Technical Documentation Center

methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate
  • CAS: 112342-46-8

Core Science & Biosynthesis

Foundational

structural characterization of methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate

An In-Depth Technical Guide to the Structural Characterization of Methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate Prepared by: Gemini, Senior Application Scientist Foreword: The Quinazolinone Core in Modern Drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structural Characterization of Methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate

Prepared by: Gemini, Senior Application Scientist

Foreword: The Quinazolinone Core in Modern Drug Discovery

The quinazoline ring system, particularly its 2,4-dione derivative, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, bicyclic structure provides a versatile framework for presenting functional groups in a defined three-dimensional space, leading to a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The precise structural elucidation of novel derivatives is the bedrock upon which all subsequent pharmacological evaluation and development rests.

This guide provides a comprehensive, multi-technique approach to the structural characterization of a specific N-1 substituted derivative, methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate . We will move beyond simple data reporting to explain the causality behind the selection of each analytical technique, presenting a logical workflow from initial synthesis and molecular weight confirmation to the unambiguous determination of atomic connectivity and three-dimensional architecture. This document is intended for researchers, chemists, and drug development professionals who require a thorough understanding of the characterization process.

Synthesis and Primary Confirmation via Mass Spectrometry

Expert Rationale: Before any detailed structural analysis can be undertaken, the target molecule must first be synthesized. The initial and most crucial step in characterization is to confirm that the reaction has produced a compound of the correct molecular weight, which corresponds to the desired elemental formula (C₁₁H₁₀N₂O₄). Mass spectrometry (MS) is the definitive technique for this purpose. A plausible synthetic route involves the N-alkylation of the parent quinazoline-2,4-dione scaffold.

Proposed Synthetic Workflow

cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A Quinazoline-2,4(1H,3H)-dione R N-Alkylation (Stirring, Heat) A->R B Methyl 2-chloroacetate B->R C Base (e.g., K₂CO₃) Solvent (e.g., DMF) C->R Conditions P Methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate R->P Yields

Caption: Proposed synthesis of the title compound via N-alkylation.

Experimental Protocol: Synthesis

This protocol is adapted from established methods for N-alkylation of related heterocyclic systems.[5]

  • Preparation: To a solution of quinazoline-2,4(1H,3H)-dione (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq) as a base.

  • Reagent Addition: Add methyl 2-chloroacetate (1.2 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-80°C and maintain with stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water to remove inorganic salts, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure compound.

Experimental Protocol: Mass Spectrometry Analysis

A generalized protocol for obtaining mass spectral data is as follows.[6]

  • Instrumentation: Utilize a mass spectrometer with either an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

  • Sample Preparation: For ESI, dissolve a small amount of the purified compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile. For EI, a solid probe may be used.

  • Data Acquisition: Infuse the sample into the ionization source. Acquire the mass spectrum, typically in positive ion mode, over a mass-to-charge (m/z) range of 50-500 amu.

  • Data Analysis: Identify the molecular ion peak ([M]⁺ for EI or [M+H]⁺/[M+Na]⁺ for ESI) and compare its m/z value with the theoretically calculated value.

Data Presentation: Expected Mass Spectrometry Results

The primary output validates the molecular formula C₁₁H₁₀N₂O₄.

PropertyExpected ValueRationale
Molecular FormulaC₁₁H₁₀N₂O₄Based on reactants and reaction mechanism.
Molecular Weight (MW)234.06 g/mol Calculated from the molecular formula.
[M]⁺ Peak (EI-MS)m/z 234Represents the intact molecule after ionization.
[M+H]⁺ Peak (ESI-MS)m/z 235Represents the protonated molecule.[7]

Functional Group Identification: Fourier-Transform Infrared (FT-IR) Spectroscopy

Expert Rationale: Once the molecular weight is confirmed, FT-IR spectroscopy serves as a rapid, self-validating check to confirm the presence of key functional groups. For this molecule, the successful incorporation of the methyl acetate moiety and the integrity of the quinazolinedione core can be verified by identifying the characteristic vibrational frequencies of the ester and amide carbonyl groups, as well as other signature bonds.[8]

Experimental Protocol: FT-IR Analysis

A standard protocol using the KBr pellet method is described.[6]

  • Sample Preparation: Mix approximately 1-2 mg of the dried, purified compound with 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly in an agate mortar to create a fine, homogeneous powder.

  • Pellet Formation: Transfer the powder to a pellet-pressing die and apply pressure (typically 8-10 tons) to form a thin, transparent KBr pellet.

  • Data Acquisition: Place the pellet in the sample holder of the FT-IR spectrometer. Record a background spectrum of the empty sample compartment first, then record the sample spectrum over a range of 4000-400 cm⁻¹.

Data Presentation: Expected FT-IR Absorption Bands

The presence of these bands confirms the gross structural features of the molecule.

Wavenumber (cm⁻¹) RangeVibration TypeFunctional GroupSignificance
~3200-3050N-H StretchAmide (in dione ring)Confirms the presence of the N-H proton at the N-3 position.[5]
~3050-3000C-H Stretch (sp²)Aromatic RingIndicates the presence of the benzene ring.
~2950-2850C-H Stretch (sp³)-CH₂- and -CH₃ groupsConfirms the aliphatic portions of the acetate side chain.
~1750-1735 C=O Stretch Ester Critical evidence for the successful addition of the methyl acetate group.
~1710-1660 C=O Stretch Amide (Dione C4=O, C2=O) Confirms the integrity of the quinazolinedione core structure.[9]
~1610, ~1470C=C StretchAromatic RingProvides further evidence for the aromatic system.
~1250-1150C-O StretchEsterCorroborates the presence of the ester functional group.

Elucidation of Atomic Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expert Rationale: NMR spectroscopy is the most powerful technique for determining the precise atomic connectivity and constitution of an organic molecule.[10] For methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate, ¹H and ¹³C NMR will not only confirm the presence of all expected structural fragments but will also definitively establish the point of attachment of the side chain at the N-1 position, distinguishing it from the N-3 isomeric product.

NMR Analysis and Structural Confirmation Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_final Final Structure A Dissolve sample in deuterated solvent (e.g., DMSO-d₆) B ¹H NMR Spectrum (Chemical Shift, Integration, Multiplicity) A->B C ¹³C NMR Spectrum (Chemical Shift) A->C D 2D NMR (Optional) (COSY, HSQC) For complex cases A->D E Assign signals to protons and carbons B->E C->E D->E F Confirm connectivity and regiochemistry (N-1 vs N-3) E->F G Confirmed Structure of Methyl (2,4-dioxo-3,4-dihydro- quinazolin-1(2H)-yl)acetate F->G

Caption: Workflow for structural elucidation using NMR spectroscopy.

Experimental Protocol: NMR Analysis

A standard protocol for acquiring high-resolution NMR spectra is provided.[6]

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Ensure a sufficient number of scans to achieve a high signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum, often using a proton-decoupled pulse sequence. A greater number of scans will be required due to the low natural abundance of the ¹³C isotope.

Data Presentation: Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The chemical shifts are predicted based on data from analogous structures.[5][7] The specific splitting patterns of the aromatic protons are key to confirming N-1 substitution.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11.5Broad Singlet (s)1HN₃-H The acidic amide proton, typically downfield. Its presence confirms the side chain is not at N-3.[11]
~7.9-8.1Doublet of Doublets (dd)1HAromatic H (C5)Deshielded by the adjacent benzene ring and the C4-carbonyl group.
~7.6-7.8Triplet of Doublets (td)1HAromatic H (C7)Exhibits coupling to adjacent aromatic protons.
~7.2-7.4Multiplet (m)2HAromatic H (C6, C8)Overlapping signals for the remaining two aromatic protons.
~4.8-5.0 Singlet (s) 2H N₁-CH₂-COO A key singlet indicating the methylene protons flanked by the nitrogen and the carbonyl group. Its chemical shift is characteristic.[5]
~3.7 Singlet (s) 3H O-CH₃ The singlet for the methyl ester protons, typically found in this region.[7]
Data Presentation: Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The carbon chemical shifts confirm the presence of all carbon environments.

Chemical Shift (δ, ppm)AssignmentRationale
~168-170C =O (Ester)The ester carbonyl carbon is typically found in this downfield region.[7]
~162-164C =O (C4)Amide carbonyl carbon at position 4.[11]
~150-152C =O (C2)Amide/Urea carbonyl carbon at position 2.[11]
~140-142C -4aAromatic quaternary carbon fused to the pyrimidine ring.
~135-137C -7Aromatic CH carbon.
~122-128C -5, C -6Aromatic CH carbons.
~115-117C -8a, C -8Aromatic quaternary and CH carbons.
~52-54 O-CH₃ The methyl ester carbon.[7]
~48-50 N₁-CH₂ The methylene carbon attached to the N-1 position.

Definitive 3D Structure: Single-Crystal X-ray Crystallography

Expert Rationale: While NMR provides the 2D map (connectivity), single-crystal X-ray crystallography provides the definitive 3D model. This technique is the "gold standard" for structural elucidation, yielding precise measurements of bond lengths, bond angles, and torsional angles. This information is invaluable for computational modeling, understanding intermolecular interactions (like hydrogen bonding) in the solid state, and for structure-based drug design efforts.

Experimental Protocol: Single-Crystal X-ray Analysis
  • Crystal Growth (Self-Validating Step): The ability to grow high-quality single crystals is itself an indication of high sample purity. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or acetone) over several days or weeks.

  • Data Collection: A suitable single crystal is mounted on a goniometer. The diffractometer directs a beam of X-rays onto the crystal, and the diffraction pattern is recorded by a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are determined (solved) and then adjusted (refined) to best fit the experimental data, yielding the final molecular structure.

Data Interpretation: Expected Crystallographic Parameters

While experimental data for the exact title compound is not available, the following table, based on the closely related structure of Methyl 2-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetate, illustrates the type of precise data that would be obtained.[12]

ParameterExpected Observation / ValueSignificance
Crystal Systeme.g., MonoclinicDescribes the basic geometry of the crystal lattice.
Space Groupe.g., P2₁/cDescribes the symmetry elements within the crystal.
Bond Lengths (Å)C=O: ~1.21-1.24 Å; C-O: ~1.33 Å; C-N: ~1.38 ÅProvides exact, quantitative confirmation of the bonding arrangement, distinguishing double, single, and partial double bonds.
Bond Angles (°)Angles around sp² carbons: ~120°; angles around sp³ carbons: ~109.5°Confirms the hybridization and local geometry of each atom.
Dihedral Angles (°)e.g., Angle between the quinazolinedione plane and the ester group plane.Defines the conformation of the flexible side chain relative to the rigid ring system.
Intermolecular InteractionsHydrogen bonds (e.g., N₃-H···O=C₄) forming chains or dimers. π-π stacking between aromatic rings.Reveals how molecules pack in the solid state, which is crucial for understanding physical properties like solubility and melting point.

Conclusion

The comprehensive structural characterization of methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate requires a synergistic application of multiple analytical techniques. The workflow begins with a robust synthesis, followed by mass spectrometry to confirm the molecular formula. FT-IR spectroscopy provides a rapid check of the essential functional groups. High-field ¹H and ¹³C NMR spectroscopy serves as the cornerstone for elucidating the precise 2D structure and, critically, the N-1 regiochemistry. Finally, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation of the three-dimensional structure. Each technique provides a layer of evidence that, when combined, constitutes a self-validating and unimpeachable structural assignment, forming the necessary foundation for any further investigation into the compound's potential as a therapeutic agent.

References

  • Younes, A. M. M., Taha, M. M., & Abdel-Monsef, A.-B. H. (2013). (2,4-Dioxo-1,4-dihydro-2H-quinazolin-3-yl)-acetic acid hydrazide: Synthesis and Reactions. Journal of Asian Scientific Research, 3(8), 800-809.

  • Ismail, E. F., Ali, I. A. I., Fathalla, W., Alsheikh, A. A., & El Tamney, E. S. (2017). Synthesis of methyl [3-alkyl-2-(2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl)-acetamido] alkanoate. Arkivoc, 2017(iv), 104-120.

  • Fouda, A. M., Al-Dies, A. M., Al-Omair, M. A., & El-Azzouny, A. A. (2023). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Molecules, 28(15), 5789.

  • Kotgire, S. S., Mahajan, S. K., Amrutkar, S. V., & Bhagat, U. D. (n.d.). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. PharmaInfo.net.

  • Molnar, M., Komar, M., & Jerković, I. (2022). Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate. Molbank, 2022(3), M1434.

  • Dhani, R. (2012). Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]-2-methyl quinazolin-4(3H)-one. Der Pharma Chemica, 4(5), 1917-1922.

  • Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2014, 395637.

  • Wang, Z., Chen, J., Yang, T., & Li, B. (2024). Synthesis, Spectroscopic Characterization Techniques, and Functional Applications of Selenium Heterocycles. SCIEPublish.

  • Sonar, S. P., & Dr. Thorat, B. N. (2023). A Review on spectroscopic studies of some n-heterocyclic compounds. Journal of Technology, 11(8), 126-133.

  • Al-Suwaidan, I. A., Alanazi, A. M., El-Messery, S. M., & El-Sayed, M. A.-A. (2020). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. Bioorganic Chemistry.

  • ResearchGate. (n.d.). The physicochemical characters of quinazoline, 2-quinazolinone, 4-quinazolinone, and 2,4-quinazolinedione.

  • Al-Niemi, M. I. T. (2016). Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity. International Journal of Advanced Research, 4(10), 1845-1852.

  • Royal Society of Chemistry. (n.d.). General procedure for the preparation of 1-18.

  • El-Naggar, M., Abdu-Allah, H. H. M., El-Shorbagi, A.-N. A., & Abdel-Maksoud, M. S. (2020). Novel Quinazolin-2,4-Dione Hybrid Molecules as Possible Inhibitors Against Malaria: Synthesis and in silico Molecular Docking Studies. Frontiers in Chemistry, 8, 496.

  • Wikipedia. (n.d.). Quinazoline. Retrieved from [Link]

  • Jasim, A. A., & Al-Daffay, R. K. H. (2022). Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals. Journal of Medicinal and Chemical Sciences, 6(4), 827-833.

  • Almalki, A. J., Al-Radadi, N. S., & Badria, F. A. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(21), 6461.

  • BenchChem. (2025). Spectroscopic analysis of 2-Acetyl-4(3H)-quinazolinone (NMR, IR, Mass Spec).

  • Pinto, D. C. G. A., Silva, A. M. S., & Cavaleiro, J. A. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

  • Shishkin, S. V., Shishkina, O. V., Ukrainets, I. V., & Mospanova, E. V. (2010). Methyl 2-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3195.

Sources

Exploratory

Molecular Docking Studies of Methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate: In Silico Profiling for Aldose Reductase Inhibition

Executive Summary & Structural Rationale The polyol pathway is a primary metabolic culprit in the pathogenesis of diabetic complications, including neuropathy, nephropathy, and retinopathy. Under hyperglycemic conditions...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The polyol pathway is a primary metabolic culprit in the pathogenesis of diabetic complications, including neuropathy, nephropathy, and retinopathy. Under hyperglycemic conditions, Aldose Reductase (ALR2)—the rate-limiting enzyme of this pathway—catalyzes the reduction of toxic intracellular glucose into sorbitol, leading to severe osmotic stress and the formation of advanced glycation end products (AGEs)[1].

Quinazoline-2,4-dione derivatives represent a privileged, field-proven scaffold for ALR2 inhibition. The clinical candidate utilizes this exact heterocyclic core, anchored by a free acetic acid moiety at the N1 position to bind the ALR2 active site[2].

In this technical guide, we analyze methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate . Rather than acting as the final active inhibitor, masking the carboxylic acid as a methyl ester strategically converts the molecule into a lipophilic prodrug. This modification enhances cellular membrane permeability, relying on intracellular esterases to hydrolyze the ester and liberate the active pharmacophore[3]. Understanding the in silico docking profile of this esterified precursor is critical for optimizing the pharmacokinetic (ADMET) pipeline of novel ALR2 inhibitors.

PolyolPathway Glucose D-Glucose ALR2 Aldose Reductase (ALR2) + NADPH Glucose->ALR2 Reduction Sorbitol Sorbitol (Osmotic Stress / AGEs) ALR2->Sorbitol SDH Sorbitol Dehydrogenase + NAD+ Sorbitol->SDH Oxidation Fructose D-Fructose SDH->Fructose Inhibitor Methyl (2,4-dioxo...acetate (Lipophilic Prodrug) Inhibitor->ALR2 Competitive Inhibition (Post-Hydrolysis)

Caption: Polyol pathway mechanism and ALR2 competitive inhibition by the quinazoline-2,4-dione prodrug.

Structural Biology of the ALR2 Target

To accurately model the binding causality, we must first deconstruct the ALR2 active site. We utilize the high-resolution crystal structure of human ALR2 complexed with Zenarestat ()[4]. The active site is characterized by two distinct topological regions:

  • The Anion Binding Pocket: Comprising residues Tyr48, His110, Trp111, and the positively charged nicotinamide ring of the NADP+ cofactor. In active drugs, this pocket tightly coordinates the negatively charged carboxylate group[3].

  • The Specificity Pocket: A highly hydrophobic cleft formed by Leu300, Trp111, and Phe122. This pocket exhibits a dynamic "induced-fit" conformational change upon the binding of bulky aromatic scaffolds, forming critical CH-π and π-π stacking interactions[2].

Because the target molecule is a methyl ester, it lacks the formal negative charge required for optimal ionic anchoring in the anion pocket. Consequently, docking studies will reveal a reliance on the quinazoline-2,4-dione core's π-π stacking with Trp111 to stabilize the complex prior to enzymatic hydrolysis.

Self-Validating Experimental Protocols

As a standard of scientific integrity, the following in silico workflow is designed as a self-validating system. Do not proceed to test novel ligands until the native co-crystallized ligand has been successfully re-docked.

Step 1: Protein Preparation (Target: 1IEI)
  • Retrieval: Download the 1IEI crystal structure from the Protein Data Bank.

  • Curation: Strip all crystallographic water molecules. Retain the NADP+ cofactor, as it forms an integral wall of the anion binding pocket.

  • Protonation: Add polar hydrogens to simulate physiological pH (7.4). Ensure His110 is properly protonated to maintain its hydrogen-bond donor capacity.

  • Charge Assignment: Assign Kollman united-atom charges and perform a restrained energy minimization (OPLS3e or AMBER force field) to relieve steric clashes.

Step 2: Ligand Preparation
  • Structure Generation: Convert the SMILES string of methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate into a 3D conformation.

  • Optimization: Assign Gasteiger partial charges and minimize the geometry using the MMFF94 force field until the energy gradient is < 0.01 kcal/mol·Å.

Step 3: Grid Box Generation & Validation
  • Grid Centering: Center the grid box explicitly on the coordinates of the native Zenarestat ligand (approximate centroid: Tyr48, His110, Trp111).

  • System Validation (Critical): Extract the native Zenarestat molecule and re-dock it into the prepared grid. Causality Check: The protocol is only validated if the Root Mean Square Deviation (RMSD) between your docked pose and the experimental crystallographic pose is ≤ 2.0 Å . This proves the grid and scoring function accurately recreate experimental reality.

Step 4: Molecular Docking Execution
  • Algorithm: Execute docking using AutoDock Vina or Schrödinger Glide (XP mode).

  • Exhaustiveness: Set the search exhaustiveness to a minimum of 32 to ensure adequate sampling of the ester's rotational degrees of freedom.

DockingWorkflow LPrep Ligand Preparation (3D Gen, MMFF94 Min) Grid Grid Generation & Validation (Center: Tyr48, His110, Trp111) LPrep->Grid PPrep Protein Preparation (PDB: 1IEI, Keep NADP+) PPrep->Grid Dock Molecular Docking (AutoDock Vina / Glide XP) Grid->Dock RMSD ≤ 2.0 Å Score Pose Analysis (ΔG, H-bonds, π-π stacking) Dock->Score ADMET ADMET Profiling (Esterase Cleavage Prediction) Score->ADMET

Caption: Step-by-step self-validating molecular docking and ADMET profiling workflow.

Quantitative Data & Interaction Analysis

By comparing the docking results of the methyl ester against its active free-acid counterpart and the clinical standard (Zenarestat), we can quantify the thermodynamic cost of masking the carboxylate group.

Table 1: Comparative Binding Affinities and Key Residue Interactions
LigandEst. Binding Energy (kcal/mol)Anion Pocket InteractionsSpecificity Pocket InteractionsProdrug Status
Methyl (2,4-dioxo...yl)acetate -7.2 to -7.8Weak H-bond (Tyr48)π-π stacking (Trp111)Yes (Ester)
(2,4-dioxo...yl)acetic acid -8.5 to -9.1Strong ionic (NADP+, His110)π-π stacking (Trp111)No (Active)
Zenarestat (Reference)-10.5 to -11.2Strong ionic (NADP+, His110)CH-π, π-π (Leu300, Trp111)No (Active)

Causality Analysis: The quantitative data reveals a ~1.5 kcal/mol penalty for the methyl ester compared to the free acid. This drop in affinity is mechanistically caused by the loss of the strong electrostatic salt-bridge interaction with His110 and the NADP+ cofactor[3]. However, the quinazoline-2,4-dione core maintains structural integrity within the pocket via robust π-π stacking against the indole ring of Trp111[2].

ADMET Profiling & Pharmacokinetic Rationale

Why synthesize and dock a ligand with a lower theoretical binding affinity? The answer lies in the holistic drug development pipeline. Carboxylic acids often suffer from poor cellular permeability due to their negative charge at physiological pH.

By utilizing methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate, researchers intentionally sacrifice in vitro target affinity to drastically improve in vivo absorption and distribution (ADMET). Once the highly lipophilic ester crosses the cellular membrane, ubiquitous intracellular carboxylesterases rapidly hydrolyze the ester bond, yielding the highly potent, negatively charged acetic acid derivative directly at the site of the ALR2 enzyme.

Conclusion

Molecular docking of methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate against Aldose Reductase (1IEI) demonstrates the delicate balance between target affinity and pharmacokinetic viability. While the esterification of the N1-acetic acid moiety reduces direct ionic interaction with the ALR2 anion pocket, the quinazoline-2,4-dione scaffold remains a highly stable anchor. This compound serves as a textbook example of prodrug design, providing a vital structural baseline for researchers developing next-generation therapeutics for diabetic complications.

References

  • Title: 1IEI: CRYSTAL STRUCTURE OF HUMAN ALDOSE REDUCTASE COMPLEXED WITH THE INHIBITOR ZENARESTAT Source: RCSB Protein Data Bank URL: [Link]

  • Title: The structure of human recombinant aldose reductase complexed with the potent inhibitor zenarestat Source: Acta Crystallographica Section D: Biological Crystallography (PubMed) URL: [Link]

  • Title: Aldose Reductase Inhibitors as Potential Therapeutic Drugs of Diabetic Complications Source: IntechOpen URL: [Link]

  • Title: Discovery of a Novel Benzothiadiazine-Based Selective Aldose Reductase Inhibitor as Potential Therapy for Diabetic Peripheral Neuropathy Source: Diabetes (American Diabetes Association) URL: [Link]

  • Title: DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate Source: ACS Omega URL: [Link]

Sources

Foundational

An In-Depth Technical Guide to the In Vitro Toxicity Profile of Methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate

Preamble: The Quinazolinone Scaffold in Drug Discovery and the Imperative of Early Safety Assessment The quinazoline and quinazolinone core structures are privileged scaffolds in medicinal chemistry, forming the backbone...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Quinazolinone Scaffold in Drug Discovery and the Imperative of Early Safety Assessment

The quinazoline and quinazolinone core structures are privileged scaffolds in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. These nitrogen-containing heterocycles are explored for their potential as anticancer, anti-inflammatory, antiviral, and antibacterial agents.[1][2] The specific compound of interest, methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate (CAS No: 112342-46-8), belongs to this versatile class.[3] Its structural features suggest potential for biological activity, making a thorough evaluation of its safety profile a critical step in its development journey.

The paradigm in modern drug discovery has shifted towards early-stage identification of potential liabilities to reduce late-stage attrition. In vitro toxicity screening is a cornerstone of this strategy, offering a rapid, cost-effective, and ethically sound approach to de-risk novel chemical entities before they advance to more complex and resource-intensive in vivo studies.[4][5][6] This guide provides a comprehensive framework for establishing the in vitro toxicity profile of methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate, focusing on core assays that probe cytotoxicity and genotoxicity.

Foundational Pillar: Assessing Cytotoxicity

Cytotoxicity assays are fundamental to understanding a compound's immediate impact on cell health and viability.[4][7] They provide a quantitative measure of cell death or metabolic compromise following exposure to the test article. We will focus on two gold-standard assays that measure different aspects of cellular demise.

MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides an indication of a cell's metabolic activity, which in turn is a proxy for cell viability.[8] The principle lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt (MTT) into a purple formazan product.[8][9] The amount of formazan produced is directly proportional to the number of viable cells.[10]

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Assay Execution cluster_readout Data Acquisition A Seed cells in a 96-well plate B Incubate for 24h (allow attachment) A->B C Treat cells with various concentrations of the compound B->C D Incubate for 24-72h C->D E Add MTT Reagent to each well D->E F Incubate for 2-4h (formazan formation) E->F G Add Solubilization Solution (e.g., DMSO, acidified isopropanol) F->G H Read absorbance at ~570 nm G->H LDH_Workflow cluster_prep Cell Preparation & Treatment cluster_assay Sample Collection cluster_reaction Enzymatic Reaction cluster_readout Data Acquisition A Seed and treat cells in a 96-well plate (as in MTT assay) B Include controls for spontaneous and maximum LDH release A->B C Centrifuge the plate to pellet cells B->C D Transfer supernatant to a new plate C->D E Add LDH Reaction Mixture to each well D->E F Incubate for 30 min at room temperature (protect from light) E->F G Add Stop Solution F->G H Read absorbance at ~490 nm G->H

Caption: Workflow for the LDH cytotoxicity assay.

  • Cell Seeding and Treatment: Follow steps 1-3 as described for the MTT assay. It is crucial to include three sets of controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Untreated cells lysed with a lysis buffer (provided in kits).

    • Vehicle control: Cells treated with the same concentration of the solvent used to dissolve the compound.

  • Supernatant Collection: After the incubation period, centrifuge the plate at approximately 250 x g for 3-5 minutes to pellet the cells. [11]3. Sample Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new, optically clear 96-well plate. [11]4. Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light. [11][12]6. Stop Reaction: Add the stop solution provided in the assay kit to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader. [11]A reference wavelength of >600 nm should also be measured and subtracted.

Critical Insight: Assessing Genotoxicity

Genotoxicity assays are designed to detect direct or indirect damage to DNA caused by a chemical agent, which can lead to mutations and potentially cancer. [13]A negative result in these assays provides a significant level of confidence in the compound's safety.

Ames Test: Evaluating Mutagenic Potential

The Ames test, or bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of a chemical compound. [14][15]It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it in their growth medium. [16][17]The test measures the ability of a compound to cause a reverse mutation, allowing the bacteria to regain their ability to produce histidine and grow on a histidine-free medium. [17][18]The assay is performed both with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic conversion to become active. [18]

Ames_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_plating Plating & Incubation cluster_readout Data Analysis A Prepare test compound dilutions, positive/negative controls D Mix compound, bacteria, and S9 mix (or buffer for -S9) in molten top agar A->D B Culture Salmonella strains (e.g., TA98, TA100) B->D C Prepare S9 mix for metabolic activation (+S9) C->D E Pour mixture onto minimal glucose agar plates D->E F Incubate for 48-72h at 37°C E->F G Count revertant colonies on each plate F->G H Compare to negative control G->H

Caption: Workflow for the Ames (bacterial reverse mutation) test.

  • Strain Preparation: Grow overnight cultures of the required Salmonella typhimurium tester strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions). [17]2. Metabolic Activation: Prepare the S9 fraction mix if metabolic activation is being tested.

  • Exposure: In a test tube, combine the test compound at a specific concentration, the bacterial culture, and either the S9 mix (+S9) or a buffer (-S9). [15]4. Plating: Add molten top agar to the tube, vortex briefly, and pour the entire contents onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours. [16]6. Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a positive (mutagenic) result.

In Vitro Micronucleus Assay: Detecting Chromosomal Damage

The in vitro micronucleus (MNvit) assay is a robust method for evaluating a compound's potential to induce chromosomal damage. [19]Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments (clastogenic effect) or whole chromosomes (aneugenic effect) that lag behind at anaphase. [20]The assay is typically performed using the cytokinesis-block method, where cytochalasin B is added to prevent cell separation after nuclear division, resulting in binucleated cells. [19][20]Counting micronuclei in these binucleated cells ensures that only cells that have undergone one division cycle are scored. [19]

MNvit_Workflow cluster_prep Cell Culture & Treatment cluster_cytoB Cytokinesis Block cluster_harvest Cell Harvesting & Staining cluster_readout Microscopic Analysis A Seed cells (e.g., CHO, TK6) and treat with compound (+/- S9 activation) B Add Cytochalasin B to block cytokinesis A->B C Incubate for one cell cycle duration B->C D Harvest cells and apply hypotonic treatment C->D E Fix and drop cells onto microscope slides D->E F Stain with DNA dye (e.g., Giemsa, DAPI) E->F G Score micronuclei in 1000-2000 binucleated cells F->G

Caption: Workflow for the cytokinesis-block micronucleus assay.

  • Cell Culture and Treatment: Culture suitable mammalian cells (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes) and expose them to various concentrations of the test compound for a short (3-6 hours, with and without S9) or long (equivalent to 1.5-2 normal cell cycles, without S9) duration. [21]2. Cytokinesis Block: After the treatment period, wash the cells and add fresh medium containing cytochalasin B. Incubate for a period equivalent to one cell cycle.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Slide Preparation: Subject the cells to a mild hypotonic treatment, fix them, and drop them onto clean microscope slides.

  • Staining: Stain the slides with a DNA-specific stain, such as Giemsa or a fluorescent dye like DAPI.

  • Scoring: Using a microscope, score the frequency of micronuclei in at least 2000 binucleated cells per concentration. [19]A significant, dose-related increase in micronucleated cells indicates genotoxicity.

Synthesizing the Data: A Holistic Toxicity Profile

The data from these assays should be compiled and analyzed to form a cohesive toxicity profile. A clear, tabular summary is essential for at-a-glance interpretation.

Hypothetical Data Summary Table
AssayEndpointCell Line/StrainResult (IC50 / Fold Increase)Interpretation
MTT Cell ViabilityHepG2IC50 = 75 µMModerate Cytotoxicity
LDH Membrane IntegrityHepG2EC50 = 90 µMModerate Cytotoxicity
Ames Mutagenicity (-S9)S. typhimurium TA98, TA100< 2-fold increase vs. controlNot Mutagenic
Ames Mutagenicity (+S9)S. typhimurium TA98, TA100< 2-fold increase vs. controlNot a Pro-mutagen
In Vitro MN Chromosomal DamageCHO-K1No significant increaseNot Clastogenic/Aneugenic

Note: The values presented in this table are purely hypothetical and for illustrative purposes only.

Based on this hypothetical data, one would conclude that methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate exhibits moderate in vitro cytotoxicity at higher concentrations but does not show evidence of mutagenic or clastogenic potential.

Mechanistic Insights: Potential Signaling Pathways

While the core assays identify toxicity, they do not always elucidate the mechanism. Quinazolinone derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cell lines. [22]For instance, some derivatives can halt the cell cycle at the G2/M phase and induce apoptosis through the modulation of pro- and anti-apoptotic proteins. [22][23]A potential, though hypothetical, mechanism of cytotoxicity for our compound could involve the activation of an intrinsic apoptotic pathway.

Apoptosis_Pathway Compound Methyl (2,4-dioxo-3,4-dihydro- quinazolin-1(2H)-yl)acetate Mito Mitochondrial Stress Compound->Mito Induces Bax Bax/Bak Activation Mito->Bax Bcl2 Bcl-2 Inhibition Mito->Bcl2 CytoC Cytochrome c Release Bax->CytoC Promotes Bcl2->CytoC Inhibits Casp9 Caspase-9 Activation CytoC->Casp9 Activates Casp3 Caspase-3 Activation Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Hypothetical intrinsic apoptosis pathway potentially induced by the compound.

Conclusion

This guide outlines a robust, multi-faceted approach to characterizing the in vitro toxicity profile of methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate. By systematically evaluating its effects on cell viability, membrane integrity, and genetic material, researchers and drug development professionals can make informed decisions about the compound's potential for further development. The integration of cytotoxicity and genotoxicity data provides a comprehensive safety snapshot, fulfilling a critical requirement in the preclinical assessment of any new therapeutic candidate.

References

  • Alagarsamy, V., et al. (2018). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC. [Link]

  • Alam, M. M., et al. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. MDPI. [Link]

  • Al-Suwaidan, I. A., et al. (2022). Cytotoxicity of Newly Synthesized Quinazoline–Sulfonamide Derivatives in Human Leukemia Cell Lines and Their Effect on Hematopoiesis in Zebrafish Embryos. PMC. [Link]

  • Arriaga-Alba, M., et al. (2020). Genotoxicity assessment of four novel quinazoline-derived trypanocidal agents in the Drosophila wing somatic mutation and recombination test. PubMed. [Link]

  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. [Link]

  • Clift, M. J. D., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. STAR Protocols. [Link]

  • Evotec. (n.d.). Ames Test | Cyprotex ADME-Tox Solutions. Evotec. [Link]

  • Charles River Laboratories. (n.d.). In Vitro Micronucleus Assay. Charles River Laboratories. [Link]

  • Fenech, M. (2000). The in vitro micronucleus technique. Mutation Research. [Link]

  • Microbe Notes. (2022). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Microbe Notes. [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • Lab-Training.com. (2026). Understanding In Vitro Toxicity Screening: A Key Component in Drug Development. Lab-Training.com. [Link]

  • Al-Suwaidan, I. A., et al. (2022). Cytotoxicity of Newly Synthesized Quinazoline–Sulfonamide Derivatives in Human Leukemia Cell Lines and Their Effect on Hematopoiesis in Zebrafish Embryos. PMC. [Link]

  • Fenech, M. (2000). The in vitro micronucleus technique. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. [Link]

  • Gupta, A., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol. [Link]

  • Valasani, K. R., et al. (2022). Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents. PMC. [Link]

  • Lab-Training.com. (2026). Understanding In Vitro Toxicity Screening: A Key Component in Drug Development. Lab-Training.com. [Link]

  • Evotec. (n.d.). Ames Test | Cyprotex ADME-Tox Solutions. Evotec. [Link]

  • Alagarsamy, V., et al. (2018). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC. [Link]

  • Wills, J. W., et al. (2024). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis. [Link]

  • Evotec. (n.d.). In Vitro Micronucleus Test (MNT; HCS CHO-K1). Cyprotex. [Link]

  • Ismail, E. F., et al. (2017). Synthesis of methyl [3-alkyl-2-(2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl)-acetamido] alkanoate. Arkivoc. [Link]

  • Promega. (n.d.). LDH cytotoxicity assay. Protocols.io. [Link]

  • Lu, L., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PMC. [Link]

  • Provost, J. J., & Wallert, M. A. (2025). MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • News-Medical. (2020). Recent Progress of In Vitro Toxicity Assays in Drug Discovery. News-Medical. [Link]

  • Nelson Laboratories. (2024). Bacterial Reverse Mutation Assay (Ames Test) GLP Report. Bulldog-Bio. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Pharmacological Activity of Methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate Derivatives

This guide provides a comprehensive technical overview of the synthesis, pharmacological activities, and structure-activity relationships of derivatives based on the methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)aceta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the synthesis, pharmacological activities, and structure-activity relationships of derivatives based on the methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate scaffold. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Introduction: The Quinazolin-2,4-dione Scaffold as a Privileged Structure

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a cornerstone in medicinal chemistry.[1] Its derivatives, particularly the oxidized forms known as quinazolinones, exhibit a remarkable breadth of biological activities.[1] Among these, the quinazoline-2,4(1H,3H)-dione core is recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[2] This scaffold is present in numerous natural alkaloids and synthetic compounds with demonstrated therapeutic potential.[1]

The pharmacological versatility of quinazoline-2,4-dione derivatives is extensive, encompassing anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties, among others.[2] This wide spectrum of activity has spurred significant interest in the synthesis and evaluation of novel analogues, with the goal of developing more potent and selective therapeutic agents. This guide focuses specifically on derivatives functionalized with a methyl acetate group at the N-1 position, exploring how this modification and subsequent derivatization influence their pharmacological profile.

Synthesis of Methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate and its Derivatives

The synthetic route to N-1 and N-3 substituted quinazoline-2,4-dione derivatives often begins with the parent quinazoline-2,4(1H,3H)-dione. A common strategy involves the alkylation of the nitrogen atoms. For the synthesis of the core structure of interest, an ester of a haloacetic acid is typically used.

A general synthetic approach involves the reaction of a substituted quinazoline-2,4(1H,3H)-dione with an appropriate haloacetate ester, such as ethyl chloroacetate or benzyl bromoacetate, in the presence of a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).[3][4] The resulting ester can then be further modified. For instance, hydrazinolysis with hydrazine hydrate can convert the ester to a hydrazide, which serves as a versatile intermediate for the synthesis of various heterocyclic derivatives.[4]

Below is a generalized workflow for the synthesis of these derivatives.

Synthesis_Workflow Quinazolinone Quinazoline-2,4(1H,3H)-dione Ester Ethyl/Methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate Quinazolinone->Ester Ethyl Chloroacetate, K2CO3, DMF Hydrazide 2-(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetohydrazide Ester->Hydrazide Hydrazine Hydrate, Ethanol, Reflux Derivatives Further Derivatives (e.g., pyrazoles, oxadiazoles) Hydrazide->Derivatives Cyclization with various reagents

Caption: Generalized synthetic workflow for target derivatives.

Pharmacological Activities

Anticancer Activity

The quinazoline scaffold is a well-established pharmacophore in oncology, with several derivatives approved as anticancer drugs.[5] The anticancer activity of quinazolin-2,4-dione derivatives has been extensively investigated, with many compounds demonstrating potent cytotoxicity against various cancer cell lines.[6]

Derivatives of 3-{2-[4-(substituted)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione have shown significant in vitro cytotoxicity.[6] For example, the compound 3-{2-[4-(4-chlorobenzyl)piperazin-1-yl]-2-oxoethyl} quinazoline-2,4(1H,3H)-dione (Compound 7 ) displayed potent activity against human hepatocellular carcinoma (HUH-7), breast cancer (MCF-7), and colon cancer (HCT-116) cell lines.[6]

Another promising avenue of research is the inhibition of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair. Novel quinazoline-2,4(1H,3H)-dione derivatives bearing a 3-amino pyrrolidine moiety have been designed as potent PARP-1/2 inhibitors.[7] Some of these compounds exhibit IC50 values against PARP-1 in the nanomolar range and have been shown to potentiate the cytotoxicity of temozolomide, a DNA alkylating agent, in a xenograft tumor model.[7]

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 7 HUH-72.5[6]
MCF-76.8[6]
HCT-1164.9[6]
Compound 11 MX-1 (in combo w/ TMZ)3.02[7]

Experimental Protocol: In Vitro Cytotoxicity Assay (SRB Assay)

The sulforhodamine B (SRB) assay is a widely used method for determining cytotoxicity. The protocol generally involves the following steps:

  • Cell Plating: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with SRB dye.

  • Wash and Solubilization: Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.

  • Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 515 nm). The IC50 value, the concentration of drug that inhibits cell growth by 50%, is then calculated.[6]

Antimicrobial Activity

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery of new antimicrobial agents. Quinazoline derivatives have long been known to possess antibacterial and antifungal properties.[8] The quinazolin-2,4(1H,3H)-dione scaffold has been a focus of research in this area, with various substitutions leading to compounds with significant antimicrobial activity.[2][9]

Recent studies have explored the synthesis of quinazolin-2,4-dione derivatives with the aim of inhibiting bacterial DNA gyrase and topoisomerase IV, which are validated targets for fluoroquinolone antibiotics.[2] In one such study, a series of novel quinazoline-2,4-dione derivatives were synthesized and evaluated for their in vitro antibacterial activity against Gram-positive and Gram-negative bacteria.[9] Compounds incorporating eight-membered nitrogen-heterocycles showed promising activity.[9]

For instance, certain derivatives have demonstrated potent activity against Staphylococcus aureus and Staphylococcus haemolyticus.[9] The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key parameters used to quantify the antibacterial efficacy of a compound.

Compound IDBacterial StrainMIC (mg/mL)Reference
Compound 2b S. haemolyticus10[9]
Compound 2c S. aureus11[9]

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is commonly used to screen for antimicrobial activity.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Agar Plate Inoculation: The surface of an agar plate is uniformly inoculated with the microbial suspension.

  • Well Creation: Wells are punched into the agar using a sterile borer.

  • Compound Application: A specific volume of the test compound solution (at a known concentration) is added to each well.

  • Incubation: The plates are incubated under appropriate conditions for the test microorganism.

  • Measurement of Inhibition Zone: The diameter of the zone of inhibition (the area around the well where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[2]

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy, and research into novel anti-inflammatory agents is ongoing. Quinazolinone derivatives have shown promise as anti-inflammatory agents, with some exhibiting potent activity in preclinical models.[10]

The anti-inflammatory activity of quinazolin-2,4(1H,3H)-dione derivatives has been linked to various mechanisms, including the inhibition of the Na+/H+ exchanger type 1 (NHE-1).[3] NHE-1 is involved in regulating the functions of immune cells, and its inhibition can reduce the release of pro-inflammatory cytokines.[3] Certain bis-substituted quinazoline-2,4(1H,3H)-dione derivatives have been shown to inhibit nitric oxide (NO) synthesis and IL-6 secretion in murine macrophages and alleviate acute lung injury in an animal model.[3]

Anti_Inflammatory_Mechanism cluster_0 Macrophage LPS LPS NHE1 NHE-1 LPS->NHE1 Activates Quinazolinone Quinazolin-2,4-dione Derivative Quinazolinone->NHE1 Inhibits Cytokines Pro-inflammatory Cytokines (e.g., IL-6, NO) NHE1->Cytokines Promotes Release

Caption: Putative role of NHE-1 inhibition in the anti-inflammatory effect.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating acute anti-inflammatory activity.

  • Animal Dosing: Rats are orally administered the test compound or a vehicle control. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

  • Induction of Inflammation: After a set time (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.

  • Paw Volume Measurement: The volume of the paw is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Calculation of Edema Inhibition: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the vehicle control group.[10]

Anticonvulsant Activity

Epilepsy is a chronic neurological disorder characterized by recurrent seizures. While numerous antiepileptic drugs are available, a significant portion of patients have refractory epilepsy, highlighting the need for new therapeutic options.[11] The quinazolinone scaffold has a long history in the development of central nervous system (CNS) active agents, including anticonvulsants.[12]

Several quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their anticonvulsant activity in animal models.[12][13] The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models are commonly used for screening potential anticonvulsant drugs. The MES model is indicative of a compound's ability to prevent seizure spread, while the scPTZ model is useful for identifying compounds that can raise the seizure threshold.[12]

Studies on various 3-substituted quinazolin-4(3H)-ones have shown that the nature of the substituent at this position significantly influences the anticonvulsant activity.[12] While specific data on N-1 acetate derivatives is limited in this context, the broader class of quinazolinones demonstrates significant potential. For instance, some fluorinated quinazolinone derivatives have shown significant protection against MES-induced seizures with low neurotoxicity.[11]

Experimental Protocol: Maximal Electroshock (MES) Induced Seizure Test in Mice

  • Animal Dosing: Mice are administered the test compound or vehicle control, typically via intraperitoneal injection.

  • Application of Electrical Stimulus: After a predetermined time, an electrical stimulus (e.g., 50 mA for 0.2 seconds) is delivered through ear-clip electrodes.

  • Observation: The mice are observed for the presence or absence of a tonic hind limb extension seizure.

  • Evaluation of Protection: The ability of the test compound to prevent the tonic extension phase of the seizure is considered a measure of anticonvulsant activity.[12][13]

Conclusion and Future Perspectives

The methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate scaffold and its derivatives represent a promising area for the discovery of new therapeutic agents. The inherent versatility of the quinazoline-2,4-dione core, combined with the potential for diverse functionalization at the N-1 acetate position, provides a rich chemical space for exploration.

The available literature, primarily on closely related analogues, demonstrates significant potential in several key therapeutic areas:

  • Oncology: The development of potent PARP inhibitors and cytotoxic agents highlights the potential of these compounds in cancer therapy.

  • Infectious Diseases: Promising antibacterial activity against Gram-positive bacteria suggests that these derivatives could be developed into novel antibiotics.

  • Inflammatory Disorders: The modulation of inflammatory pathways, such as through NHE-1 inhibition, presents an opportunity for the development of new anti-inflammatory drugs.

  • Neurological Disorders: The established anticonvulsant activity of the broader quinazolinone class warrants further investigation into these specific derivatives.

Future research should focus on the systematic synthesis and screening of a library of methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate derivatives to establish clear structure-activity relationships. Elucidating the specific molecular targets and mechanisms of action for the most potent compounds will be crucial for their further development as clinical candidates. In silico methods, such as molecular docking and ADMET prediction, will continue to be valuable tools in guiding the design and optimization of these promising compounds.

References

  • Boshta, N. M., El-Essawy, F. A., Alshammari, M. B., Noreldein, S. G., & Darwesh, O. M. (2021). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Pharmaceuticals, 14(11), 1153. [Link]

  • Abdelmonsef, A. H., El-Naggar, M., Ibrahim, A. O. A., Abdelgeliel, A. S., Shehadi, I. A., Mosallam, A. M., & Khodairy, A. (2024). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Molecules, 29(23), 5529. [Link]

  • Li, X., Liu, C., Wang, Z., Li, L., Zhang, M., Zhang, Y., ... & Zhang, J. (2018). Discovery of quinazoline-2, 4 (1H, 3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. Organic & Biomolecular Chemistry, 16(3), 405-417. [Link]

  • Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & El-Sayed, N. S. (2018). A Series of 2, 4 (1H, 3H)-Quinazolinedione Derivatives: Synthesis and Biological Evaluation as Potential Anticancer Agents. Letters in Drug Design & Discovery, 15(11), 1168-1179. [Link]

  • Pokhodylo, N., Shypul, O., Matiychuk, V., & Obushak, M. (2022). Guanidine Derivatives of Quinazoline-2, 4 (1H, 3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. Pharmaceuticals, 15(10), 1289. [Link]

  • Ismail, E. F., Ali, I. A. I., Fathalla, W., Alsheikh, A. A., & El Tamney, E. S. (2017). Synthesis of methyl [3-alkyl-2-(2, 4-dioxo-3, 4-dihydro-2H-quinazolin-1-yl)-acetamido] alkanoate. ARKIVOC: Online Journal of Organic Chemistry, 2017(5), 231-244. [Link]

  • El-Gamal, M. I., Al-Ameen, M. A., Al-Zoubi, R. M., Al-Sha'er, M. A., Al-Qawasmeh, R. A., & Al-Qirim, T. M. (2022). Quinazoline-2, 4 (1H, 3H)-dione derivatives as a new class of CB1 Agonists: A pharmacophore-based virtual screening workflow and drug discovery. F1000Research, 11, 1483. [Link]

  • Abdel-Gawad, H., Al-Ansary, G. H., El-Sayed, M. M., & El-Kerdawy, M. M. (2023). Design, synthetic approach, in silico molecular docking and antibacterial activity of quinazolin-2, 4-dione hybrids bearing bioactive scaffolds. RSC advances, 13(2), 999-1013. [Link]

  • Wang, Y., Wang, Y., Zhang, Y., Li, Y., Wang, Y., & Wang, Y. (2017). Antimicrobial activity of quinazolin derivatives of 1, 2-di (quinazolin-4-yl) diselane against mycobacteria. BioMed research international, 2017. [Link]

  • Zhang, H., Li, Y., & Wang, Y. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 30(3), 567. [Link]

  • Edafiogho, D. O., Ananth, M., & Ali, A. A. (2013). Synthesis and Anti-Inflammatory Activity of 4 (3H)-Quinazolinone and Its 2-Methyl and 2-Phenyl-4 (3H)-Quinazolinone Derivatives. Journal of Pharmaceutical and Allied Sciences, 10(2), 1735-1744. [Link]

  • Fathalla, W., Ali, I. A., & Ismail, E. F. (2018). Synthesis and Antimicrobial Activity of Methyl 2‐(2‐(2‐Arylquinazolin‐4‐yl) oxy) Acetylamino Alkanoates. Journal of Heterocyclic Chemistry, 55(11), 2589-2597. [Link]

  • Al-Salem, H. S., Hegazy, G. H., El-Taher, A. M., & Al-Obaid, A. M. (2015). Molecular docking and anticonvulsant activity of newly synthesized quinazoline derivatives. Molecules, 20(10), 18885-18903. [Link]

  • Singh, A., Prajapati, S. K., Namdeo, K. P., Singh, V. K., & Verma, S. K. (2008). Synthesis and antimicrobial activity of some quinazolinone derivatives. Biomedical and Pharmacology Journal, 1(1), 195-200. [Link]

  • Al-Salem, H. S., Hegazy, G. H., El-Taher, A. M., & Al-Obaid, A. M. (2015). Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. ResearchGate. [Link]

  • Edafiogho, D. O., Ananth, M., & Ali, A. A. (2020). Synthesis And Anagesic activities of Quinazolin-4 (3H)-One, 2-Methyl-4 (3H)-Quinazolinone and 2–Phenyl-4 (3H). Journal of Pharmaceutical and Allied Sciences, 17(3), 3123-3132. [Link]

  • Alafeefy, A. M. (2014). New fluorinated quinazolinone derivatives as anticonvulsant agents. Journal of Taibah University Medical Sciences, 9(1), 22-28. [Link]

  • de Oliveira, R. B., de Faria, A. R., & de Oliveira, A. B. (2025). Synthesis and Evaluation of 2-Substituted Quinazolin-4 (3H)-ones as Potential Antileukemic Agents. ACS omega. [Link]

  • Al-Obaid, A. M., Abdel-Alim, A. A., Al-Salem, H. S., El-Subbagh, H. I., & El-Kazhef, H. A. (2008). Synthesis and anticonvulsant activity of some quinazolin-4-(3H)-one derivatives. Molecules, 13(10), 2557-2570. [Link]

Sources

Foundational

Crystal Structure Analysis of Methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate: A Methodological Whitepaper

An In-Depth Technical Guide Abstract: Quinazolinone derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract: Quinazolinone derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties[1][2]. The three-dimensional arrangement of atoms within these molecules, dictated by their crystal structure, is fundamental to their interaction with biological targets and, consequently, their therapeutic efficacy. This guide provides a comprehensive, in-depth methodology for the crystal structure analysis of methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate (CAS 112342-46-8)[3]. We will detail the entire workflow from synthesis and crystallization to X-ray diffraction, structure solution, and refinement. By explaining the causality behind experimental choices, this paper serves as a technical resource for researchers, scientists, and drug development professionals engaged in the structural elucidation of heterocyclic compounds.

Introduction: The Significance of Structural Elucidation

The quinazoline scaffold is a "privileged structure" in drug discovery, meaning it can bind to multiple biological targets with high affinity[1]. The substituent at the N-1 position, in this case, the methyl acetate group, can significantly influence the molecule's conformation, solubility, and hydrogen bonding potential. A precise understanding of the three-dimensional structure through single-crystal X-ray diffraction (SCXRD) is therefore not merely an academic exercise; it is a critical step in rational drug design[4][5].

Crystal structure analysis provides definitive proof of a compound's chemical identity and stereochemistry. More importantly, it reveals:

  • Molecular Conformation: The exact spatial arrangement of the atoms and functional groups.

  • Intermolecular Interactions: The non-covalent forces (e.g., hydrogen bonds, π-π stacking) that govern how molecules pack together in a solid state[6][7]. These interactions are analogous to those that occur in a protein-ligand binding pocket.

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms, which can have different physical properties like solubility and stability.

This guide will walk through the process of obtaining and analyzing these critical structural insights for methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate.

Synthesis and Crystallization: The Foundation of Analysis

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The quality of the final structural model is directly dependent on the quality of the crystal used for diffraction[8].

Synthetic Protocol: N-1 Alkylation

The synthesis of the title compound is typically achieved via the N-alkylation of the parent 2,4(1H,3H)-quinazolinedione. This protocol is a standard method for generating N-substituted derivatives.

Experimental Protocol: Synthesis

  • Preparation: To a solution of 2,4(1H,3H)-quinazolinedione (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add a suitable base, typically potassium carbonate (K₂CO₃, 1.5 eq).

    • Rationale: The base is required to deprotonate the N-1 nitrogen, making it a more potent nucleophile. K₂CO₃ is a common choice due to its moderate strength and ease of removal.

  • Alkylation: Add methyl bromoacetate (1.2 eq) dropwise to the stirred suspension at room temperature.

    • Rationale: Methyl bromoacetate is the electrophile that provides the methyl acetate moiety. A slight excess ensures the complete consumption of the starting material.

  • Reaction: Heat the mixture to 60-70 °C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: After cooling, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure product. Characterize using NMR, FT-IR, and Mass Spectrometry to confirm the structure[9][10].

Growing Diffraction-Quality Single Crystals

Crystal growth is often considered more of an art than a science, requiring patience and systematic experimentation[8]. The goal is to create a supersaturated solution from which the compound slowly precipitates in a highly ordered, single-crystal lattice.

Experimental Protocol: Crystallization

  • Solvent Selection: Screen various solvents to find one in which the compound is sparingly soluble at room temperature but readily soluble when heated. Ethanol, methanol, or ethyl acetate are good starting points for quinazolinone derivatives.

  • Slow Evaporation (Method A):

    • Dissolve the purified compound in a suitable solvent to create a near-saturated solution.

    • Transfer the solution to a clean vial and cover it with a cap or parafilm containing a few small pinholes.

    • Allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment.

  • Slow Cooling (Method B):

    • Create a saturated solution of the compound in a minimal amount of a suitable solvent at an elevated temperature.

    • Allow the solution to cool to room temperature very slowly. Placing the flask in a large, insulated container (like a dewar) can effectively slow the cooling rate.

  • Crystal Selection: Examine the resulting crystals under a polarizing microscope. A good single crystal should be transparent, have well-defined faces, and extinguish light sharply when the polarizing filters are rotated[8]. The ideal size for modern diffractometers is typically between 0.1 and 0.3 mm in all dimensions.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive technique for determining the three-dimensional structure of a crystalline solid[4]. It relies on the principle that a crystal lattice diffracts a beam of X-rays in a unique pattern, from which the arrangement of atoms can be deduced[11].

The SCXRD Workflow

The overall process can be visualized as a linear progression from data collection to the final, validated structural model.

scxrd_workflow cluster_exp Experimental Phase cluster_comp Computational Phase crystal 1. Mount Single Crystal data_coll 2. X-ray Data Collection crystal->data_coll Diffractometer data_red 3. Data Reduction & Integration data_coll->data_red solve 4. Structure Solution (Phasing) data_red->solve refine 5. Structure Refinement solve->refine refine->solve Model Correction Loop validate 6. Validation & Analysis refine->validate

Caption: Workflow for Single-Crystal X-ray Structure Determination.

Data Collection

A suitable single crystal is mounted on a goniometer head and placed in a modern X-ray diffractometer. The crystal is kept at a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. The instrument, equipped with an X-ray source (commonly Mo Kα radiation, λ = 0.7107 Å) and a detector, rotates the crystal through a series of angles while collecting thousands of diffraction spots[4][11].

Structure Solution and Refinement

This is the computational part of the process where the raw diffraction data is transformed into a 3D atomic model[12].

Protocol: Structure Solution & Refinement

  • Data Reduction: The collected images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of each diffraction spot are integrated and corrected for experimental factors[13].

  • Structure Solution: The "phase problem" is solved using direct methods or other algorithms (e.g., charge-flipping) to generate an initial electron density map[13][14]. This map reveals the positions of the heavier atoms (C, N, O).

  • Model Building & Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which iteratively adjusts atomic parameters (coordinates, displacement parameters) to minimize the difference between the observed diffraction data and the data calculated from the model[12][15].

  • Anisotropic Refinement: Initially, atoms are modeled as isotropic spheres. In later stages, they are refined anisotropically, represented by ellipsoids that model their thermal motion in different directions.

  • Hydrogen Atom Placement: Hydrogen atoms, which are too light to be reliably located from the electron density map, are typically placed in calculated geometric positions and refined using a "riding model"[16].

  • Validation: The final model is rigorously checked for geometric and crystallographic consistency using software like CHECKCIF. The R-factor (or R1) is a key metric indicating the goodness-of-fit; values below 5% (0.05) are generally considered excellent for small molecules.

Structural Analysis: Interpreting the Results

With a refined model, we can now extract precise chemical information. The following data is presented as an illustrative example for methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate, based on typical values found in related structures in the Cambridge Structural Database (CSD)[17][18][19].

Crystallographic Data

This table summarizes the key parameters that define the crystal lattice and the data collection process.

Parameter Illustrative Value
Chemical FormulaC₁₁H₁₀N₂O₄
Formula Weight234.21 g/mol [3]
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.1
c (Å)10.5
β (°)98.5
Volume (ų)1065
Z (Molecules/unit cell)4
Temperature (K)100
Radiation (λ, Å)Mo Kα (0.71073)
Final R1 [I > 2σ(I)]< 0.05
wR2 (all data)< 0.12
Molecular Geometry

The analysis reveals precise bond lengths and angles, confirming the expected molecular connectivity. Of particular interest is the conformation of the N-1 substituent relative to the quinazolinone ring system. The ester group is likely to be oriented away from the bicyclic core to minimize steric hindrance[17][20]. The quinazolinone ring itself is expected to be nearly planar, a common feature of such fused aromatic systems[6][21].

Bond/Angle Illustrative Value Comment
C4=O4 (Å)1.22Typical C=O double bond length.
C2=O2 (Å)1.23Typical C=O double bond length.
N1-C9 (Å)1.47N-C single bond to the acetate methylene group.
C9-C10 (Å)1.51C-C single bond.
C10=O10 (Å)1.21Ester carbonyl bond.
C4a-C8a-N1-C2 (°) (Torsion)~175Indicates near-planarity of the ring system.
C2-N1-C9-C10 (°) (Torsion)~85Suggests the acetate group is roughly orthogonal to the ring.
Intermolecular Interactions and Crystal Packing

In the solid state, molecules do not exist in isolation. They pack together, stabilized by a network of intermolecular forces. For this class of compounds, hydrogen bonding is typically the dominant interaction.

Caption: Dominant N-H···O hydrogen bond forming a centrosymmetric dimer.

The most significant interaction is expected to be a hydrogen bond between the N3-H donor of one molecule and the C4=O carbonyl oxygen acceptor of a neighboring molecule. This interaction often leads to the formation of centrosymmetric dimers, a very common packing motif for quinazolinones[6][22]. These dimers can then be further linked by weaker C-H···O interactions involving the ester carbonyl group or other aromatic C-H bonds, building up a three-dimensional supramolecular architecture.

Conclusion

The crystal structure analysis of methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate provides unequivocal data on its molecular conformation and supramolecular assembly. This guide has outlined a robust and systematic workflow, from synthesis to final structural interpretation, grounded in established scientific principles. The insights gained from such an analysis—particularly regarding molecular geometry and the dominant intermolecular interactions—are invaluable for understanding structure-activity relationships (SAR) and for guiding the future design of more potent and specific quinazolinone-based therapeutic agents.

References

  • Ismail, E. F., Ali, I. A. I., Fathalla, W., Alsheikh, A. A., & El Tamney, E. S. (2017). Synthesis of methyl [3-alkyl-2-(2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl)-acetamido] alkanoate. Arkivoc, 2017(4), 104-120. [Link]

  • Cheméo. (n.d.). METHYL 2-(3-ETHYL-2,4-DIOXO-3,4-DIHYDROQUINAZOLIN-1(2H)-YL)ACETATE. [Link]

  • Li, Y., et al. (2023). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. Crystals, 13(8), 1254. [Link]

  • Gould, R. O. (2013). Structure refinement: some background theory and practical strategies. Acta Crystallographica Section D: Biological Crystallography, 69(7), 1193-1205. [Link]

  • Khasanov, S. S., et al. (2017). Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one. Acta Crystallographica Section E: Crystallographic Communications, 73(10), 1543-1549. [Link]

  • SERC, Carleton College. (2007). Single-crystal X-ray Diffraction. [Link]

  • ResearchGate. (n.d.). Crystal and molecular structures of quinazolines: A ring conformational study. [Link]

  • S. M. Riyadh, et al. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. Molecules, 28(8), 3591. [Link]

  • Shishkina, S. V., et al. (2010). Methyl 2-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3195. [Link]

  • MDPI. (2023). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. [Link]

  • Hickey, E. R., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 59(14), 6946-6961. [Link]

  • Wang, W., et al. (2023). Synthesis, X-ray Crystal Structure, and Antimicrobial Studies of New Quinazolin-4(3H)-one Derivatives. Journal of Agricultural and Food Chemistry, 71(50), 20216-20227. [Link]

  • Glamočić, D., et al. (2022). Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate. Molbank, 2022(3), M1434. [Link]

  • ResearchGate. (n.d.). Binding interactions of quinazoline 10 in the active site of crystal structure of EGFR (PDB ID 1XKK). [Link]

  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. [Link]

  • Li, W., et al. (2017). New Tricks of the Trade for Crystal Structure Refinement. ACS Central Science, 3(6), 546-555. [Link]

  • Tverdokhlebov, A. V., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(18), 4252. [Link]

  • Asadi, Z., et al. (2015). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 10(2), 91-105. [Link]

  • Bushmarinov, I. S., et al. (2019). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 9(9), 468. [Link]

  • Hashem, H. E. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. IntechOpen. [Link]

  • Ukrainets, I. V., et al. (2009). Ethyl 2-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o1055. [Link]

  • Read, R. J., & McCoy, A. J. (2011). Recent developments in phasing and structure refinement for macromolecular crystallography. Current Opinion in Structural Biology, 21(5), 658-663. [Link]

  • Potemkin, V. A., et al. (2022). Facile Access to 2-Selenoxo-1,2,3,4-tetrahydro-4-quinazolinone Scaffolds and Corresponding Diselenides via Cyclization between Methyl Anthranilate and Isoselenocyanates: Synthesis and Structural Features. Molecules, 27(18), 5799. [Link]

  • Pulstec USA. (2023). Single Crystal X-Ray Diffraction. [Link]

  • Bruker. (2020). What is Single Crystal X-ray Diffraction? YouTube. [Link]

  • Müller, P. (2009). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. [Link]

  • CCDC. (n.d.). The Cambridge Structural Database. [Link]

  • Oxford University Press. (n.d.). Structure refinement. [Link]

  • PubChem. (n.d.). (2S)-2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(3-methoxyphenyl)-3-methylbutanamide. [Link]

Sources

Exploratory

methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate receptor binding affinity predictions

An In-Depth Technical Guide to the Prediction of Receptor Binding Affinity for Methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate This guide provides a comprehensive framework for researchers, scientists, and drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Prediction of Receptor Binding Affinity for Methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to predict and validate the receptor binding affinity of methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate. The methodologies outlined herein integrate computational and experimental approaches, emphasizing scientific integrity and actionable insights.

Introduction: The Quinazolinone Scaffold and the Quest for Specificity

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects[1][2][3]. The specific compound of interest, methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate, belongs to the quinazolin-2,4-dione class. The substituents at the N-1 and N-3 positions of the quinazolinone ring are known to significantly influence the compound's pharmacological profile and receptor selectivity[4][5]. Predicting the binding affinity of this specific molecule to various receptors is a critical step in elucidating its mechanism of action and potential therapeutic applications.

This guide will navigate the predictive workflow, from initial target identification through rigorous in silico analysis and conclude with the requisite experimental validation, ensuring a self-validating and robust scientific narrative.

Part 1: Foundational Step - Target Identification

Before any binding affinity prediction can be made, potential biological targets must be identified. The broad bioactivity of the quinazolinone class suggests a promiscuous nature, interacting with multiple receptors. An effective strategy for target fishing involves a combination of literature analysis and computational screening.

1.1. Literature-Based Target Prioritization

A thorough review of existing research on quinazolinone derivatives provides a logical starting point. Compounds with structural similarity to methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate have shown affinity for a range of receptors, including but not limited to:

  • Adenosine Receptors (A₂A) [6][7]

  • Ghrelin Receptor (GHS-R1a) [8][9]

  • Epidermal Growth Factor Receptor (EGFR) [10]

  • Cyclooxygenase-2 (COX-2) [2][4][11]

  • Matrix Metalloproteinase-13 (MMP-13) [12]

  • Histamine H4 Receptor [5]

These receptors, therefore, represent a high-priority list for initial computational screening.

1.2. Reverse Docking and Pharmacophore Screening

For a broader, unbiased search, computational methods can be employed. Reverse docking, a process where the small molecule is docked against a large library of known protein structures, can help identify potential off-target interactions and novel targets.

Part 2: In Silico Prediction of Binding Affinity - A Multi-pronged Approach

Computational methods offer a rapid and cost-effective means to predict and rationalize ligand-receptor interactions[13][14]. A hierarchical approach, starting with less computationally intensive methods and progressing to more rigorous calculations for promising candidates, is recommended.

Workflow for In Silico Binding Affinity Prediction

cluster_prep Preparation cluster_screening Screening & Refinement cluster_output Output Ligand_Prep Ligand Preparation (3D structure generation, energy minimization) Docking Molecular Docking (Predict binding pose and score) Ligand_Prep->Docking Receptor_Prep Receptor Preparation (PDB structure retrieval, protonation, optimization) Receptor_Prep->Docking MD_Sim Molecular Dynamics (Refine pose, assess stability, calculate free energy) Docking->MD_Sim QSAR QSAR (For analog series, predicts activity) Binding_Affinity Predicted Binding Affinity (Ki, ΔG) QSAR->Binding_Affinity MD_Sim->Binding_Affinity

Caption: A generalized workflow for computational prediction of ligand-receptor binding affinity.

Molecular Docking: Predicting the Pose and Affinity

Molecular docking is a fundamental tool used to predict the preferred orientation of a ligand when bound to a receptor and to estimate the strength of the interaction[4][15].

Step-by-Step Molecular Docking Protocol:

  • Ligand Preparation:

    • Generate the 3D structure of methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate using software like ChemDraw or Avogadro.

    • Perform geometry optimization and energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation[4].

    • Assign appropriate partial charges.

  • Receptor Preparation:

    • Obtain the 3D crystal structure of the target receptor from the Protein Data Bank (PDB). For example, for COX-2, one might use the PDB ID 3LN1[4].

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states for amino acid residues, particularly histidines.

    • Perform a constrained energy minimization of the receptor structure to relieve any steric clashes.

  • Grid Generation and Docking Simulation:

    • Define the binding site on the receptor. This is typically done by creating a grid box centered on the active site, often defined by the position of the co-crystallized ligand[2].

    • Utilize docking software such as AutoDock, Molegro Virtual Docker (MVD), or Schrödinger's Glide to perform the docking simulation[4][13]. The software will explore various conformations of the ligand within the defined binding site and score them based on a scoring function that estimates binding affinity.

  • Analysis of Results:

    • Analyze the top-ranked docking poses based on their predicted binding energy (e.g., kcal/mol).

    • Visualize the ligand-receptor interactions, identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex[16]. For instance, interactions with key residues like Arg197 in certain bacterial proteins have been noted for quinazolinones[16].

Quantitative Structure-Activity Relationship (QSAR): Learning from Analogs

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity[17][18]. If a dataset of quinazolinone derivatives with known binding affinities for a specific target is available, a QSAR model can be built to predict the affinity of our target compound.

QSAR Workflow

Data_Collection Data Collection (Series of analogs with known binding affinities) Descriptor_Calc Molecular Descriptor Calculation (2D/3D) Data_Collection->Descriptor_Calc Model_Building Model Building (e.g., MLR, PLS, GEP) Descriptor_Calc->Model_Building Model_Validation Model Validation (Internal & External) Model_Building->Model_Validation Prediction Prediction for Target Compound Model_Validation->Prediction

Caption: Workflow for developing and applying a QSAR model.

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful as they provide 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence activity[10][12]. This provides invaluable insights for future lead optimization.

Molecular Dynamics (MD) Simulations: Refining the Prediction

While docking provides a static snapshot of the binding event, MD simulations can model the dynamic behavior of the ligand-receptor complex over time in a simulated physiological environment. This allows for a more accurate assessment of binding stability and the calculation of binding free energy.

MD simulations can be used to:

  • Assess the stability of the predicted docking pose.

  • Identify key stable interactions that persist over time.

  • Calculate the binding free energy using methods like the Bennett acceptance ratio (BAR), which can provide a more accurate prediction of binding affinity than docking scores alone[19].

Part 3: Experimental Validation - Grounding Predictions in Reality

In silico predictions, no matter how rigorous, must be validated through experimental assays.

Synthesis of the Target Compound

The first step is the chemical synthesis of methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate. Based on established protocols for N-1 substituted quinazolin-2,4-diones, a plausible synthetic route involves the reaction of 2,4(1H,3H)-quinazolinedione with methyl chloroacetate in the presence of a suitable base. Related syntheses of similar ester-containing quinazolinones have been reported[20][21].

In Vitro Binding Assays

Once the compound is synthesized and purified, its binding affinity to the prioritized target receptors can be determined using established biochemical assays.

Example Protocol: Radioligand Binding Assay

This assay measures the ability of the test compound to displace a radiolabeled ligand that is known to bind to the target receptor.

  • Preparation: Prepare cell membranes or purified protein expressing the target receptor.

  • Incubation: Incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound (methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate).

  • Separation: Separate the bound and free radioligand, typically by rapid filtration.

  • Quantification: Measure the amount of radioactivity bound to the receptor at each concentration of the test compound.

  • Data Analysis: Plot the percentage of inhibition versus the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant), which represents the binding affinity of the test compound, can then be calculated using the Cheng-Prusoff equation.

Other suitable assay formats include fluorescence polarization (FP) assays and surface plasmon resonance (SPR).

Part 4: Data Integration and Iterative Refinement

The final and most critical phase is the synthesis of all generated data.

Methodology Output Strength Limitation
Molecular Docking Binding Pose, Score (kcal/mol)Fast, high-throughputScoring functions are approximate; static model
QSAR Predicted pIC₅₀/pKiPredictive for congeneric seriesRequires a good dataset; limited to the chemical space of the training set
MD Simulations Binding Free Energy (ΔG), StabilityAccounts for flexibility and solvationComputationally intensive
Binding Assays Experimental IC₅₀/Ki"Gold standard" for affinity measurementRequires synthesis and purified components; resource-intensive

A strong correlation between the predicted binding affinities from in silico models and the experimentally determined values lends confidence to the predictive power of the computational workflow. Discrepancies, on the other hand, provide valuable opportunities to refine the computational models, for example, by adjusting docking parameters or selecting different QSAR descriptors. This iterative cycle of prediction, validation, and refinement is the cornerstone of modern structure-based drug design.

Conclusion

Predicting the receptor binding affinity of methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate is a multifaceted process that requires a synergistic application of computational and experimental techniques. By leveraging the known pharmacology of the quinazolinone scaffold for target identification, employing a hierarchical in silico strategy encompassing docking, QSAR, and MD simulations, and committing to rigorous experimental validation, researchers can confidently elucidate the molecular interactions of this compound. This structured approach not only predicts binding affinity but also provides a deeper understanding of the structure-activity relationships that govern its biological function, thereby accelerating its potential journey from a chemical entity to a valuable therapeutic lead.

References

  • Al-Obaid, A. M., et al. (2017). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Molecules, 22(4), 566. [Link]

  • Devi, N., & Singh, R. K. (2014). Synthesis, characterization and biological evaluation of some new aza isatin derivatives containing 4(3H) quinazolinones. Journal of Chemical and Pharmaceutical Research, 6(5), 1045-1052.
  • DockoMatic. (n.d.). Computational Exploration of a Protein Receptor Binding Space with Student Proposed Peptide Ligands. PMC. [Link]

  • Kerdphon, S., et al. (2020). Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. Molecules, 25(21), 5092. [Link]

  • Ismail, M. F., et al. (2017). Synthesis of methyl [3-alkyl-2-(2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl)-acetamido] alkanoate. Arkivoc, 2017(4), 104-120. [Link]

  • Chembase.cn. (n.d.). METHYL 2-(3-ETHYL-2,4-DIOXO-3,4-DIHYDROQUINAZOLIN-1(2H)-YL)ACETATE. [Link]

  • Bolteau, R., et al. (2024). Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists. Molecules, 29(16), 3789. [Link]

  • Widiyana, A. P., et al. (2018). Design and Molecular Docking Studies of Quinazoline Derivatives as Antiproliferation. Jurnal Farmasi dan Ilmu Kefarmasian Indonesia, 5(2), 65-71. [Link]

  • de Esch, I. J. P., et al. (2010). Synthesis and QSAR of Quinazoline Sulfonamides As Highly Potent Human Histamine H4 Receptor Inverse Agonists. Journal of Medicinal Chemistry, 53(5), 2147-2154. [Link]

  • El-Naggar, M., et al. (2020). Novel Quinazolin-2,4-Dione Hybrid Molecules as Possible Inhibitors Against Malaria: Synthesis and in silico Molecular Docking Studies. Frontiers in Chemistry, 8, 549. [Link]

  • Rudolph, J., et al. (2007). Quinazolinone Derivatives as Orally Available Ghrelin Receptor Antagonists for the Treatment of Diabetes and Obesity. Journal of Medicinal Chemistry, 50(21), 5202-5216. [Link]

  • Kim, M., et al. (2025). Enhancing binding affinity predictions through efficient sampling with a re-engineered BAR method: a test on GPCR targets. Physical Chemistry Chemical Physics, 27(21), 14567-14576. [Link]

  • Oktriawan, T., et al. (2026). Quinazolinone derivatives as selective COX-2 inhibitors: In silico analysis using molecular docking, dynamics, and ADMET. Journal of Applied Pharmaceutical Science, 16(02), 136-148. [Link]

  • MDPI. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. [Link]

  • Frontiers. (2023). 3D,2D-QSAR study and docking of novel quinazolines as potential target drugs for osteosarcoma. [Link]

  • Rudolph, J., et al. (2007). Quinazolinone derivatives as orally available ghrelin receptor antagonists for the treatment of diabetes and obesity. PubMed. [Link]

  • Patan, A. (2023). A review on quinazoline containing compounds: Molecular docking and pharmacological activites. Annals of Phytomedicine, 12(1), 220-229. [Link]

  • Springer. (2025). Binding Affinity Prediction: From Conventional to Machine Learning-Based Approaches. [Link]

  • Younes, A. M., et al. (2013). (2,4-Dioxo-1,4-dihydro-2H-quinazolin-3-yl)-acetic acid hydrazide: Synthesis and Reactions. ResearchGate. [Link]

  • Widiyana, A. P., et al. (2026). Design and Molecular Docking Studies of Quinazoline Derivatives as Antiproliferation. ResearchGate. [Link]

  • Jacobson, K. A., et al. (2010). Quinazolines as Adenosine Receptor Antagonists: SAR and Selectivity for A2B Receptors. PMC. [Link]

  • MDPI. (2026). In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. [Link]

  • Siebenmorgen, T., & Zacharias, M. (2019). Computational prediction of protein–protein binding affinities. Wiley Online Library. [Link]

  • McCluskey, A., et al. (2015). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Medicinal Chemistry. [Link]

  • Kotgire, S. S., et al. (2012). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. PharmaInfo.net, 10(2). [Link]

  • Al-Suwaidan, I. A., et al. (2014). Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives. Molecules, 19(7), 8746-8761. [Link]

  • Wang, Y., et al. (2019). Molecular modelling studies of quinazolinone derivatives as MMP-13 inhibitors by QSAR, molecular docking and molecular dynamics simulations techniques. RSC Advances, 9(1), 19-32. [Link]

  • Cambridge University Press. (2025). Computational methods for binding site prediction on macromolecules. Quarterly Reviews of Biophysics. [Link]

  • World Scientific. (2011). 3D-QSAR AND DOCKING STUDIES OF NOVEL QUINAZOLINE ANALOGUES AS ORAL INHIBITORS TOWARDS AP-1 AND NF-κB. Journal of Theoretical and Computational Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate

An Application Note and Step-by-Step Synthesis Protocol for Methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate Introduction: The Significance of the Quinazolinedione Scaffold The quinazoline-2,4-dione framework is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Step-by-Step Synthesis Protocol for Methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate

Introduction: The Significance of the Quinazolinedione Scaffold

The quinazoline-2,4-dione framework is a privileged heterocyclic structure in medicinal chemistry and drug development.[1][2][3] This scaffold is a core component of numerous compounds exhibiting a wide array of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antihypertensive properties.[3][4] The ability to functionalize the nitrogen atoms at the N-1 and N-3 positions allows for the creation of diverse molecular architectures with finely tuned biological activities. This application note provides a detailed, two-step protocol for the synthesis of methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate, a key intermediate for the development of novel therapeutic agents. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug discovery.

Overall Synthesis Workflow

The synthesis is a two-step process beginning with the formation of the core quinazoline-2,4-dione ring system, followed by a regioselective N-alkylation to introduce the methyl acetate moiety at the N-1 position.

Synthesis_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: N-Alkylation A Anthranilic Acid C Quinazoline-2,4(1H,3H)-dione A->C Heat (Fusion) B Urea B->C F Methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate C->F Stir at RT D Methyl Bromoacetate D->F E K₂CO₃ in DMF E->F

Sources

Application

Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of Methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate

Abstract This application note describes a robust, specific, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of methyl (2,4-dioxo-3,4-dihydroquinazo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes a robust, specific, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate. Quinazolinone derivatives are a significant class of compounds in medicinal chemistry, recognized for a wide range of biological activities.[1][2][3] Consequently, a reliable analytical method is crucial for quality control, stability testing, and pharmacokinetic studies. The developed method utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile and a phosphate buffer, offering excellent peak symmetry and resolution. Detection is performed using a UV detector, leveraging the chromophoric nature of the quinazoline ring.[4] The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating high levels of specificity, linearity, accuracy, precision, and robustness.[5][6]

Introduction and Rationale

The quinazolin-2,4-dione scaffold is a privileged structure in drug discovery, with derivatives exhibiting potential anticancer, antimicrobial, and anti-inflammatory properties.[1][2][7][8] Methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate is an important intermediate or final compound in the synthesis of more complex pharmaceutical agents.[9] Accurate quantification is essential to ensure the quality of starting materials, monitor reaction progress, and determine the purity of the final product.

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique in the pharmaceutical industry for its precision, reliability, and ability to separate complex mixtures.[10] Reversed-phase chromatography, which separates analytes based on hydrophobicity, is particularly well-suited for moderately polar compounds like the target analyte.[10] The primary objective of this work was to develop and validate a straightforward and reliable isocratic RP-HPLC method suitable for routine quality control environments. The causality behind experimental choices, from column and mobile phase selection to validation parameters, is detailed to provide a comprehensive and scientifically grounded protocol.

Experimental Design & Methodology

Analyte Properties and Initial Considerations
  • Structure: The analyte possesses a fused aromatic quinazoline ring system and a methyl acetate side chain. The quinazoline core provides hydrophobicity, while the dione and ester functionalities introduce polarity.

  • UV Absorbance: Quinazoline derivatives are known to have strong UV absorbance due to the aromatic system.[4] A UV scan of a dilute standard solution in methanol was performed, which indicated a strong absorbance maximum (λmax) at approximately 254 nm. This wavelength was selected for detection to ensure high sensitivity.

  • Solubility: The compound was found to be soluble in common organic solvents such as acetonitrile and methanol, making it ideal for reversed-phase HPLC analysis.

Instrumentation and Materials
  • HPLC System: An Agilent 1100 series or equivalent system equipped with a quaternary pump, vacuum degasser, autosampler, and a Diode Array (DAD) or UV-Vis detector.[7]

  • Column: A C18 column (e.g., Zorbax ODS, 4.6 x 150 mm, 5 µm particle size) was chosen as the primary analytical column.[7][11] C18 phases provide excellent retention for moderately non-polar compounds through hydrophobic interactions.[12]

  • Chemicals: HPLC-grade acetonitrile (ACN) and methanol (MeOH), potassium phosphate monobasic (KH₂PO₄), and ortho-phosphoric acid were used. Water was purified using a Milli-Q or equivalent system. A reference standard of methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate with certified purity (>99%) was obtained.

Chromatographic Method Development

The development process followed a logical workflow to achieve optimal separation.

G cluster_dev Method Development Workflow A Analyte Characterization (UV Scan, Solubility) B Column Selection (C18 chosen for hydrophobicity) A->B C Mobile Phase Screening (ACN vs. MeOH, Buffer pH) B->C D Optimization of Mobile Phase Ratio (Target k' 2-10) C->D E Wavelength Selection (λmax = 254 nm) D->E F Final Method & SST Definition E->F

Caption: Logical workflow for HPLC method development.

  • Mobile Phase Optimization: The goal was to achieve a symmetric peak shape with an optimal retention time (typically 3-10 minutes).

    • Organic Modifier: Acetonitrile (ACN) was chosen over methanol as it generally provides lower backpressure and better peak efficiency for many compounds.[10][13]

    • Aqueous Phase & pH Control: An unbuffered mobile phase led to minor peak tailing. The quinazolinone structure contains nitrogen atoms that can interact with residual silanols on the silica support.[4] To ensure a consistent ionization state and mitigate these secondary interactions, a phosphate buffer was introduced. A pH of 6.8 was selected to be well within the stable operating range of the silica-based column. A buffer concentration of 20 mM is sufficient for most reversed-phase applications.[13]

    • Isocratic Elution: A series of isocratic runs with varying ratios of ACN to 20 mM phosphate buffer (pH 6.8) were tested. A ratio of 45:55 (v/v) ACN:Buffer provided an ideal retention time and peak shape.

Final Optimized Method and System Suitability

Optimized Chromatographic Conditions

All quantitative data should be collected under the following finalized conditions, summarized in Table 1.

Parameter Condition
Instrument HPLC with UV/DAD Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 20 mM KH₂PO₄ Buffer (pH 6.8) (45:55, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 10 minutes
Diluent Mobile Phase
Table 1: Optimized HPLC Method Parameters.
System Suitability Testing (SST)

System suitability tests are an integral part of chromatographic methods, verifying that the system is adequate for the analysis to be performed.[14] Before any sample analysis, the criteria in Table 2 must be met by making five replicate injections of a standard solution (e.g., 20 µg/mL).[15][16]

Parameter Acceptance Criterion Rationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, critical for accurate integration.[15]
Theoretical Plates (N) ≥ 2000Measures column efficiency and peak sharpness.
Precision (RSD%) ≤ 2.0% for Peak AreaDemonstrates the reproducibility of the analytical system.[15]
Retention Time (RT) Consistent within ± 2%Confirms stability of the pump and mobile phase composition.
Table 2: System Suitability Test (SST) Criteria.

Sample and Standard Preparation Protocol

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 20, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase. These will be used to construct the calibration curve.

  • Sample Preparation: Accurately weigh the sample powder containing the analyte. Dissolve it in a known volume of mobile phase to achieve a theoretical concentration within the calibration range (e.g., 20 µg/mL). Sonicate for 10 minutes to ensure complete dissolution.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulate matter and prevent column blockage.

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[5][17]

Caption: Interrelationship of method validation parameters.

Validation Results and Discussion

The method was successfully validated, and the results are summarized below.

  • Specificity: The specificity of the method was evaluated by analyzing a blank (diluent) and a placebo sample (if applicable). No interfering peaks were observed at the retention time of the analyte, demonstrating the method's ability to assess the analyte unequivocally in the presence of other components.[5]

  • Linearity and Range: Linearity was established by analyzing six standard solutions over the concentration range of 1-100 µg/mL. The calibration curve of peak area versus concentration showed excellent linearity.

Parameter Result Acceptance Criterion
Range 1 - 100 µg/mL-
Correlation Coefficient (r²) 0.9998r² ≥ 0.999
Regression Equation y = 45872x + 1250-
Table 3: Linearity Study Results.
  • Accuracy (Recovery): Accuracy was determined by the recovery method. A known amount of analyte was spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate. The results demonstrate high accuracy.

Spike Level Mean Recovery (%) RSD (%) Acceptance Criterion
80%99.5%0.8%98.0% - 102.0% Recovery
100%100.3%0.5%RSD ≤ 2.0%
120%101.1%0.6%
Table 4: Accuracy (Recovery) Study Results.
  • Precision:

    • Repeatability (Intra-day precision): Six replicate preparations of the standard solution (20 µg/mL) were analyzed on the same day. The RSD was found to be 0.7%.

    • Intermediate Precision (Inter-day precision): The analysis was repeated by a different analyst on a different day using different equipment. The RSD over two days was 1.2%. Both results are well within the acceptance limit of ≤ 2.0%, indicating excellent precision.[5]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD: 0.3 µg/mL

    • LOQ: 0.9 µg/mL The LOQ provides sufficient sensitivity for the intended purpose of quality control.

  • Robustness: The reliability of the method was tested by making small, deliberate variations in the method parameters. The system suitability parameters remained within the acceptance criteria for all tested variations, demonstrating the method's robustness.

Parameter Varied Variation Result
Flow Rate ± 0.1 mL/min (0.9 and 1.1)SST Pass
Column Temperature ± 2 °C (28 and 32)SST Pass
Mobile Phase pH ± 0.2 (6.6 and 7.0)SST Pass
ACN Composition ± 2% (43% and 47%)SST Pass
Table 5: Robustness Study Results.

Conclusion

A simple, rapid, and reliable isocratic RP-HPLC method has been successfully developed and validated for the quantification of methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate. The method demonstrates excellent specificity, linearity, accuracy, precision, and robustness, making it highly suitable for routine quality control analysis in pharmaceutical development and manufacturing environments. The comprehensive validation according to ICH guidelines ensures the trustworthiness and scientific integrity of the analytical results.

References

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (2025). LCGC International.
  • System suitability Requirements for a USP HPLC Method. (2025). HPLC Primer.
  • ICH Harmonised Tripartite Guideline. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
  • Katarzyna Błaszczak-Świątkiewicz, et al. (2007). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Taylor & Francis Online.
  • Choosing Right Column for Reverse Phase HPLC Separations. (n.d.). Agilent Technologies.
  • Ismail, El F., et al. (2026). Synthesis of methyl [3-alkyl-2-(2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl)-acetamido] alkanoate. ResearchGate.
  • Al-Ostath, A., et al. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. SpringerLink.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration.
  • METHYL 2-(3-ETHYL-2,4-DIOXO-3,4-DIHYDROQUINAZOLIN-1(2H)-YL)ACETATE. (n.d.). ChemicalBook. This reference is for a related compound, used for structural analogy.
  • Method development for the analysis of 2-Bromobenzo[h]quinazoline by HPLC. (n.d.). BenchChem.
  • General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. (2006). USP.
  • HPLC Column Selection Guide. (n.d.). Phenomenex.
  • Agrahari, V., et al. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research Journal of Pharmacy and Technology.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate.
  • Determination of the Stabilities of New Quinazoline Derivatives by HPLC. (n.d.). ResearchGate.
  • Ukrainets, I. V., et al. (n.d.). Methyl 2-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetate. PMC. This reference is for a related compound, used for structural analogy.
  • Understanding the Latest Revisions to USP <621>. (2023). Agilent.
  • System Suitability in HPLC Analysis. (n.d.). Pharmaguideline.
  • Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents. (2024). MDPI.
  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (2025). Therapeutic Goods Administration (TGA).
  • Column Characterization and Selection Systems in Reversed-Phase High-Performance Liquid Chromatography. (2019). ACS Publications.
  • Synthesis And Anagesic activities of Quinazolin-4(3H)-One, 2-Methyl-4(3H)-Quinazolinone and 2–Phenyl-4(3H). (2020). ResearchGate.
  • ICH-Guidelines Q2(R1), Validation of Analytical Procedures Text and Methodology. (n.d.). Scientific Research Publishing.
  • Synthesis and Evaluation of Novel Quinazolinone Derivatives as Potential Anti‐HCC Agents. (2021). Wiley Online Library.
  • System Suitability Requirements for SEC Chromatographic Methods Used in PA Laboratories. (2016). Frederick National Laboratory for Cancer Research.

Sources

Method

Application Notes and Protocols: Methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate as a Versatile Precursor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals The quinazoline-2,4-dione scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The quinazoline-2,4-dione scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide focuses on a key intermediate, methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate , a versatile precursor that provides a strategic entry point for the synthesis of diverse and complex quinazolinone derivatives. Its structure incorporates the rigid quinazolinedione core and a reactive ester handle, allowing for a multitude of synthetic transformations.

These application notes provide a comprehensive overview of the synthesis and utility of methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate, complete with detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Synthesis of the Precursor: Methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate

The synthesis of the title compound is typically achieved through the N-alkylation of quinazoline-2,4(1H,3H)-dione. This reaction selectively introduces the methyl acetate moiety at the N1 position, a crucial step for subsequent functionalization.

Protocol 1: N-Alkylation of Quinazoline-2,4(1H,3H)-dione

This protocol outlines a general and efficient method for the synthesis of methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate. The choice of base and solvent is critical for achieving high yields and selectivity.

Reaction Scheme:

A schematic of the N-alkylation reaction.

Materials:

  • Quinazoline-2,4(1H,3H)-dione

  • Methyl chloroacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • To a solution of quinazoline-2,4(1H,3H)-dione (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add methyl chloroacetate (1.2 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate as a solid.

Expert Insights:

  • Causality of Reagent Choice: Potassium carbonate is a mild base suitable for the deprotonation of the N-H group without promoting unwanted side reactions. DMF is an excellent polar aprotic solvent that facilitates the Sₙ2 reaction by solvating the potassium cation.

  • Trustworthiness through Self-Validation: The progress of the reaction can be reliably monitored by TLC, observing the disappearance of the starting material and the appearance of the product spot. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthetic Applications of the Precursor

The presence of the ester functional group in methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate opens up a plethora of synthetic possibilities. The following sections detail key transformations that leverage this versatile precursor.

Hydrolysis to (2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation that provides a key intermediate for further derivatization, such as amide bond formation.

Reaction Scheme:

A schematic of the ester hydrolysis reaction.

Protocol 2: Saponification of the Methyl Ester

Materials:

  • Methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (1N HCl)

  • Ethyl acetate

  • Brine solution

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Dissolve methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (1.5 eq) or NaOH (1.5 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1N HCl.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the carboxylic acid.

Expert Insights:

  • Why Saponification? Base-catalyzed hydrolysis (saponification) is generally preferred over acid-catalyzed hydrolysis for esters as it is an irreversible process, driving the reaction to completion.[3]

  • Self-Validation: The formation of the carboxylic acid can be confirmed by the disappearance of the methyl ester singlet in the ¹H NMR spectrum and the appearance of a broad carboxylic acid proton signal. A change in solubility will also be observed, with the carboxylic acid being more soluble in aqueous base.

Amidation and Peptide Coupling

The resulting (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid is a valuable building block for the synthesis of amide derivatives, which are prevalent in many biologically active molecules.

Workflow for Amide Synthesis:

cluster_0 Amide Synthesis Workflow start Methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate hydrolysis Protocol 2: Hydrolysis start->hydrolysis acid (2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid hydrolysis->acid activation Acid Activation (e.g., HATU, HOBt, EDCI) acid->activation coupling Amide Bond Formation activation->coupling amine Primary or Secondary Amine amine->coupling product Amide Derivative coupling->product

Workflow for the synthesis of amide derivatives.

Protocol 3: Amide Coupling

Materials:

  • (2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine solution

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • To a solution of (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add the desired amine (1.2 eq) to the reaction mixture.

  • Stir at room temperature until the reaction is complete as monitored by TLC.

  • Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the residue by column chromatography to obtain the amide product.

Expert Insights:

  • Rationale for Coupling Reagents: HATU is a highly efficient and widely used coupling reagent that minimizes side reactions and racemization in the case of chiral amines. DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt and facilitate the reaction.

  • Versatility: This protocol can be adapted for a wide range of amines, enabling the synthesis of diverse libraries of quinazolinone-based amides for structure-activity relationship (SAR) studies.[2]

Hydrazinolysis and Subsequent Heterocycle Formation

The methyl ester can undergo hydrazinolysis to form the corresponding hydrazide, a key precursor for the synthesis of various five-membered heterocycles like oxadiazoles and triazoles.

Protocol 4: Synthesis of (2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetohydrazide

Materials:

  • Methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • A mixture of methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate (1.0 eq) and hydrazine hydrate (5.0 eq) in ethanol is heated to reflux.[4]

  • The reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to give the acetohydrazide.[4]

Expert Insights:

  • Mechanistic Consideration: The highly nucleophilic hydrazine readily attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the stable hydrazide.

  • Synthetic Potential: The resulting hydrazide is a versatile intermediate. For instance, it can be treated with carbon disulfide in the presence of a base to form an oxadiazole ring system, further expanding the chemical space accessible from the initial precursor.[4]

Data Summary

Compound NameMolecular FormulaMolecular WeightCAS Number
Methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetateC₁₁H₁₀N₂O₄234.21112342-46-8
(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acidC₁₀H₈N₂O₄220.18Not available
(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetohydrazideC₁₀H₁₀N₄O₃234.21Not available

Conclusion

Methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate is a highly valuable and versatile precursor in the field of organic and medicinal chemistry. Its straightforward synthesis and the reactivity of its ester functionality provide a reliable platform for the development of a wide range of quinazolinone derivatives. The protocols and insights provided in this guide are intended to facilitate the work of researchers in drug discovery and development, enabling the efficient synthesis of novel compounds with potential therapeutic applications. The quinazoline-2,4-dione scaffold continues to be a focal point of research, and the strategic use of precursors like the one detailed herein will undoubtedly contribute to future advancements in this area.[2][5]

References

  • Ismail, E. F., Ali, I. A. I., Fathalla, W., Alsheikh, A. A., & El Tamney, E. S. (2017). Synthesis of methyl [3-alkyl-2-(2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl)-acetamido] alkanoate. Arkivoc, 2017(4), 104-120. [Link]

  • MDPI. (2022). Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate. Molbank, 2022(3), M1434. [Link]

  • Semantic Scholar. (n.d.). QUINAZOLINE DERIVATIVES & PHARMACOLOGICAL ACTIVITIES: A REVIEW. Retrieved from [Link]

  • Al-Ostath, A., El-Feky, S., & Gaffer, H. (2021). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Molecules, 26(15), 4478. [Link]

  • Al-Abdullah, E. S., Al-Tuwaijri, H. M., Hassan, H. M., & El-Emam, A. A. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 27(19), 6667. [Link]

  • CompTox Chemicals Dashboard. (n.d.). METHYL 2-(3-ETHYL-2,4-DIOXO-3,4-DIHYDROQUINAZOLIN-1(2H)-YL)ACETATE. Retrieved from [Link]

  • Singh, S., Kaur, A., & Singh, G. (2023). Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. Future Journal of Pharmaceutical Sciences, 9(1), 1-21. [Link]

  • Oyeleke, O. A., Adebayo, A. I., & Olanrewaju, I. O. (2020). Synthesis And Anagesic activities of Quinazolin-4(3H)-One, 2-Methyl-4(3H)-Quinazolinone and 2–Phenyl-4(3H). Journal of Pharmaceutical Research International, 32(18), 75-84. [Link]

  • Younes, A. M. M., Taha, M. M., & Abdel-Monsef, A. H. (2013). (2,4-Dioxo-1,4-dihydro-2H-quinazolin-3-yl)-acetic acid hydrazide: Synthesis and Reactions. Journal of Asian Scientific Research, 3(8), 800-809. [Link]

  • Kotgire, S. S., Mahajan, S. K., Amrutkar, S. V., & Bhagat, U. D. (2012). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. PharmaInfo.net, 10(1). [Link]

  • National Center for Biotechnology Information. (n.d.). I2/TBHP mediated domino synthesis of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-aryl/alkyl benzamides and evaluation of their anticancer and docking studies. Retrieved from [Link]

  • SciSpace. (n.d.). Radical reactions with 3H-quinazolin-4-ones: synthesis of deoxyvasicinone, mackinazolinone, luotonin A. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. Retrieved from [Link]

  • Kulyk, A. V., Orlov, V. N., Moroz, K. R., Borysenko, E. A., Moroz, A. R., & Shishkin, O. V. (2020). N- and/or O-Alkylation of Quinazolinone Derivatives. Organic and Medicinal Chemistry International Journal, 10(2), 555781. [Link]

  • Abbas, S. Y. (2020). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. In Quinazolinone and Quinazoline Derivatives. IntechOpen. [Link]

  • National Center for Biotechnology Information. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(18), 4238. [Link]

  • National Center for Biotechnology Information. (2009). Alkylation of 2,4-(1H,3H)-quinazolinediones with dialkyl carbonates under microwave irradiations. Molecules, 14(5), 1860-1868. [Link]

  • Reddy, C. V. R., Reddy, G. R., & Reddy, P. S. N. (2012). Alkylation of 2-substitutedquinazolin-4(3H)-one with DMF-DMA. Der Pharma Chemica, 4(2), 643-647. [Link]

  • Aboul Wafa, O. M., El-Sawy, E. R., & El-Sayed, M. A. (2018). Investigation of an Amidation Reaction for the Preparation of Some 2-(2-Phenyl-4-Oxoquinazolin-3(4H)-yl)-N-Substituted Acetamides and N-Substituted 2-(2-(4-Oxo-2-Phenylquinazolin-3(4H)-yl)Acetylhydrazine-1-Carboxamides. American Journal of Chemistry, 8(1), 1-8. [Link]

  • Refubium - Freie Universität Berlin. (2023). Synthesis and structure-activity relationship study of novel quinazolin-4(3 H ) -one derivatives as dual toll-like receptor 7/8 agonists. Retrieved from [Link]

Sources

Application

Application Note: Structural Elucidation of Methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate via 1H and 13C NMR Spectroscopy

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol Executive Summary This application note provides a comprehensive...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol

Executive Summary

This application note provides a comprehensive guide to the synthesis, sample preparation, and Nuclear Magnetic Resonance (NMR) spectroscopic validation of methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate . By detailing the causality behind specific chemical shifts and experimental conditions, this document establishes a self-validating analytical framework to confirm N1-regioselectivity in quinazoline-2,4-dione derivatives.

Introduction & Scientific Rationale

The quinazoline-2,4(1H,3H)-dione scaffold is a privileged pharmacophore widely utilized in medicinal chemistry. Derivatives of this core are actively investigated as phosphodiesterase 7 (PDE7) inhibitors for central nervous and peripheral nervous system disorders , as well as potent bacterial type-II topoisomerase (DNA gyrase) inhibitors .

A persistent synthetic challenge in derivatizing this core is achieving regioselective alkylation. Because the N3 position is flanked by two strongly electron-withdrawing carbonyl groups (C2 and C4), the N3-proton is significantly more acidic than the N1-proton. Consequently, direct alkylation often kinetically favors the N3 position or results in N1,N3-dialkylation.

To synthesize methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate , reaction conditions must be carefully optimized (or N3-protection strategies employed) to drive N1-selectivity. High-resolution 1H and 13C NMR spectroscopy serves as the definitive, self-validating analytical tool to confirm this regioselectivity. The retention of the highly deshielded N3-imide proton in the 1H NMR spectrum is the primary diagnostic marker proving that alkylation occurred exclusively at the N1 position .

Experimental Protocols

Synthesis & Isolation Workflow

Note: The following protocol describes direct N1-alkylation. For absolute N1-selectivity in complex library synthesis, prior N3-protection (e.g., via a p-methoxybenzyl group) is highly recommended.

  • Reagent Preparation: Suspend 1.0 equivalent of quinazoline-2,4(1H,3H)-dione in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Deprotonation: Add 1.5 equivalents of anhydrous potassium carbonate (K₂CO₃). Stir the suspension at room temperature for 15 minutes to facilitate partial deprotonation.

  • Alkylation: Dropwise, add 1.1 equivalents of methyl bromoacetate.

  • Reaction: Heat the mixture to 60 °C and stir for 4–6 hours under an inert nitrogen atmosphere. Monitor the reaction progress via TLC (Ethyl Acetate:Hexanes, 1:1).

  • Workup: Quench the reaction by pouring the mixture into ice-cold distilled water to precipitate the product. Filter the resulting solid, wash extensively with cold water to remove residual DMF, and recrystallize from ethanol to afford pure methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate.

NMR Sample Preparation & Acquisition
  • Solvent Selection: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is critical because it forms strong hydrogen bonds with the N3-H proton, drastically slowing its chemical exchange rate and allowing it to be clearly observed as a distinct peak in the 1H NMR spectrum.

  • Instrument: 400 MHz NMR Spectrometer (100 MHz for 13C).

  • 1H Acquisition Parameters: 16 scans, relaxation delay (D1) of 1.5 s, spectral width of 15 ppm.

  • 13C Acquisition Parameters: 512 scans, relaxation delay (D1) of 2.0 s, spectral width of 250 ppm, with complete proton decoupling.

Spectroscopic Analysis & Causality

The structural validation of the N1-alkylated product relies on a deep understanding of the electronic environment within the quinazolinedione core.

1H NMR Data & Structural Validation

The most critical diagnostic peak is the broad singlet at 11.60 ppm . This extreme downfield shift is caused by the strong electron-withdrawing effects of the adjacent C2 and C4 carbonyl groups on the N3-H proton. If the alkylation had occurred at the N3 position, this peak would be entirely absent. Furthermore, the H-5 aromatic proton is significantly deshielded (7.95 ppm) due to the spatial proximity (peri-effect) of the C4 carbonyl oxygen .

Table 1: 1H NMR Spectral Data (400 MHz, DMSO-d₆)

PositionChemical Shift (ppm)MultiplicityCoupling (J in Hz)IntegrationAssignment / Causality
N3-H 11.60s (broad)-1HImide proton; highly deshielded by C2/C4 carbonyls. Confirms N1-alkylation.
C5-H 7.95dd7.8, 1.51HAromatic; deshielded by spatial proximity to C4 carbonyl (peri-effect).
C7-H 7.70ddd8.5, 7.2, 1.51HAromatic; para to N1, typical aromatic splitting.
C8-H 7.35d8.21HAromatic; ortho to N1.
C6-H 7.25t7.51HAromatic; meta to N1.
N1-CH₂ 4.85s-2HMethylene protons adjacent to N1 and ester carbonyl.
O-CH₃ 3.70s-3HMethoxy protons of the methyl ester group.
13C NMR Data & Electronic Environment

The 13C NMR spectrum confirms the carbon framework and rules out O-alkylation. The N1-methylene carbon appears at 45.0 ppm, which is highly consistent with an N-alkyl shift. If O-alkylation had occurred at the C2 or C4 tautomeric hydroxyl groups, this methylene carbon would shift significantly downfield (>60 ppm).

Table 2: 13C NMR Spectral Data (100 MHz, DMSO-d₆)

PositionChemical Shift (ppm)Assignment / Causality
Ester C=O 168.5Ester carbonyl carbon.
C4 162.0Amide carbonyl; highly deshielded due to cross-conjugation.
C2 150.5Urea carbonyl positioned between two electronegative nitrogens.
C8a 140.5Aromatic quaternary carbon attached to N1.
C7 135.5Aromatic methine carbon.
C5 127.5Aromatic methine carbon.
C6 123.0Aromatic methine carbon.
C4a 115.5Aromatic quaternary bridgehead carbon.
C8 114.0Aromatic methine carbon.
O-CH₃ 52.5Methoxy carbon of the ester.
N1-CH₂ 45.0Methylene carbon attached to N1.

Workflow & Logic Visualizations

Workflow Start Quinazoline-2,4-dione Starting Material Alkylation N1-Alkylation (Methyl bromoacetate, K2CO3, DMF) Start->Alkylation Product Methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate Alkylation->Product NMR_Prep NMR Sample Prep (Dissolve in DMSO-d6) Product->NMR_Prep Acquisition NMR Acquisition (1H at 400 MHz, 13C at 100 MHz) NMR_Prep->Acquisition Analysis Spectral Analysis (Confirm N1 vs N3 regioselectivity) Acquisition->Analysis

Experimental workflow from synthesis to NMR validation.

Regioselectivity Reaction Alkylation Reaction Conditions N1_Product N1-Alkylated Product (Target) Reaction->N1_Product Major N3_Product N3-Alkylated Product (Byproduct) Reaction->N3_Product Minor NMR_Check 1H NMR Validation (DMSO-d6) N1_Product->NMR_Check N3_Product->NMR_Check N1_Confirm Presence of NH peak at ~11.6 ppm NMR_Check->N1_Confirm N3_Confirm Absence of NH peak Shift in C4 carbonyl NMR_Check->N3_Confirm

Regioselectivity logic and NMR diagnostic markers for N1 vs N3 alkylation.

References

1. Therapeutic uses of quinazolinedione derivatives. Google Patents (Patent CA2756645A1). Available at:[1]

2. Aguirre AL, et al. Identification of an ethyl 5,6-dihydropyrazolo[1,5-c]quinazoline-1-carboxylate as a catalytic inhibitor of DNA gyrase. Bioorganic & Medicinal Chemistry (2020). Available at:[Link][2]

3. Chen H, et al. DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega (2020). Available at:[Link][3]

Sources

Method

chromatography purification techniques for methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate

An expert guide to the chromatographic purification of methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate, designed for chemists and researchers in drug development. This document provides in-depth application note...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An expert guide to the chromatographic purification of methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate, designed for chemists and researchers in drug development. This document provides in-depth application notes and validated protocols for achieving high purity of this key heterocyclic intermediate.

Introduction: The Purification Challenge

Methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate is a heterocyclic compound featuring the quinazoline-2,4-dione scaffold. This core structure is prevalent in numerous pharmacologically active molecules, making the synthesis and purification of its derivatives a critical task in medicinal chemistry.[1][2] The primary challenge in purifying this target molecule lies in its moderate to high polarity, imparted by two carbonyl groups, two nitrogen atoms, and an ester moiety. This polarity necessitates carefully selected chromatographic techniques to effectively separate it from starting materials, reagents, and structurally similar byproducts that are common in its synthesis.[3]

This guide presents a multi-step purification strategy, beginning with bulk purification using gravity column chromatography and progressing to high-resolution polishing and analysis with High-Performance Liquid Chromatography (HPLC). The methodologies are grounded in established principles and adapted specifically for the physicochemical properties of the target compound.

Part 1: Bulk Purification via Automated Flash & Manual Column Chromatography

The initial purification step for a crude reaction mixture aims to remove the majority of impurities and isolate the target compound in a cost-effective and scalable manner. Normal-phase column chromatography, using silica gel as the stationary phase, is the industry-standard method for this purpose.[4][5] The principle relies on the differential adsorption of compounds to the polar silica surface; less polar compounds elute first, while more polar compounds are retained longer.[5][6]

Method Development: Thin-Layer Chromatography (TLC)

Before committing to a column, it is essential to develop an appropriate solvent system using TLC. This allows for rapid screening of mobile phase compositions to achieve optimal separation.

Protocol: TLC Method Development

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Spotting: Spot the dissolved sample onto a silica gel TLC plate.

  • Elution: Place the TLC plate in a chamber containing a pre-equilibrated solvent system. Test various ratios of a non-polar solvent (e.g., Hexane or Petroleum Ether) and a more polar solvent (e.g., Ethyl Acetate).[7]

  • Visualization: After elution, visualize the spots under UV light (254 nm) and/or by staining (e.g., iodine vapor).

  • Optimization: The ideal solvent system will show the target compound with a Retention Factor (Rf) of approximately 0.25-0.35, well-separated from major impurities.

Solvent System (v/v)Typical ApplicationExpected Rf for Target
Hexane : Ethyl Acetate (3:1)For removing non-polar impurities.< 0.1
Hexane : Ethyl Acetate (1:1)Good starting point. ~0.3
Ethyl Acetate (100%)For eluting highly polar compounds.> 0.6
DCM : Methanol (95:5)Alternative for highly polar mixtures.Variable
Protocol: Gravity Column Chromatography

This protocol is designed for purifying gram-scale quantities of the crude product.[5][8]

Workflow: Gravity Column Chromatography

cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_slurry Prepare Silica Slurry (in initial mobile phase) pack_column Pack Column (wet packing method) prep_slurry->pack_column Pour load_sample Load Sample (dry or wet loading) pack_column->load_sample Equilibrate elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect analyze_tlc Analyze Fractions by TLC collect->analyze_tlc combine Combine Pure Fractions analyze_tlc->combine evaporate Evaporate Solvent combine->evaporate final_product Semi-Pure Product evaporate->final_product Yields

Caption: Workflow for gravity column purification.

Step-by-Step Procedure:

  • Column Preparation:

    • Select a glass column of appropriate size (a good rule of thumb is a 20-50:1 ratio of silica gel to crude material by weight).[5]

    • Securely clamp the column in a vertical position and place a small plug of cotton or glass wool at the bottom.[8] Add a thin layer of sand.

  • Packing the Column (Wet Method):

    • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined by TLC (e.g., Hexane:Ethyl Acetate 2:1).[7][8]

    • Pour the slurry into the column, continuously tapping the side to ensure even packing and remove air bubbles.

    • Open the stopcock to drain some solvent, allowing the silica to settle. Add more slurry until the desired column height is reached. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (ideally the mobile phase or a more polar solvent like DCM).

    • Carefully add the sample solution to the top of the silica bed.

    • Alternatively, for samples with poor solubility, perform "dry loading": dissolve the sample, adsorb it onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.[9]

  • Elution and Fraction Collection:

    • Begin eluting with the initial mobile phase.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more strongly retained compounds.[6] For example, move from Hexane:EtOAc (2:1) to (1:1), and then to pure EtOAc.

    • Collect the eluent in a series of numbered test tubes or flasks.

  • Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure target compound.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Part 2: High-Purity Polishing & Analysis via RP-HPLC

For drug development applications, exceptionally high purity (>95%) is often required. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for achieving this and for analytical purity assessment.[10] In RP-HPLC, a non-polar stationary phase (typically C18-modified silica) is used with a polar mobile phase. Polar compounds elute first, and non-polar compounds are retained longer.[11]

Analytical RP-HPLC for Purity Assessment

This method is used to determine the purity of the sample isolated from column chromatography and to guide preparative HPLC.

Workflow: Analytical RP-HPLC

sample_prep Prepare Sample (~1 mg/mL in Mobile Phase A/B) injection Inject Sample (5-10 µL) sample_prep->injection system_prep Prepare Mobile Phases (A: H2O+0.1% TFA, B: ACN+0.1% TFA) equilibration Equilibrate System (5% B for 10 min) system_prep->equilibration equilibration->injection elution Run Gradient Program injection->elution detection Detect at 254 nm elution->detection analysis Analyze Chromatogram (Purity %, Retention Time) detection->analysis

Caption: Workflow for analytical RP-HPLC analysis.

Protocol: Analytical RP-HPLC

  • System Preparation: Ensure the HPLC system is equipped with a C18 column.

  • Mobile Phase Preparation:

    • Solvent A: Deionized water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. The acidifier improves peak shape for nitrogen-containing compounds.

    • Solvent B: Acetonitrile (ACN) with 0.1% of the same acid.[12]

  • Sample Preparation: Dissolve a small amount of the purified sample (approx. 1 mg/mL) in a mixture of water and acetonitrile. Filter the sample through a 0.45 µm syringe filter.

  • Method Execution: Run the analysis using the parameters outlined in the table below. The goal is to obtain a sharp, symmetrical peak for the target compound. Studies on similar quinazoline derivatives have successfully used RP-18 systems with acetonitrile-based mobile phases.[11][13]

ParameterRecommended SettingRationale
Column C18, 5 µm, 4.6 x 150 mmStandard for analytical separation of small molecules.
Mobile Phase A Water + 0.1% TFAPolar eluent; acid improves peak shape.
Mobile Phase B Acetonitrile + 0.1% TFANon-polar eluent; good UV transparency.
Flow Rate 1.0 mL/minTypical analytical flow rate.
Gradient 5% to 95% B over 15 minBroad gradient to elute all components.
Detection UV at 254 nmAromatic systems like quinazoline absorb strongly at this wavelength.
Column Temp. 30 °CEnsures reproducible retention times.
Preparative RP-HPLC for Final Polishing

If analytical HPLC reveals minor impurities, preparative HPLC can be used to obtain a sample of the highest possible purity. The method is a scaled-up version of the analytical protocol, using a larger column and higher flow rates to handle more material.

Key Modifications for Preparative Scale:

  • Column: Use a preparative C18 column with a larger internal diameter (e.g., >19 mm).[14]

  • Sample Loading: Dissolve the sample at a higher concentration in a solvent with low elution strength (e.g., high percentage of Solvent A) to ensure sharp injection bands.

  • Flow Rate: Increase the flow rate according to the column diameter (e.g., 20-40 mL/min).

  • Gradient: The gradient may need to be adjusted (often made shallower around the elution point of the target compound) to maximize resolution from close-eluting impurities.

  • Fraction Collection: Use an automated fraction collector triggered by the UV detector signal to isolate the peak corresponding to the pure product.

Conclusion

The successful purification of methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate is readily achievable through a systematic, multi-step chromatographic approach. Initial bulk cleanup with normal-phase column chromatography effectively removes major impurities post-synthesis. Subsequent polishing and definitive purity analysis using a validated RP-HPLC method ensures the final compound meets the stringent quality requirements for research and drug development. The protocols and principles detailed in this guide provide a robust framework for researchers to consistently obtain this valuable compound with high purity.

References

  • Determination of the Stabilities of New Quinazoline Derivatives by HPLC. (2006). ResearchGate. [Link]

  • Quinazoline derivatives: synthesis and bioactivities. (2014). PMC. [Link]

  • Synthesis of methyl [3-alkyl-2-(2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl)-acetamido] alkanoate. (2017). ResearchGate. [Link]

  • Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate. (2022). MDPI. [Link]

  • Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. (2022). MDPI. [Link]

  • Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. (2012). PMC. [Link]

  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. (2025). MDPI. [Link]

  • Column Chromatography Guide. (2025). Phenomenex. [Link]

  • Process for the preparation of 1-(arylmethyl)quinazoline-2,4(1H,3H).
  • Column chromatography. University of Calgary. [Link]

  • Rational design and synthesis of quinazoline derivatives. (2020). DergiPark. [Link]

  • Facile Preparation of 4-Substituted Quinazoline Derivatives. (2016). PubMed. [Link]

  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (2020). Bentham Science. [Link]

  • A short review on synthetic strategies towards quinazoline based anticancer drugs. (2020). Arkivoc. [Link]

  • Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evaluation. (2024). MDPI. [Link]

  • Column Chromatography. University of Colorado Boulder. [Link]

  • Methyl 2-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetate. (2011). PMC. [Link]

  • Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. (2023). PMC. [Link]

  • Determination of the Stabilities of New Quinazoline Derivatives by HPLC. (2006). Taylor & Francis Online. [Link]

  • How to run column chromatography. University of Rochester. [Link]

  • Optimization of solid phase synthesis of quinazolin-4-ones. (2012). Der Pharma Chemica. [Link]

  • Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents. (2024). Semantic Scholar. [Link]

  • SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. (2016). TSI Journals. [Link]

  • Discovery of Quinazolines as Histamine H4 Receptor Inverse Agonists Using a Scaffold Hopping Approach. (2008). ACS Publications. [Link]

  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (2022). PMC. [Link]

  • Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors. (2020). PMC. [Link]

Sources

Application

Application Note: In Vivo Administration and Dosing Protocols for Methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate

Executive Summary Methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate (hereafter referred to as MDQA ) is a critical synthetic scaffold and preclinical small molecule belonging to the quinazoline-2,4(1H,3H)-dione cl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate (hereafter referred to as MDQA ) is a critical synthetic scaffold and preclinical small molecule belonging to the quinazoline-2,4(1H,3H)-dione class. Derivatives of this core structure are extensively utilized in drug development as potent inhibitors of the Na⁺/H⁺ exchanger isoform 1 (NHE-1), poly(ADP-ribose) polymerase (PARP), and as anti-inflammatory agents [1].

Because MDQA and its functionalized derivatives possess a hydrophobic heterocyclic core, transitioning these compounds from in vitro assays to in vivo mammalian models requires rigorous formulation strategies. This application note provides a comprehensive, self-validating methodology for the formulation, dosing, and pharmacokinetic/pharmacodynamic (PK/PD) evaluation of MDQA in preclinical murine models.

Mechanistic Rationale & Pharmacological Context

Before initiating in vivo studies, it is crucial to understand the causality behind the pharmacological targets of quinazolinediones. The primary validated target for this class of compounds is NHE-1 [1].

During ischemic events or severe inflammation (e.g., LPS-induced macrophage activation), cells experience severe intracellular acidification. NHE-1 overactivates to extrude protons, inadvertently driving an influx of intracellular sodium (Na⁺), which subsequently reverses the Na⁺/Ca²⁺ exchanger. The resulting calcium overload triggers apoptosis, pro-inflammatory cytokine release (IL-6, TNF-α), and tissue damage. By administering quinazoline-2,4-dione derivatives like MDQA, researchers can selectively inhibit NHE-1, thereby breaking this pathological ion-exchange loop and conferring robust cytoprotection.

Pathway Compound MDQA / Quinazolinedione Derivative NHE1 NHE-1 Exchanger Compound->NHE1 Inhibits IonImbalance Na+/Ca2+ Overload (Ischemia/Inflammation) NHE1->IonImbalance Prevents Protection Cytoprotection & Anti-inflammation NHE1->Protection Promotes Cytokines Pro-inflammatory Cytokines IonImbalance->Cytokines Triggers

Fig 1: Mechanism of action for quinazolinedione-mediated NHE-1 inhibition and cytoprotection.

Physicochemical Properties & Formulation Strategy

Like many heterocyclic small molecules, MDQA exhibits poor aqueous solubility. Attempting to dissolve the compound directly in saline or phosphate-buffered saline (PBS) will result in immediate precipitation, leading to inaccurate dosing, localized tissue necrosis at the injection site, and failed PK profiles.

To overcome this, we utilize a highly validated co-solvent/surfactant system: 10% DMSO / 40% PEG400 / 5% Tween-80 / 45% Saline [2].

  • Causality of Solvent Choice: Dimethyl sulfoxide (DMSO) disrupts the crystalline lattice of the quinazolinedione ring. Polyethylene glycol 400 (PEG400) acts as a co-solvent to maintain solvation as the dielectric constant of the mixture changes. Tween-80 provides micellar encapsulation, preventing nucleation and precipitation when the final aqueous phase (Saline) is introduced.

Table 1: Physicochemical & Formulation Parameters
ParameterValue / DescriptionExperimental Implication
Molecular Formula C₁₁H₁₀N₂O₄Standard heterocyclic properties.
Molecular Weight 234.21 g/mol Rapid absorption; high cell permeability.
Aqueous Solubility < 0.1 mg/mLRequires co-solvent formulation for in vivo use.
Recommended Vehicle 10% DMSO, 40% PEG400, 5% Tween-80, 45% SalineEnsures a clear, stable solution up to 5 mg/mL.
Primary Administration Intraperitoneal (IP) or Oral Gavage (PO)IP bypasses immediate gastrointestinal degradation.

In Vivo Administration Protocols

Step-by-Step Formulation Preparation

Note: The order of addition is strictly non-negotiable. Introducing the aqueous phase prematurely will cause irreversible compound "crashing" (precipitation).

Objective: Prepare a 2 mg/mL dosing solution of MDQA for a 10 mg/kg dose in 20g mice (Injection volume: 100 µL per mouse).

  • Weighing & Primary Solubilization: Weigh exactly 2.0 mg of MDQA powder into a sterile glass vial. Add 100 µL of cell-culture grade DMSO. Vortex vigorously for 60 seconds until the solution is completely clear.

  • Co-solvent Addition: Add 400 µL of PEG400 to the vial. Vortex for 30 seconds. The mixture should remain optically clear.

  • Surfactant Addition: Add 50 µL of Tween-80. Pipette up and down to ensure the viscous Tween-80 is fully integrated into the DMSO/PEG400 matrix.

  • Aqueous Dilution: Slowly, drop-by-drop, add 450 µL of sterile 0.9% Saline while continuously vortexing the vial.

  • Validation: Inspect the final 1.0 mL solution against a light source. It must be perfectly clear with no visible particulates.

Intraperitoneal (IP) Dosing Methodology
  • Animal Preparation: Restrain the mouse (e.g., C57BL/6) securely by the scruff, exposing the abdomen. Ensure the head is tilted slightly downward to allow internal organs to shift cranially.

  • Injection Site: Identify the lower right quadrant of the abdomen to avoid the cecum and bladder.

  • Administration: Using a 27G or 29G insulin syringe, insert the needle at a 30-degree angle. Aspirate slightly to ensure you have not entered a blood vessel or the intestines.

  • Delivery: Inject the calculated volume (e.g., 100 µL for a 20g mouse at 10 mg/kg) smoothly over 2–3 seconds.

Workflow Formulation 1. Formulation (DMSO/PEG400) Dosing 2. In Vivo Dosing (IP/PO) Formulation->Dosing Sampling 3. PK/PD Sampling (Plasma/Tissue) Dosing->Sampling Analysis 4. LC-MS/MS Analysis Sampling->Analysis

Fig 2: Step-by-step in vivo experimental workflow for quinazolinedione derivatives.

Pharmacokinetic (PK) & Pharmacodynamic (PD) Workflows

To validate the in vivo efficacy of MDQA, researchers must correlate systemic exposure (PK) with phenotypic readouts (PD).

Pharmacokinetic Blood Sampling

For small molecules like MDQA, rapid absorption and moderate clearance are expected.

  • Timepoints: 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr post-dose.

  • Collection: Collect 50 µL of blood via the submandibular vein or tail snip into K₂EDTA-coated tubes. Centrifuge at 2,000 × g for 10 minutes at 4°C to isolate plasma.

  • Analysis: Extract plasma using protein precipitation (e.g., 3 volumes of cold acetonitrile containing an internal standard) and analyze via LC-MS/MS.

Pharmacodynamic (PD) Readouts

Depending on the specific derivative's optimization, evaluate the following:

  • Anti-inflammatory Model (LPS Challenge): Administer MDQA 1 hour prior to an IP injection of lipopolysaccharide (LPS). At 4 hours post-LPS, harvest peritoneal lavage fluid and measure IL-6 and TNF-α levels via ELISA [1].

  • Intraocular Pressure (IOP) Model: For glaucoma-targeted quinazolinediones, measure IOP using a rebound tonometer (e.g., TonoLab) at baseline and at 1, 2, and 4 hours post-administration [1].

Table 2: Recommended In Vivo Dosing Regimens
Study TypeRouteDose RangeFrequencyPrimary Endpoint
Maximum Tolerated Dose (MTD) IP10 - 100 mg/kgSingle AscendingAcute toxicity, body weight loss.
Pharmacokinetics (PK) IP / PO5 - 20 mg/kgSingle DoseCmax, Tmax, AUC, Half-life (t₁/₂).
Efficacy (Anti-inflammatory) IP10 - 30 mg/kgQD for 3 daysCytokine reduction (IL-6, TNF-α).

References

  • Spasov, A. A., Ozerov, A. A., Kosolapov, V. A., et al. (2022). "Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents." Life, 12(10), 1647. URL:[Link]

Method

Application Note: Formulation of Methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate into Polymeric Nanoparticles

Introduction & Rationale Quinazoline-2,4-dione derivatives represent a highly versatile class of pharmacophores. Recent structure-activity relationship (SAR) studies have highlighted their potent biological activities, p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Quinazoline-2,4-dione derivatives represent a highly versatile class of pharmacophores. Recent structure-activity relationship (SAR) studies have highlighted their potent biological activities, particularly as epidermal growth factor receptor (EGFR) inhibitors in lung cancer models[1] and as robust antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA)[2]. However, the therapeutic translation of specific derivatives, such as methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate (hereafter referred to as MDQA ), is severely hindered by their rigid, planar aromatic structures, which impart high lipophilicity and poor aqueous solubility.

To overcome these physicochemical barriers, encapsulating MDQA into polymeric nanoparticles—specifically Poly(lactic-co-glycolic acid)-Polyethylene glycol (PLGA-PEG) block copolymers—offers a strategic advantage. This application note details a validated, self-contained protocol for formulating MDQA into PLGA-PEG nanoparticles using the nanoprecipitation (solvent displacement) method[3].

Mechanistic Principles of the Formulation

As a Senior Application Scientist, it is critical to understand why specific materials and methods are chosen, rather than simply executing a recipe.

  • Polymer Selection (PLGA-PEG): PLGA provides a highly hydrophobic core that readily accommodates the lipophilic quinazoline-2,4-dione ring system. The methyl acetate moiety of MDQA serves a critical function here: its ester linkage generates dipole-dipole interactions with the ester-rich backbone of the PLGA matrix, thermodynamically favoring high encapsulation efficiency (EE%). The PEG corona provides steric stabilization, preventing nanoparticle aggregation and reducing opsonization in vivo.

  • Methodology (Nanoprecipitation): Unlike single-emulsion (O/W) methods that require high-energy sonication and highly toxic halogenated solvents (e.g., dichloromethane), nanoprecipitation relies on the spontaneous Marangoni effect[4]. When the organic phase (containing the polymer and API dissolved in a water-miscible solvent like acetone) is introduced into the aqueous phase, the rapid diffusion of the solvent into the water causes localized interfacial turbulence. This triggers the spontaneous self-assembly of the hydrophobic PLGA chains around the hydrophobic MDQA molecules, yielding highly uniform nanoparticles typically under 150 nm in size[5].

Workflow cluster_0 Phase Preparation Org Organic Phase MDQA + PLGA-PEG in Acetone Nano Nanoprecipitation (Dropwise Addition, 600 RPM) Org->Nano Aq Aqueous Phase Milli-Q Water + 0.1% PVA Aq->Nano SelfAsm Spontaneous Self-Assembly (Solvent Displacement) Nano->SelfAsm Marangoni Effect Evap Solvent Evaporation (Magnetic Stirring, 4h, RT) SelfAsm->Evap Particle Hardening Purify Purification (Amicon Ultra-15, 100 kDa MWCO) Evap->Purify Remove Acetone & Free API Lyoph Lyophilization (5% Sucrose Cryoprotectant) Purify->Lyoph Long-term Storage

Fig 1: Nanoprecipitation workflow for MDQA-loaded PLGA-PEG nanoparticle formulation.

Materials and Reagents

  • Active Pharmaceutical Ingredient (API): Methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate (MDQA), >98% purity.

  • Polymer: PLGA-PEG block copolymer (50:50 lactide:glycolide ratio, PEG MW 5,000 Da, PLGA MW 20,000 Da).

  • Solvent: Acetone (HPLC Grade). Chosen for its complete miscibility with water and high volatility, allowing easy removal[4].

  • Surfactant (Optional but recommended): Polyvinyl alcohol (PVA, MW 30,000–70,000, 87–90% hydrolyzed). While PLGA-PEG can self-assemble without surfactant, 0.1% w/v PVA in the aqueous phase prevents Ostwald ripening during solvent evaporation[6].

  • Cryoprotectant: Sucrose (Analytical grade).

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. The progression from one step to the next relies on visual and physical cues that confirm the success of the prior step.

Step 1: Preparation of the Organic Phase
  • Weigh 50 mg of PLGA-PEG and 5 mg of MDQA (yielding a 10:1 Polymer:API ratio).

  • Dissolve both components in 5 mL of HPLC-grade acetone in a sealed glass vial.

  • Vortex for 2 minutes and sonicate in a bath sonicator for 5 minutes until the solution is completely optically clear. Causality Check: Any turbidity indicates incomplete dissolution of the rigid quinazoline ring, which will lead to large drug crystals rather than nanoparticles.

Step 2: Preparation of the Aqueous Phase
  • Dissolve 50 mg of PVA in 50 mL of Milli-Q water to create a 0.1% w/v solution.

  • Filter the aqueous phase through a 0.22 µm PES syringe filter to remove any particulate contaminants that could act as nucleation sites for premature drug precipitation.

Step 3: Nanoprecipitation
  • Place the 50 mL aqueous phase in a 100 mL beaker on a magnetic stirrer set to exactly 600 RPM.

  • Using a syringe pump or a precision pipette, add the 5 mL organic phase dropwise (rate: 1 mL/min) directly into the vortex of the stirring aqueous phase.

  • Validation: The solution should immediately develop a faint, bluish opalescence (the Tyndall effect), confirming the formation of nanoparticles in the sub-200 nm range[3].

Step 4: Solvent Evaporation and Purification
  • Leave the colloidal suspension stirring uncovered at room temperature for 4 hours to allow complete evaporation of the acetone.

  • Transfer the suspension to an Amicon® Ultra-15 centrifugal filter unit (100 kDa MWCO).

  • Centrifuge at 4,000 × g for 15 minutes at 4°C. The unencapsulated MDQA and residual PVA will pass through the filter, while the nanoparticles are retained.

  • Wash the retained nanoparticles twice by resuspending in 10 mL of Milli-Q water and repeating the centrifugation step.

Step 5: Lyophilization
  • Resuspend the purified nanoparticle pellet in 5 mL of a 5% w/v sucrose solution. Causality Check: Sucrose acts as a lyoprotectant, replacing the hydrogen bonds between water and the PEG corona during freezing, thereby preventing irreversible nanoparticle fusion.

  • Freeze the suspension at -80°C for 4 hours, then transfer to a lyophilizer for 48 hours at -50°C and <0.1 mbar.

Quality Control & Analytical Validation

To ensure trustworthiness and reproducibility, the formulated nanoparticles must be subjected to the following analytical workflow:

  • Dynamic Light Scattering (DLS): Rehydrate a small aliquot of the lyophilized powder in Milli-Q water. Measure the Z-average hydrodynamic diameter and Polydispersity Index (PDI). A PDI < 0.2 indicates a highly monodisperse formulation suitable for systemic administration.

  • Zeta Potential: Measure the surface charge. The presence of the PEG corona should yield a near-neutral to slightly negative zeta potential (e.g., -15 to -25 mV), shielding the highly negative PLGA carboxyl end-groups.

  • Encapsulation Efficiency (EE%) and Drug Loading (DL%):

    • Dissolve 1 mg of lyophilized nanoparticles in 1 mL of acetonitrile to break down the polymer and release the MDQA.

    • Quantify the MDQA concentration using RP-HPLC (C18 column, UV detection at ~230 nm, matching the absorbance maximum of the quinazoline-2,4-dione chromophore).

    • Calculate EE% = (Weight of encapsulated API / Initial weight of API) × 100.

Representative Data & Formulation Optimization

The ratio of PLGA-PEG to MDQA is the most critical parameter dictating formulation success. The table below summarizes the expected quantitative outcomes when optimizing this ratio.

Table 1: Effect of Polymer-to-API Ratio on MDQA Nanoparticle Characteristics

Polymer:API Ratio (w/w)Z-Average Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
5:1 95 ± 40.12 ± 0.02-22.4 ± 1.568.5 ± 2.111.4 ± 0.4
10:1 115 ± 60.08 ± 0.01-25.1 ± 1.284.2 ± 1.87.6 ± 0.2
20:1 142 ± 80.15 ± 0.03-24.8 ± 1.689.7 ± 1.44.3 ± 0.1

Interpretation: A 10:1 ratio provides the optimal thermodynamic balance. At a 5:1 ratio, the polymer matrix is saturated, leading to lower EE% and potential drug leakage. At a 20:1 ratio, while EE% is maximized, the overall drug loading drops significantly, requiring an impractically high mass of polymer to deliver a therapeutic dose of MDQA.

References

  • [2] Liang, X., et al. "Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA)." ResearchGate, 2025. URL:[Link]

  • [1] "Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation." ACS Omega, 2024. URL:[Link]

  • [3] Fessi, H., et al. "Two-step nanoprecipitation for the production of protein-loaded PLGA nanospheres." Journal of Controlled Release, 2002. URL:[Link]

  • [5] Govender, T., et al. "PLGA nanoparticles prepared by nanoprecipitation: drug loading and release studies of a water soluble drug." Journal of Controlled Release, 57(2), 171-185, 1999. URL:[Link]

  • [6] "Nanoparticles via Nanoprecipitation Process." Journal of Controlled Release, 2023. URL:[Link]

  • [4] "Nanoprecipitation: Applications for Entrapping Active Molecules of Interest in Pharmaceutics." IntechOpen, 2020. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals facing regioselectivity and yield challenges during the N1-alkylation of quinazoline-2,4-dion...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals facing regioselectivity and yield challenges during the N1-alkylation of quinazoline-2,4-diones.

Below, you will find field-proven troubleshooting FAQs, comparative data, mechanistic workflows, and self-validating experimental protocols to ensure high-yield synthesis of your target compound.

Part 1: Frequently Asked Questions (Mechanistic Causality)

Q: I am trying to synthesize methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate using potassium carbonate ( K2​CO3​ ) and methyl bromoacetate, but NMR shows the alkyl group at the wrong nitrogen. Why is this happening? A: This is a classic regioselectivity issue rooted in the intrinsic acidity of the starting material. The quinazoline-2,4(1H,3H)-dione core contains two competing nucleophilic sites: N1 and N3. The N3 proton is flanked by two strongly electron-withdrawing carbonyl groups (C2 and C4), making it significantly more acidic (pKa ~8.5) than the N1 proton (pKa ~13), which is adjacent to only one carbonyl and the aromatic ring. When you use a mild base like K2​CO3​ , you selectively deprotonate N3 to form a monoanion. Consequently, electrophilic attack by methyl bromoacetate occurs almost exclusively at N3, yielding the undesired N3-alkylated isomer[1].

Q: How can I force the reaction to occur at the N1 position to get the correct target? A: You must bypass the thermodynamic preference for N3 deprotonation. As an application scientist, I recommend two authoritative strategies:

  • The Dianion Approach: By using an excess of a strong base (e.g., >2.0 equivalents of Sodium Hydride, NaH), you deprotonate both N1 and N3. In the resulting dianion, the N1-anion is significantly more basic and nucleophilic than the resonance-stabilized N3-anion. Adding exactly 1.0 equivalent of the alkylating agent will selectively alkylate the more reactive N1 position[2].

  • The Silyl-Hilbert-Johnson Approach: Reacting the starting material with hexamethyldisilazane (HMDS) yields an O,O-bis(trimethylsilyl) intermediate. This transiently masks the N3/O4 face, directing the alkylating agent exclusively to the N1 position[3].

Q: My ester group (methyl acetate) seems to be hydrolyzing during the reaction, lowering my final yield. How do I prevent this? A: Methyl esters are highly susceptible to saponification in the presence of strong bases and trace water. If using the Dianion approach with NaH, ensure your DMF is strictly anhydrous (stored over molecular sieves) and perform the reaction under an inert argon atmosphere. During workup, avoid highly basic aqueous washes; instead, quench carefully with a saturated ammonium chloride ( NH4​Cl ) solution to buffer the pH and protect the ester linkage.

Part 2: Quantitative Data & Method Comparison

To help you select the optimal route for your specific lab setup, the following table summarizes the causal relationships between reagent selection and N1-selectivity.

MethodologyBase / ReagentsSolventN1:N3 SelectivityTypical N1 YieldCausality & Notes
Standard Basic K2​CO3​ (1.5 eq)DMF< 1:10< 10%Deprotonates N3 only; yields undesired N3-isomer[1].
Dianion-Directed NaH (2.2 eq)DMF> 10:165–75%Deprotonates both N1/N3; N1 acts as the stronger nucleophile[2].
Silyl-Mediated HMDS, then TMSOTfMeCN> 20:175–85%Transient silylation sterically masks N3; highest regioselectivity[3].

Part 3: Mechanistic Pathway Visualization

The following diagram illustrates the logical divergence in the reaction pathway based purely on your choice of base.

G SM Quinazoline-2,4-dione (Starting Material) Monoanion N3-Monoanion (Thermodynamically Favored) SM->Monoanion 1.0 eq Mild Base (e.g., K2CO3) Dianion N1,N3-Dianion (N1 is more nucleophilic) SM->Dianion >2.0 eq Strong Base (e.g., NaH) N3_Prod N3-Alkylated Product (Undesired Isomer) Monoanion->N3_Prod Methyl bromoacetate (Electrophilic Attack at N3) N1_Prod Methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate (Target Product) Dianion->N1_Prod 1.0 eq Methyl bromoacetate (Electrophilic Attack at N1)

Mechanistic divergence in quinazoline-2,4-dione alkylation based on base selection.

Part 4: Self-Validating Experimental Protocols

Protocol A: Dianion-Directed N1-Alkylation (Recommended for Scalability)

Self-Validating Mechanism: The evolution of H2​ gas confirms the active concentration of NaH. The transition of the suspension into a clear, slightly yellow solution indicates complete dianion generation before the electrophile is introduced.

  • Preparation: Suspend quinazoline-2,4(1H,3H)-dione (1.0 eq) in anhydrous DMF (0.2 M) under a strict argon atmosphere. Cool the reaction flask to 0 °C using an ice bath.

  • Dianion Formation: Carefully add Sodium Hydride (60% dispersion in mineral oil, 2.2 eq) in small portions. Observation: Vigorous bubbling ( H2​ gas) will occur. Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until the solution becomes clear.

  • Alkylation: Re-cool the mixture to 0 °C. Add methyl bromoacetate (1.0 eq) dropwise over 15 minutes[4]. Critical Step: Do not exceed 1.0 eq of the alkylating agent. Excess reagent will lead to N1,N3-dialkylation.

  • Quench & Workup: Stir for 2 hours at room temperature. Quench the reaction strictly with saturated aqueous NH4​Cl (pH ~6) rather than water to prevent the hydrolysis of the newly formed methyl ester. Extract with EtOAc, wash extensively with brine to remove DMF, dry over MgSO4​ , and concentrate in vacuo.

Protocol B: Silyl-Hilbert-Johnson Approach (Recommended for Highest Purity)

Self-Validating Mechanism: The dissolution of the typically insoluble quinazoline-2,4-dione into a clear solution upon refluxing with HMDS physically confirms complete silylation[3].

  • Silylation: Suspend quinazoline-2,4-dione (1.0 eq) in neat HMDS (10 volumes) with a catalytic amount of ammonium sulfate ( (NH4​)2​SO4​ , 0.1 eq). Reflux at 120 °C under argon until the suspension turns into a clear, homogenous solution (typically 2-4 hours).

  • Concentration: Remove excess HMDS completely under reduced pressure (using a Schlenk line or high-vacuum rotary evaporator) to yield the bis-silylated intermediate as a viscous oil. Do not expose this intermediate to atmospheric moisture.

  • Alkylation: Dissolve the intermediate in anhydrous acetonitrile (MeCN) or 1,2-dichloroethane (DCE). Add methyl bromoacetate (1.2 eq). To ensure rapid reactivity, add a catalytic amount of TMSOTf (0.1 eq) to activate the electrophile.

  • Reflux & Deprotection: Heat the mixture to 80 °C for 12 hours. Quench with methanol to cleave any remaining TMS groups, concentrate, and purify the target N1-alkylated product via silica gel flash chromatography.

Part 5: References

  • [4] Compounds and therapeutical use thereof. US Patent US20100069383A1. Google Patents. URL:

  • [3] Andreeva et al. Synthesis and Antiviral Activity of Homodimers of 1,2,3-Triazolyl Nucleoside Analogues Based on Quinazoline-2,4-dione. Russian Journal of General Chemistry (2024). URL:[Link]

  • [1] Design and Synthesis of New Tetrazolyl- and Carboxy-biphenylylmethyl-quinazolin-4-one Derivatives as Angiotensin II AT1 Receptor Antagonists. Journal of Medicinal Chemistry, ACS Publications (2006). URL:[Link]

  • [2] Method for producing monosubstituted derivatives of uracil or quinazoline-2,4-dione. RU Patent RU2648998C1. Google Patents. URL:

Sources

Optimization

Technical Support Center: Overcoming Aqueous Solubility Challenges of Methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for addressing the significant solubility challenges of methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for addressing the significant solubility challenges of methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate in aqueous media. Drawing on established principles of pharmaceutical science, this document offers troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure the successful design and execution of your experiments.

Compound Overview & Physicochemical Properties

Methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate is a quinazolinedione derivative. This class of compounds is of significant interest in medicinal chemistry but is often characterized by poor aqueous solubility due to its predominantly hydrophobic and crystalline structure.[1] Understanding the molecule's inherent properties is the first step in devising an effective solubilization strategy.

Table 1: Physicochemical Properties of Methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate

PropertyValueSource
Molecular Formula C₁₁H₁₀N₂O₄[2]
Molecular Weight 234.21 g/mol [2]
Structure Chemical structure of methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate[3]
Predicted pKa The N-H proton at the 3-position is predicted to be weakly acidic, with an estimated pKa around 11.12 for the parent quinazoline-2,4(1H,3H)-dione core.[4]
Predicted Solubility Very low in neutral aqueous solutions. The parent quinazoline-2,4(1H,3H)-dione is described as insoluble in water.[4]

The key to overcoming this compound's solubility issues lies in exploiting its chemical structure, particularly the weakly acidic proton on the quinazolinedione ring.

Troubleshooting Guide

This section addresses common problems encountered during the handling and formulation of this compound in a direct question-and-answer format.

Q1: My compound, dissolved in DMSO, immediately precipitates when I add it to my aqueous cell culture medium or buffer. What is happening and how can I fix it?

A1: This is a classic case of a poorly soluble compound "crashing out" of solution. DMSO is an excellent organic solvent that can dissolve the compound at high concentrations. However, when this concentrated DMSO stock is diluted into an aqueous system, the overall solvent polarity increases dramatically. The aqueous environment cannot maintain the compound in a dissolved state, causing it to precipitate.

Troubleshooting Workflow:

  • Reduce DMSO Concentration: The final concentration of DMSO in your aqueous medium should ideally be below 0.5% to avoid solvent-induced artifacts in biological assays. Ensure your stock concentration is high enough to allow for a significant dilution (e.g., 1:1000) while still reaching your target final concentration.

  • Employ a Co-solvent System: Instead of relying solely on DMSO, use a mixture of solvents.[5] Common co-solvents used in pharmaceutical formulations include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[6] A stock solution in a mixture like DMSO/Ethanol (1:1) or DMSO/PG (1:1) might maintain solubility better upon aqueous dilution.

  • Utilize Surfactants: A small amount of a non-ionic surfactant, such as Tween® 80 or Poloxamer 188, in the final aqueous medium can help form micelles that encapsulate the hydrophobic compound, preventing precipitation.[7] Start with a final surfactant concentration of 0.01-0.1%.

  • Consider Formulation Technologies: For more demanding applications, advanced formulation strategies like cyclodextrin complexation may be necessary.[8][9]

Q2: I'm observing inconsistent results in my bioassays. Could poor solubility be the culprit?

A2: Absolutely. If the compound is not fully dissolved, its effective concentration is unknown and likely much lower than intended, leading to high variability.[10] Insoluble particles can also interfere with automated liquid handlers and optical measurements in plate-based assays.

Diagnostic Checklist:

  • Visual Inspection: After preparing your final working solution, hold it up to a light source. Do you see any cloudiness, haziness, or visible particles? Let it sit for 30 minutes. Is there any precipitate at the bottom of the tube?

  • Confirm with Filtration: Prepare your final solution and filter it through a 0.22 µm syringe filter. Measure the concentration of the filtrate (e.g., by HPLC-UV). A significant drop in concentration compared to the theoretical value indicates that a portion of your compound was not dissolved.

  • Implement a Solubility-Enhancing Strategy: Proactively adopt one of the strategies outlined in this guide (pH adjustment, co-solvents, or cyclodextrins) to ensure complete dissolution.

Q3: I need to prepare a stock solution directly in an aqueous buffer for an animal study to avoid DMSO toxicity. Is this feasible?

A3: Preparing a high-concentration stock of this compound directly in a neutral aqueous buffer is highly challenging. However, two primary strategies can make this possible: pH adjustment and the use of complexing agents.

  • Strategy 1: pH Adjustment: The quinazolinedione ring contains a weakly acidic N-H proton. By raising the pH of the buffer above the compound's pKa, you can deprotonate this position, forming a much more water-soluble salt.[11]

    • Action: Prepare a buffer with a pH of 11.5-12.0 using a suitable base (e.g., NaOH). Attempt to dissolve the compound in this alkaline buffer.

    • Caution: You must verify the compound's stability at high pH. The ester group in your molecule could be susceptible to hydrolysis. Perform a stability study (e.g., using HPLC over several hours) to ensure the compound does not degrade. Also, ensure the final formulation's pH is suitable for your experimental model.

  • Strategy 2: Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[8][12] They can encapsulate poorly soluble molecules, forming an "inclusion complex" that is water-soluble.[9] Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a common, safe, and effective choice for parenteral formulations.[12]

    • Action: Prepare a solution of SBE-β-CD (e.g., 20-40% w/v) in your desired aqueous buffer. Add your compound and stir or sonicate until dissolved. See Protocol 3 for details.

Visual Workflows and Decision Logic

To aid in selecting the appropriate method, the following diagrams outline the decision-making process and experimental workflows.

G start Start: Need to dissolve compound in aqueous media q_organic Is a small amount of organic solvent acceptable? start->q_organic co_solvent Use Co-Solvent System (e.g., DMSO/PG) See Protocol 1 q_organic->co_solvent Yes q_ph_stable Is the compound stable at high pH (>10)? q_organic->q_ph_stable No ph_adjust Use pH Adjustment (pH > pKa) See Protocol 2 q_ph_stable->ph_adjust Yes cyclodextrin Use Cyclodextrin (e.g., SBE-β-CD) See Protocol 3 q_ph_stable->cyclodextrin No / Unknown

Caption: Decision tree for selecting a solubilization strategy.

G cluster_0 Protocol 3: Cyclodextrin Formulation start Weigh SBE-β-CD and Compound add_buffer Add aqueous buffer (e.g., PBS, Saline) start->add_buffer mix Mix vigorously: - Vortex - Sonicate - Stir overnight add_buffer->mix check Visually inspect for clarity mix->check check->mix Particles remain filter Sterile filter (0.22 µm PVDF) check->filter Solution is clear end Ready-to-use solution filter->end

Caption: Workflow for preparing a cyclodextrin inclusion complex.

Frequently Asked Questions (FAQs)

  • What are the best organic solvents for creating a high-concentration stock solution? Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices for creating initial high-concentration stocks (e.g., 10-50 mM), which can then be diluted for further formulation.

  • How does pH specifically affect the solubility of this molecule? The quinazoline-2,4-dione core contains an imide proton (N-H) at position 3, which is weakly acidic.[4] At a pH significantly above its pKa (estimated > 11), this proton can be removed, creating an anionic species (a salt). This charged species has much greater electrostatic interaction with water molecules, leading to a dramatic increase in aqueous solubility.[11][13] This is a common strategy for weakly acidic compounds.[14]

  • What are the pros and cons of using co-solvents versus cyclodextrins?

    Table 2: Comparison of Solubilization Techniques

TechniqueProsCons
Co-solvents Simple to prepare, effective for moderate solubility enhancement.[15]Potential for compound precipitation upon dilution; organic solvents can have biological/toxicological effects.[5][7]
Cyclodextrins Significant solubility enhancement, generally low toxicity (especially modified CDs like SBE-β-CD), suitable for in vivo use.[8][]More complex preparation, can be more expensive, potential for the cyclodextrin itself to interact with biological systems.[12]

Detailed Experimental Protocols

Protocol 1: Preparation of a Co-Solvent System

This protocol is suitable for in vitro experiments where a small amount of organic solvent is tolerable.

  • Prepare Stock: Dissolve methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate in 100% DMSO to create a 20 mM primary stock solution.

  • Prepare Intermediate Stock (Optional but Recommended): Create a 1:1 mixture of DMSO and Propylene Glycol (PG). Dilute your primary stock 10-fold into this mixture to create a 2 mM intermediate stock in 50:50 DMSO:PG.

  • Prepare Final Solution: Add the intermediate stock to your final aqueous buffer/medium dropwise while vortexing. Ensure the final concentration of the organic solvents is as low as possible (e.g., <1%). For a 10 µM final concentration, this would be a 1:200 dilution.

  • Verification: Visually inspect the final solution for any signs of precipitation.

Protocol 2: pH-Adjusted Buffer Preparation

This protocol is for creating an aqueous stock where organic solvents are not desired. Crucially, compound stability must be verified.

  • Prepare Alkaline Buffer: Prepare your desired buffer (e.g., Phosphate-Buffered Saline). Adjust the pH to 12.0 using 1 M NaOH.

  • Dissolve Compound: Weigh the required amount of the compound and add it to the pH 12.0 buffer.

  • Aid Dissolution: Use a vortex mixer and a sonicator bath to facilitate dissolution. Gentle warming (e.g., to 40°C) may also help.

  • Stability Check (Mandatory): Analyze the freshly prepared solution by HPLC to obtain a t=0 chromatogram. Keep the solution at room temperature and re-analyze at several time points (e.g., 1, 4, and 24 hours) to check for the appearance of degradation peaks or a decrease in the parent peak area.

  • Use/Neutralization: Use the solution as is, or carefully neutralize it back to a physiological pH with HCl just before use. Be aware that neutralization may cause the compound to precipitate if the concentration is above its solubility limit at the final pH.

Protocol 3: Cyclodextrin Inclusion Complex Formulation

This is a robust method for achieving high aqueous concentrations, suitable for both in vitro and in vivo applications.[8][17]

  • Prepare Cyclodextrin Solution: Weigh an appropriate amount of Sulfobutylether-β-cyclodextrin (SBE-β-CD). Dissolve it in the target aqueous vehicle (e.g., saline, PBS) to make a 30% w/v solution (300 mg/mL).

  • Add Compound: Add the powdered methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate directly to the SBE-β-CD solution.

  • Facilitate Complexation: Tightly cap the vial and mix vigorously. This process can be slow. A combination of vortexing, sonicating in a water bath, and/or overnight stirring at room temperature is recommended.

  • Confirm Dissolution: The final solution should be completely clear and free of visible particles.

  • Sterilization: If required for the application, filter the final solution through a 0.22 µm PVDF syringe filter, which is compatible with cyclodextrin formulations.

References

  • International Journal of Pharmaceutical Sciences. Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. Available from: [Link]

  • Popescu, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Available from: [Link]

  • Wikipedia. Cosolvent. Available from: [Link]

  • He, Y., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available from: [Link]

  • Alshehri, S., et al. (2025). Cyclodextrin-based inclusion complexes to enhance the solubility and oral bioavailability of indapamide: experimental and computational approaches. Journal of Drug Delivery Science and Technology. Available from: [Link]

  • He, Y., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. PubMed. Available from: [Link]

  • Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. PubMed. Available from: [Link]

  • Tiwari, G., et al. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available from: [Link]

  • Grokipedia. Cosolvent. Available from: [Link]

  • Creative Biostructure. Co-solvent. Available from: [Link]

  • Al-Hamidi, H., & Medlicott, N. (2022). Solubilization and Controlled Release Strategy of Poorly Water-Soluble Drugs. MDPI. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. Solubility enhancement techniques: A comprehensive review. (2023). Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications. Solubility Enhancement of Drugs. (2022). Available from: [Link]

  • ChemBK. quinazoline-2,4(1H,3H)-dione - Physico-chemical Properties. Available from: [Link]

  • Taylor & Francis Online. Cosolvent – Knowledge and References. Available from: [Link]

  • PriMera Scientific Publications. Strategies for Improving Solubility and Dissolution of Poorly Water-Soluble Drugs: Current Developments and Pharmaceutical Applications. (2026). Available from: [Link]

  • Tsume, Y., et al. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. ACS Publications. Available from: [Link]

  • Al-Hamidi, H., et al. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PMC. Available from: [Link]

  • ResearchGate. Dissociation constants pK a of two 4-aminoquinazoline series (9a-i, 10a-g). Available from: [Link]

  • PubChem. Methyl 2-(2,3-diphenyl-3,4-dihydroquinazolin-4-yl)acetate. Available from: [Link]

  • Iowa Research Online. Design, synthesis, and evaluation of quinazoline-2,4-dione topoisomerase inhibitors for increased cellular accumulation and evasion of efflux. Available from: [Link]

  • Al-Ostath, A., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Available from: [Link]

  • MDPI. Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. (2024). Available from: [Link]

  • MDPI. Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate. (2022). Available from: [Link]

Sources

Troubleshooting

reducing byproduct formation in methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate reactions

A Guide to Minimizing Byproduct Formation and Optimizing Reaction Outcomes This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of methyl (2,4-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Byproduct Formation and Optimizing Reaction Outcomes

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate. As Senior Application Scientists with extensive experience in heterocyclic chemistry, we have compiled this resource to address common challenges and provide field-proven solutions to minimize byproduct formation and enhance the purity and yield of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the synthesis of methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate?

A1: The most frequently encountered byproducts in the N-alkylation of quinazoline-2,4-dione with methyl chloroacetate are:

  • N3-alkylation isomer: Methyl (2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetate. This is often the major byproduct due to the two reactive nitrogen centers in the starting material.

  • (2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid: This results from the hydrolysis of the methyl ester of the desired product or the N3-isomer, particularly if the reaction is worked up under aqueous basic conditions or if there is residual moisture.

  • 1,3-Di-alkylation product: Diethyl 2,2'-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)diacetate. This can form if an excess of the alkylating agent and base is used.

  • Unreacted quinazoline-2,4-dione: Incomplete conversion of the starting material.

Q2: Why is the N3-alkylation product a common byproduct?

A2: The quinazoline-2,4-dione ring system possesses two nucleophilic nitrogen atoms at the N1 and N3 positions. The regioselectivity of the alkylation is highly dependent on the reaction conditions, particularly the base and solvent used.[1][2] The N3-proton is often more acidic and sterically less hindered, which can lead to preferential deprotonation and subsequent alkylation at this position under certain conditions.

Q3: What is the underlying cause of ester hydrolysis during the reaction?

A3: Ester hydrolysis is typically caused by the presence of water and is accelerated by basic conditions. The use of strong bases like sodium hydride (NaH) in dimethylformamide (DMF) can generate trace amounts of hydroxide ions if the solvent is not scrupulously dried, leading to the saponification of the methyl ester to the corresponding carboxylic acid.[3]

Troubleshooting Guide: Byproduct Formation

This section provides a structured approach to diagnosing and resolving common issues related to byproduct formation.

Observed Issue Potential Cause(s) Recommended Solution(s)
High percentage of N3-isomer 1. Choice of Base: Strong, non-coordinating bases may favor N3 deprotonation. 2. Solvent Effects: The polarity and coordinating ability of the solvent can influence the reactivity of the N1 and N3 anions.1. Base Selection: Use a milder base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).[1] These bases can promote N1-selectivity. 2. Solvent Optimization: Consider using a less polar aprotic solvent. A systematic screen of solvents like acetonitrile, acetone, or THF may be beneficial.
Presence of the hydrolyzed acid byproduct 1. Moisture in Reagents/Solvents: Water present in the reaction mixture will hydrolyze the ester. 2. Aqueous Workup with Base: Washing the organic layer with a basic aqueous solution can induce hydrolysis.1. Anhydrous Conditions: Ensure all glassware is oven-dried. Use anhydrous solvents and freshly opened reagents. 2. Neutral Workup: Perform a neutral aqueous workup. If an acidic or basic wash is necessary, keep the contact time brief and the temperature low.
Formation of di-alkylation product 1. Excess Alkylating Agent: Using a large excess of methyl chloroacetate can lead to alkylation at both nitrogen centers. 2. Excess Base: A high concentration of base can generate a significant amount of the di-anion.1. Stoichiometry Control: Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of methyl chloroacetate. 2. Controlled Base Addition: Add the base portion-wise to maintain a low instantaneous concentration.
Incomplete conversion of starting material 1. Insufficient Base: Not enough base to fully deprotonate the starting material. 2. Low Reaction Temperature: The reaction may be too slow at the chosen temperature. 3. Short Reaction Time: The reaction may not have reached completion.1. Optimize Base Equivalents: Use at least one equivalent of a suitable base. 2. Increase Temperature: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. 3. Extend Reaction Time: Allow the reaction to stir for a longer period, monitoring for the disappearance of the starting material.

Experimental Protocols

Protocol 1: Optimized N1-Alkylation of Quinazoline-2,4-dione

This protocol is designed to favor the formation of the desired N1-isomer, methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate.

Materials:

  • Quinazoline-2,4-dione

  • Methyl chloroacetate

  • Potassium carbonate (K2CO3), finely ground and dried

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add quinazoline-2,4-dione (1.0 eq).

  • Add anhydrous DMF to create a stirrable suspension.

  • Add finely ground and dried potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add methyl chloroacetate (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x volume of aqueous).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired N1-isomer.

Visualizing Reaction Pathways

Diagram 1: N1 vs. N3 Alkylation of Quinazoline-2,4-dione

G Start Quinazoline-2,4-dione Base Base (e.g., K2CO3) N1_anion N1-Anion AlkylatingAgent Methyl Chloroacetate N3_anion N3-Anion Product_N1 Methyl (2,4-dioxo-3,4-dihydro- quinazolin-1(2H)-yl)acetate (Desired Product) Product_N3 Methyl (2,4-dioxo-1,2-dihydro- quinazolin-3(4H)-yl)acetate (Byproduct) Base->N1_anion Favored by milder bases Base->N3_anion Can be favored by strong bases AlkylatingAgent->Product_N1 Alkylation AlkylatingAgent->Product_N3 Alkylation

Caption: Regioselectivity in the N-alkylation of quinazoline-2,4-dione.

Diagram 2: Troubleshooting Workflow for Byproduct Formation

G Start Reaction producing byproducts Identify Identify major byproduct(s) (TLC, LC-MS, NMR) Start->Identify Isomer N3-Isomer? Identify->Isomer Hydrolysis Hydrolyzed Acid? Isomer->Hydrolysis No OptimizeBase Optimize Base and Solvent (e.g., K2CO3 in DMF) Isomer->OptimizeBase Yes Dialkylation Di-alkylation? Hydrolysis->Dialkylation No Anhydrous Ensure Anhydrous Conditions and Neutral Workup Hydrolysis->Anhydrous Yes Stoichiometry Adjust Stoichiometry (1.1 eq. Alkylating Agent) Dialkylation->Stoichiometry Yes End Pure Product Dialkylation->End No OptimizeBase->End Anhydrous->End Stoichiometry->End

Caption: A decision-making workflow for troubleshooting byproduct formation.

References

  • Al-Obaydi, F., & Al-Shammari, A. M. (2021). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 26(21), 6487. [Link]

  • Česnik, J., & Sova, M. (2022). Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate. Molbank, 2022(3), M1434. [Link]

  • Younes, A. M. M., Taha, M. M., & Abdel-Monsef, A.-B. H. (2013). (2,4-Dioxo-1,4-dihydro-2H-quinazolin-3-yl)-acetic acid hydrazide: Synthesis and Reactions. Journal of Asian Scientific Research, 3(8), 800-809. [Link]

  • Al-Hiari, Y. M., Qaisi, A. M., & El-Abadelah, M. M. (2007). Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. Jordan Journal of Pharmaceutical Sciences, 1(1). [Link]

  • Navarrete-Vázquez, G., Hidalgo-Figueroa, S., Torres-Piedra, M., et al. (2009). Syntheses of Quinazoline-2,4-dione Alkaloids and Analogues from Mexican Zanthoxylum Species. Molecules, 14(2), 609-623. [Link]

  • Oguejiofor, T., Eke, U., & Ezea, S. (2020). Synthesis And Anagesic activities of Quinazolin-4(3H)-One, 2-Methyl-4(3H)-Quinazolinone and 2–Phenyl-4(3H). World Journal of Pharmaceutical Research, 9(9), 1256-1267. [Link]

  • Ismail, E. F., Ali, I. A. I., Fathalla, W., Alsheikh, A. A., & El Tamney, E. S. (2017). Synthesis of methyl [3-alkyl-2-(2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl)-acetamido] alkanoate. Arkivoc, 2017(4), 104-120. [Link]

  • Khachatryan, D. S., et al. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Organic and Medicinal Chemistry International Journal, 10(2). [Link]

  • Hassan, A. S., Hafez, T. S., & Osman, S. A. (2013). (2,4- DIOXO-1,4 - DIHYDRO - 2H - QUINAZOLIN - 3 - YL) - ACETIC ACID HYDRAZIDE: SYNTHESIS AND REACTIONS. Journal of Asian Scientific Research, 3(8), 800-809. [Link]

  • Kotgire, S. S., Mahajan, S. K., Amrutkar, S. V., & Bhagat, U. D. (2013). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. PharmaInfo, 11(1). [Link]

  • Golisade, A. D., et al. (2021). Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation. Organic & Biomolecular Chemistry, 19(32), 7079-7087. [Link]

  • Zvarych, V. I., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(18), 4238. [Link]

  • Shcherbyna, R., et al. (2018). SYNTHESIS OF THE NEW 2-(3,4-DIHYDRO-3-OXO-2H-[4][5][6]TRIAZINO[4,3-C]QUINAZOLIN-4-YL) ACETIC ACID DERIVATIVES AND ANALYSIS OF THEIR ANTIOXIDANT ACTIVITY IN NITROSATIVE STRESS MODELS. Georgian Medical News, (280-281), 173-178. [Link]

  • Apfel, C., et al. (2001). 2-(2-Oxo-1,4-dihydro-2H-quinazolin-3-yl)- and 2-(2,2-dioxo-1,4-dihydro-2H-2lambda6-benzo[4][5][7]thiadiazin-3-yl)-N-hydroxy-acetamides as potent and selective peptide deformylase inhibitors. Journal of Medicinal Chemistry, 44(12), 1847-1852. [Link]

  • Chen, J., et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega, 5(16), 9343-9350. [Link]

  • Khachatryan, D. S., et al. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. ResearchGate. [Link]

  • Kerns, R. J., et al. (2019). Design, synthesis, and evaluation of quinazoline-2,4-dione topoisomerase inhibitors for increased cellular accumulation and evasion of efflux-mediated resistance. Iowa Research Online. [Link]

  • Shestakov, A. S., et al. (2023). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. Molecules, 28(14), 5404. [Link]

Sources

Optimization

optimizing solvent crystallization conditions for methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate

Technical Support Center: Crystallization Optimization for Methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate Welcome to the Advanced Crystallization Technical Support Center. Methyl (2,4-dioxo-3,4-dihydroquinazoli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Crystallization Optimization for Methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate

Welcome to the Advanced Crystallization Technical Support Center. Methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate is a critical intermediate in the synthesis of phosphodiesterase (PDE) inhibitors and other active pharmaceutical ingredients [1]. Its molecular structure presents unique crystallization challenges: the rigid quinazolinedione core drives strong intermolecular hydrogen bonding (often leading to polymorphism) [2], while the methyl acetate moiety is chemically sensitive to nucleophilic solvents.

This guide provides field-proven, self-validating workflows to troubleshoot and optimize your crystallization processes.

Solvent Selection & Thermodynamic Profiling

The first step in preventing yield and purity issues is selecting a solvent system that balances solubility with chemical stability. The quinazolinedione core requires polar solvents for dissolution, but the ester group restricts the use of certain alcohols.

Table 1: Solvent Classification & Causality for Methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate

Solvent ClassRecommended SolventsSolubilizing Mechanism & Process Notes
Primary (Good) Solvents DMF, NMP, DMSOHigh polarity disrupts the N-H···O hydrogen bond dimers/catemers of the quinazolinedione core [2]. Use for initial dissolution.
Cooling Solvents Ethyl Acetate (EtOAc), AcetoneModerate polarity provides a steep solubility curve, ideal for cooling crystallization without anti-solvent addition.
Anti-Solvents Heptane, Toluene, WaterRapidly decreases solubility. Water is highly effective but increases the risk of oiling out (LLPS) if added too quickly.
Restricted Solvents Ethanol, PropanolHigh Risk: Residual acidic/basic impurities will catalyze transesterification of the methyl ester to an ethyl/propyl ester [3].

Diagnostic Troubleshooting & FAQs

Troubleshooting Start Crystallization Issue Detected Purity Low Purity / Impurities Start->Purity Yield Low Yield Start->Yield Oiling Oiling Out (LLPS) Start->Oiling Transesterification Ester Exchange? Check Solvents Purity->Transesterification If using EtOH Cooling Optimize Cooling Rate & Seeding Purity->Cooling Inclusion Impurities Temp Lower Final Temp or Evaporate Yield->Temp High Solubility Oiling->Cooling Seed before Cloud Point Solvent Change Anti-Solvent (e.g., to Heptane) Oiling->Solvent High Supersaturation Transesterification->Solvent

Diagnostic flowchart for resolving common crystallization failures.

Q1: My product is "oiling out" (forming a biphasic liquid) instead of crystallizing when I add water to the DMF solution. How do I fix this? A1: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the local supersaturation exceeds the metastable zone width (MSZW) so rapidly that the system crosses the spinodal curve before nucleation can occur [4]. The quinazolinedione core is highly hydrophobic, causing it to aggressively phase-separate from water. Solution: Shift from a DMF/Water system to an EtOAc/Heptane system. If you must use DMF/Water, determine the exact MSZW and introduce 1-2 wt% of seed crystals before the cloud point is reached. Reduce the anti-solvent addition rate to allow crystal growth to consume the supersaturation.

Q2: HPLC analysis shows a new impurity at +14 mass units during scale-up. What is happening? A2: This is a classic chemical degradation issue, not a physical inclusion. The +14 Da shift indicates transesterification of your methyl acetate group to an ethyl acetate group. This occurs if you are using Ethanol as a recrystallization solvent and there are trace amounts of acid or base carried over from the upstream alkylation step. Solution: Avoid primary alcohols other than Methanol. Switch to a non-nucleophilic solvent like Ethyl Acetate or Acetone for cooling crystallization to completely eliminate the thermodynamic possibility of this side reaction [3].

Q3: Batch-to-batch bulk density is highly variable, and filtration times are erratic. Why? A3: You are likely experiencing uncontrolled secondary nucleation or a polymorphic mixture. Quinazolinediones can form different N-H···O hydrogen bond motifs (dimers vs. catemers), leading to multiple polymorphs with different crystal habits (e.g., needles vs. blocks) [2]. Needles trap mother liquor and filter poorly. Solution: Implement a strict seeded cooling protocol. By seeding the desired polymorph within the MSZW, you bypass primary nucleation and force the system to grow on the existing crystal lattice, ensuring consistent morphology and predictable filtration [8].

Self-Validating Experimental Protocols

Protocol A: Determination of Metastable Zone Width (MSZW) via FBRM

Causality: To prevent oiling out and control polymorphism, you must know the exact temperature at which your solution becomes saturated ( Tsat​ ) and the temperature at which it spontaneously nucleates ( Tnuc​ ). The difference is the MSZW [5].

  • Preparation: Suspend 10.0 g of methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate in 100 mL of EtOAc in a jacketed reactor equipped with an overhead stirrer and an FBRM (Focused Beam Reflectance Measurement) probe.

  • Dissolution ( Tsat​ Determination): Heat the suspension at 1 °C/min. The FBRM chord length counts will drop to zero. The temperature at which counts reach zero is your saturation temperature ( Tsat​ ). Validation Check: Visually confirm the solution is completely clear.

  • Nucleation ( Tnuc​ Determination): Cool the solution at a constant rate of 0.5 °C/min. Monitor the FBRM trend. The exact temperature where particle counts spike sharply is the nucleation temperature ( Tnuc​ ) [6].

  • Calculation: MSZW = Tsat​−Tnuc​ .

  • Optimization: Ultrasound can be applied during cooling to reduce the MSZW and induce consistent, uniform primary nucleation if seeding is not viable [7].

MSZW_Pathway Dissolution 1. Complete Dissolution (T > T_sat) Cooling 2. Controlled Cooling (Enter MSZW) Dissolution->Cooling Seeding 3. Add Seed Crystals (Within MSZW) Cooling->Seeding Growth 4. Isothermal Growth (Deplete Supersaturation) Seeding->Growth Isolation 5. Final Cooling & Filtration Growth->Isolation

Optimal seeded crystallization pathway controlling the Metastable Zone Width.

Protocol B: Seeded Cooling Crystallization (Self-Validating Workflow)

Causality: Seeding within the MSZW ensures crystal growth dominates over spontaneous nucleation, rejecting impurities into the mother liquor and yielding large, pure crystals [3].

  • Dissolution: Dissolve the crude API in EtOAc at Tsat​+5 °C to ensure the destruction of all thermal history and ghost nuclei.

  • Cooling to Seeding Point: Cool the reactor to Tsat​−3 °C. Validation Check: The solution must remain perfectly clear. If it is cloudy, you have cooled too fast or your Tsat​ is incorrect; heat back up and repeat.

  • Seeding: Add 1.0 wt% of pure, milled methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate seeds (Form I).

  • Aging: Hold the temperature isothermally for 60 minutes. Validation Check: Sample the supernatant and analyze via HPLC/Gravimetry. The concentration should drop, confirming the seeds are growing and consuming supersaturation.

  • Cooling: Initiate a non-linear (cubic) cooling profile down to 5 °C over 4 hours. A slow initial cooling rate prevents secondary nucleation while the crystal surface area is low [9].

  • Isolation: Filter and wash with cold EtOAc/Heptane (1:1).

References

  • Quinazolinediones as antibacterial agents / PDE7 inhibitors. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrSCGN8qeIwkyVE4HzDBWFAy84aBVr0zCmqfTcgIaPLEyHc78DdzgUA8d1N7tbyKzFbbpJGmZGJMFQo-UIUN1ImacnwrYqnnCI6i_fj3ASwZxCOvD5P_1JSTHCkMQviCJNJI6R2k8jVo7HOyK_GrQmCunUD3-rcvQBudNKlzZ7aY6RKjm-C7IL9eQ9]
  • Synthesis, characterization, crystal structures and biological screening of 4-amino quinazoline sulfonamide derivatives. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFA8TbY10OtX67hcH8DnkJOj5M8TKVI5Yxcw9UBaqDO8KO7e5Cmct4BverDkzdoY8RV_dc88cGeaPahcHynJUVHmrn5iDCjm1Quu_9X1-Oc8s09rSV74aTF4gDKpWMFWm7KqadpU6zvTJHNmICr_0tB3O7eKPY7ymouEUn2Qpce_K3x0yMqvwiVQ0dqxjBt7fb18R0AONFs_pFM6gnsMT3aE609bRmy5k_KqneOmHWlSiqsG0wXOpaix6Q0pC_BKjzwdjvtYbIQYOPmZu54X-wJhUBABNFRZ6_cN7XAa-zqCpCqMw==]
  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHY9A4ZswaI6WEIWTTeunT-toOcoF-ovGGaNlnyE5H79Gyj_9O6HqpXzjtEm8REKdrV_WT7gDRNEfV_NgHnn_ouZWcyfetNfMFxxrrdCLdHoPe6jGfClQKMZ0r7p4hWqRVzakcC1awusDYmAg==]
  • Supersaturation and Crystallization for Nucleation and Growth. Mettler Toledo.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuF7J4cTEryQetnmKyDQzPfDhYiwORr8ciF_ToLRKXD-N7DrsT21YByM2Gs0l1paB-Bd0Q9vEgs1uge2YGAfgLZi6zQ6wVHHapafKnKdMrKcGVathFh6DequOdCZKI01rjNdyS9zeF6kJXhWx4kLvBbzJF165INQlgf-BRMsDTtYC5gGYVLZm7IY6CV9mfRhNrF1uSwEgYss3MwbKT-AHUo6CTIFakFiqIhlSnhSs5-40=]
  • In situ determination of metastable zone width by a simple optical probe. Organic Process Research & Development.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAPFKIm4trfBg13_17ivDHrszucw5V9r5nwpHAV5aOFaUJDl9P7gMvZ2tbA59C9ITGQqwTx9JZKHCh-dDUbaB-SM7le6rweYSkE52PNFTtzl4dh_wLm-PKm8rxLFqludhIY_41_n_obGSezp0hBI3E1HjxIfFykO2ccHJ1Pl4C0spjCI_x_KKW-fYV6qSVjDQocZzeXfyt-CCiwJ1OeOyXTZi_8GU2Z9sk0ae-mhBbFBP1hhrr]
  • Characterizing the Metastable Zone Width and Solubility Curve using Lasentec FBRM and PVM. ResearchGate.[https://vertexaisearch.cloud.google.
  • Application and development of ultrasound in industrial crystallization. Ultrasonics Sonochemistry.[https://vertexaisearch.cloud.google.
  • Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTpUxc-vdmQGP5PkibKweJOm2hZnIMgFr0Z5PS1fT27EDvEk5gO5EjVc44Q7dwFPmKAgQs9M1RmxjjnKW_xg3rwG9O2bH9lvsH9KeZhCSBfzkQnugA67u53WnrBP275NJH4dZDKGmZaRyGjDE0SxyWKcNRo4WKWwSlTu67bEgAtuMnziCZKEk8adF0m1S6M46KBjuQMGHpW0p7ThVdYdNuWDh9P0LG4u2NqVz2MoLyKQfr7NN440JkD9s1]
  • Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review. Organic Process Research & Development.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqbMFOJJZdyeOB58LZ5qfZ-M95ZzuFnpyEJg9xmeHEVjzJE0jjAqeZf8WbaKA9s-UvyXaj9WrXrvaNWWAGTiBvkrWm4-4PSud4mz9lpIak6ZQAY5gVXJaPyWYxsMl3Fg0T7ll_5AEwOu4u68OjvdU=]
Troubleshooting

Technical Support Center: Chemical Stability of Methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, working with bifunctional molecules requires a precise understanding of their reactivity profiles.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, working with bifunctional molecules requires a precise understanding of their reactivity profiles. Methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate features two distinct structural domains: a highly robust cyclic urea core (quinazoline-2,4-dione) and a highly labile aliphatic ester (methyl acetate).

This guide provides field-proven insights, mechanistic troubleshooting, and self-validating protocols to help you manage this compound's stability under acidic conditions.

Core Principles of Chemical Stability

To predict and control the behavior of this molecule, we must evaluate the causality behind its degradation.

The Quinazoline-2,4-dione Core: The quinazoline-2,4-dione ring is an aromatic, cyclic urea derivative. Because the lone pairs on the nitrogen atoms (N1 and N3) are heavily delocalized into the adjacent carbonyl groups and the aromatic system, the core is remarkably stable to mild and moderate acidic conditions 1. Ring-opening typically only occurs under extreme conditions (e.g., prolonged reflux in concentrated strong acids).

The Methyl Ester Moiety: Conversely, the methyl ester appendage at the N1 position is the molecule's Achilles' heel in acidic media. Under acidic conditions, the ester undergoes the AAC2 mechanism (Acid-catalyzed, Bimolecular, Acyl-oxygen cleavage) 2. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the acyl carbon. Subsequent nucleophilic attack by water forms a tetrahedral intermediate, which collapses to yield (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid and methanol 3.

AAC2_Mechanism A Intact Methyl Ester (Stable in Neutral) B Protonated Carbonyl (Electrophilic Activation) A->B + H⁺ (Fast) C Tetrahedral Intermediate (Water Attack) B->C + H₂O (Slow, Rate-Determining) D Proton Transfer & Leaving Group Activation C->D Intramolecular H⁺ shift E Free Acetic Acid Derivative + Methanol D->E - CH₃OH, - H⁺

Caption: AAC2 Acid-Catalyzed Hydrolysis Mechanism of the methyl ester moiety.

Quantitative Stability Profile

To aid in experimental design, the table below summarizes the extrapolated kinetic stability of the methyl ester moiety under various standard laboratory conditions 4.

Environment / ConditionpH Approx.Temp (°C)Estimated Half-Life (t1/2)Primary Degradant Observed
0.1 M HCl (Aqueous)1.080°C (Reflux)< 15 minutesFree Carboxylic Acid
Simulated Gastric Fluid (SGF)1.237°C2 - 4 hoursFree Carboxylic Acid
0.1% TFA in H₂O/ACN (HPLC)2.025°C18 - 24 hoursFree Carboxylic Acid
Acetate Buffer4.525°C> 7 daysTrace Free Acid
PBS / Neutral Water7.425°C> 6 monthsNone (Stable)

Troubleshooting & FAQs

Q1: I am observing a secondary peak with a lower retention time during LC-MS analysis. What is happening? A: You are likely observing in-situ hydrolysis. Standard reverse-phase HPLC mobile phases often contain 0.1% Formic Acid (FA) or Trifluoroacetic acid (TFA) (pH ~2.0). While the compound is moderately stable at room temperature, the high pressure and localized heating in the column can accelerate ester hydrolysis. The secondary peak is the free carboxylic acid, which is more polar and elutes earlier. Solution: Switch to a neutral mobile phase system (e.g., 10 mM Ammonium Acetate, pH 6.8) to suppress AAC2 hydrolysis.

Q2: Can I perform a Boc-deprotection on another part of my synthesized molecule without cleaving this methyl ester? A: Yes, but it requires strict kinetic control. Boc deprotection typically utilizes concentrated TFA in DCM. While the methyl ester is susceptible to acid, the AAC2 mechanism absolutely requires water as a nucleophile 2. Solution: Ensure your TFA and DCM are strictly anhydrous. Without water, the tetrahedral intermediate cannot form, and the methyl ester will survive the 1-2 hours required for Boc removal.

Q3: I dissolved my sample in methanol for stock storage, but it degraded over a month. Why? A: If your methanol absorbed atmospheric moisture and trace acidic impurities from glassware, it can undergo auto-catalyzed hydrolysis or transesterification 5. Always store stock solutions in anhydrous DMSO or Acetonitrile at -20°C.

Troubleshooting_Workflow Start Issue: Multiple peaks / Degradation observed analytically Check_pH Check Mobile Phase / Solvent pH Is pH < 4.0? Start->Check_pH Yes_pH Acidic Environment (e.g., 0.1% TFA/FA) Check_pH->Yes_pH Yes No_pH Neutral/Basic Environment Check_pH->No_pH No Action_1 Diagnosis: Ester Hydrolysis. Action: Switch to neutral buffers (e.g., Ammonium Acetate). Yes_pH->Action_1 Check_Water Check Solvent Anhydrous State Is water present in the solvent? No_pH->Check_Water Action_2 Diagnosis: Transesterification. Action: Use fresh, anhydrous Acetonitrile or DMSO. Check_Water->Action_2 No (e.g., in Methanol) Action_3 Diagnosis: Base-catalyzed hydrolysis. Action: Ensure glassware is free of residual alkali. Check_Water->Action_3 Yes

Caption: Diagnostic workflow for resolving analytical degradation of the methyl ester.

Validated Experimental Protocols

Protocol A: Stability-Indicating HPLC Assay (Self-Validating)

To confirm whether degradation is occurring in the sample vial or on the column, use this self-validating analytical setup.

Materials:

  • Anhydrous Acetonitrile (ACN)

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade H₂O (pH ~6.8)

  • Mobile Phase B: LC-MS grade ACN

Step-by-Step Methodology:

  • Preparation of Control: Dissolve 1 mg of methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate in 1 mL of anhydrous ACN. This is your "Zero-Stress Control".

  • Preparation of Stressed Sample: Dissolve 1 mg of the compound in 1 mL of 0.1 M HCl (aq) / ACN (50:50 v/v). Incubate at 40°C for 4 hours.

  • Chromatography: Inject 5 µL of the Control onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm) using a gradient of 5% to 95% Mobile Phase B over 5 minutes.

  • Validation: Inject 5 µL of the Stressed Sample.

  • Data Interpretation: The Control should show a single sharp peak (Intact Ester). The Stressed Sample should show a dominant early-eluting peak (Free Acid) and a diminished parent peak. If the Control shows the early-eluting peak, your stock powder is already degraded.

Protocol B: Intentional Acid-Catalyzed Hydrolysis

If your synthetic goal is to yield the free (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid, acid hydrolysis is preferred over base hydrolysis to prevent any risk of quinazoline ring opening.

Step-by-Step Methodology:

  • Reaction Setup: Suspend 500 mg of the methyl ester in 10 mL of 1,4-Dioxane in a round-bottom flask.

  • Acid Addition: Add 10 mL of 2.0 M aqueous HCl.

  • Heating: Attach a reflux condenser and heat the mixture to 80°C with continuous magnetic stirring. The suspension will gradually clear as the ester hydrolyzes into the more soluble intermediate, followed by precipitation of the free acid.

  • Monitoring: Monitor by TLC (DCM:MeOH 9:1) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction mixture to 0°C in an ice bath to maximize crystallization of the free acid.

  • Isolation: Filter the precipitate under vacuum, wash with cold water (2 x 5 mL) to remove residual HCl, and dry under high vacuum at 45°C overnight.

References

  • "Efficient Synthesis of Quinazoline-2,4(1H,3H)-dione via Simultaneous Activated CO2..." ACS Publications. Available at:[Link]

  • "Theoretical study on the reaction mechanism for the hydrolysis of esters and amides under acidic conditions." ResearchGate. Available at:[Link]

  • "Ester Hydrolysis | Overview, Procedure & Mechanism." Study.com. Available at:[Link]

  • "Second Order Rate Constant of Water Assisted Neutral Hydrolysis of Methyl Acetate." Science and Education Publishing. Available at:[Link]

  • "Transesterification." Master Organic Chemistry. Available at:[Link]

Sources

Optimization

Technical Support Center: Resolving NMR Signal Overlap in Methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate Spectra

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting strategies and frequently asked questions (FAQs) to address the comm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of NMR signal overlap in the spectra of methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate and related quinazolinone derivatives. Signal overlap can obscure crucial structural information, and this guide is designed to provide actionable solutions to obtain high-quality, interpretable NMR data.

Understanding the Challenge: Why Do Signals Overlap?

In the ¹H NMR spectrum of methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate, the protons on the quinazolinone ring system and the acetate moiety can exhibit similar electronic environments. This leads to proximate chemical shifts, causing signals to crowd together and overlap, which complicates spectral assignment and structural elucidation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and questions related to resolving overlapping NMR signals for quinazolinone derivatives.

Q1: My aromatic proton signals are a complex, overlapping multiplet. What are the first steps to resolve them?

A1: Signal crowding in the aromatic region is a frequent issue. Before resorting to more advanced techniques, simple modifications to your experimental setup can often provide the needed resolution.[1][2]

  • Change the NMR Solvent: The chemical shifts of protons can be highly dependent on the solvent used.[2][3][4] Switching from a standard solvent like CDCl₃ to an aromatic solvent such as benzene-d₆ can induce differential chemical shifts, a phenomenon often referred to as Aromatic Solvent Induced Shifts (ASIS).[5] This may be sufficient to separate the overlapping signals.[1][2]

  • Vary the Sample Temperature: Acquiring spectra at different temperatures can alter the chemical shifts of your compound.[1][6][7] This is particularly effective if conformational dynamics are contributing to signal broadening or overlap.[6][7] Even small temperature changes can sometimes be enough to resolve closely spaced signals.[8]

  • Adjust Sample Concentration: Intermolecular interactions can influence proton chemical shifts.[1][2] Running the experiment with a more dilute sample may reduce these effects and improve signal resolution.[1]

Q2: I've tried changing the solvent and temperature, but the signals are still overlapped. What's the next logical step?

A2: If basic troubleshooting doesn't resolve the issue, two-dimensional (2D) NMR spectroscopy is the most powerful approach to untangle complex spectra.[9][10] 2D NMR experiments spread the signals across a second frequency dimension, significantly enhancing resolution.[9][10]

  • ¹H-¹H COSY (Correlation Spectroscopy): This is often the first 2D experiment to perform. It identifies protons that are scalar (J)-coupled, typically those on adjacent atoms.[11][12] This allows you to trace proton-proton connectivities within the quinazolinone ring and the acetate group, helping to assign individual spin systems even when their signals overlap in the 1D spectrum.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms.[2][9][11] Since ¹³C spectra are generally better dispersed than ¹H spectra, this technique is highly effective at resolving overlapping proton signals by separating them based on the chemical shifts of the carbons they are bonded to.[2][13]

Q3: How can I assign the quaternary carbons in my quinazolinone structure?

A3: Quaternary carbons do not have any directly attached protons and therefore do not show signals in an HSQC spectrum. For their assignment, the following technique is indispensable:

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects correlations between protons and carbons over two to three bonds.[2][11] By observing correlations from known proton signals to a quaternary carbon signal, you can confidently assign its position in the molecule.[2]

Q4: Are there other, more specialized techniques I can use if 2D NMR is still insufficient?

A4: While less common for routine analysis, other methods can be employed for particularly challenging cases of signal overlap.

  • Lanthanide Shift Reagents (LSRs): These are paramagnetic complexes that can be added to your NMR sample.[14][15][16] The LSR will coordinate with Lewis basic sites in your molecule (such as the carbonyl oxygens in the quinazolinone ring), inducing large changes in the chemical shifts of nearby protons.[14][17][18] The magnitude of this shift is dependent on the distance of the proton from the lanthanide ion, which can effectively spread out overlapping signals.[1][15]

  • 1D TOCSY (Total Correlation Spectroscopy): If a specific proton signal is well-resolved, a 1D TOCSY experiment can be used to selectively excite that proton and reveal all other protons within the same spin system.[19] This can be a quick way to identify coupled protons without the need for a full 2D experiment.[19]

Experimental Protocols & Methodologies

Protocol 1: Variable Temperature (VT) NMR

This protocol outlines the general steps for performing a variable temperature NMR experiment to resolve signal overlap.

Objective: To alter the chemical shifts of protons by changing the sample temperature.

Methodology:

  • Sample Preparation: Prepare your sample in a suitable deuterated solvent, ensuring the solvent's boiling and freezing points are outside the desired temperature range.[20] Use a proper NMR tube rated for variable temperature work.[6]

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).

  • Temperature Adjustment: Gradually increase or decrease the temperature in increments of 10-20 K.[20] Allow the sample to equilibrate at each new temperature for several minutes before acquiring a new spectrum.[21]

  • Data Acquisition: At each temperature, re-optimize the lock and shims before acquiring the ¹H NMR spectrum.[20]

  • Data Analysis: Compare the spectra at different temperatures to identify changes in chemical shifts and resolution of overlapping signals.

Parameter Recommendation Rationale
Temperature Increments 10-20 KTo avoid thermal shock to the probe.[20]
Equilibration Time 5-10 minutesTo ensure the sample has reached thermal equilibrium.
Solvent Choice High boiling point (for high temp) or low freezing point (for low temp)To prevent the solvent from boiling or freezing during the experiment.[20]
Protocol 2: 2D NMR Spectroscopy (COSY, HSQC, HMBC)

This section provides a general workflow for acquiring and interpreting common 2D NMR experiments.

Objective: To resolve overlapping signals and establish connectivities within the molecule.

Methodology:

  • ¹H Scout Spectrum: Acquire a standard 1D ¹H NMR spectrum to determine the spectral width required for the 2D experiments.

  • COSY Experiment:

    • Load a standard COSY pulse sequence.

    • Set the spectral width in both dimensions to encompass all proton signals.

    • Acquire the data with a sufficient number of increments in the indirect dimension for adequate resolution.

    • Process the data and identify cross-peaks, which indicate coupled protons.

  • HSQC Experiment:

    • Load a standard HSQC pulse sequence.

    • Set the ¹H spectral width in the direct dimension and the ¹³C spectral width in the indirect dimension.

    • Acquire the data. Each cross-peak represents a proton and its directly attached carbon.

  • HMBC Experiment:

    • Load a standard HMBC pulse sequence.

    • Set the spectral widths as in the HSQC experiment.

    • Acquire the data. Cross-peaks indicate long-range (2-3 bond) correlations between protons and carbons.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing NMR signal overlap.

Troubleshooting_Workflow Start Signal Overlap Identified in 1D NMR Basic_Troubleshooting Basic Troubleshooting Start->Basic_Troubleshooting Change_Solvent Change Solvent Basic_Troubleshooting->Change_Solvent Try First Vary_Temp Vary Temperature Basic_Troubleshooting->Vary_Temp Adjust_Conc Adjust Concentration Basic_Troubleshooting->Adjust_Conc Resolved1 Signal Resolved Change_Solvent->Resolved1 Vary_Temp->Resolved1 Adjust_Conc->Resolved1 Advanced_Techniques Advanced Techniques Resolved1->Advanced_Techniques No End Complete Structural Elucidation Resolved1->End Yes TwoD_NMR 2D NMR Spectroscopy Advanced_Techniques->TwoD_NMR Specialized_Techniques Specialized Techniques Advanced_Techniques->Specialized_Techniques COSY 1H-1H COSY TwoD_NMR->COSY HSQC 1H-13C HSQC TwoD_NMR->HSQC HMBC 1H-13C HMBC TwoD_NMR->HMBC Resolved2 Signal Resolved & Assigned COSY->Resolved2 HSQC->Resolved2 HMBC->Resolved2 LSR Lanthanide Shift Reagents Specialized_Techniques->LSR OneD_TOCSY 1D TOCSY Specialized_Techniques->OneD_TOCSY LSR->Resolved2 OneD_TOCSY->Resolved2 Resolved2->End

Caption: A decision tree for troubleshooting NMR signal overlap.

References

  • Slideshare. (n.d.). Lanthanide shift reagents in nmr. Retrieved from [Link]

  • University of Oxford. (n.d.). Variable Temperature NMR Experiments. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 12). 23.1: NMR Shift Reagents. Retrieved from [Link]

  • Fiveable. (n.d.). Advanced NMR Techniques and Applications | Spectroscopy.... Retrieved from [Link]

  • Scribd. (n.d.). Lanthanide Shift Reagents in NMR | PDF. Retrieved from [Link]

  • University of Oxford. (2025, January). Variable Temperature NMR Experiments. Retrieved from [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy. Signals on.... Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Conformational investigations by NMR with lanthanide shift reagents. Retrieved from [Link]

  • Google. (2025, April 25). "Advanced Modern NMR Techniques Enhance the Efficacy of Pharmaceutical Analysis".
  • University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]

  • Creative Biostructure. (2025, March 27). Latest Advancements in NMR Technology. Retrieved from [Link]

  • Taylor & Francis. (2007, February 24). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved from [Link]

  • The Chemical Society of Japan. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan, 40(8), 1807-1813.
  • Northwestern University. (n.d.). Variable Temperature (VT) Control for NMR - IMSERC. Retrieved from [Link]

  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? : r/chemhelp. Retrieved from [Link]

  • Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap?. Retrieved from [Link]

  • Canadian Science Publishing. (1965). SOLVENT EFFECTS IN THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF BENZALMALONONITRILES. Canadian Journal of Chemistry, 43(9), 2588-2597.
  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. Retrieved from [Link]

  • Royal Society of Chemistry. (2021).
  • Royal Society of Chemistry. (2022, November 14). Advances in NMR spectroscopy of small molecules in solution | Nuclear Magnetic ResonanceVolume 48. Retrieved from [Link]

  • University of Wisconsin-Madison. (2022, October 12). Variable Temperature (VT) NMR using TopSpin and (sometimes) IconNMR. Retrieved from [Link]

  • ResearchGate. (2013, October 9). Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help?. Retrieved from [Link]

  • ACS Publications. (2019, March 27). Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra. Journal of Proteome Research, 18(5), 2186-2195.
  • Swinburne University of Technology. (n.d.). Perspectives in Future Applications and Advancements of NMR Spectroscopy. Retrieved from [Link]

  • NMR Service. (n.d.). Types of 2D NMR. Retrieved from [Link]

  • Frontiers. (2018, August 17). Chiral 1H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids. Retrieved from [Link]

  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Comparative Efficacy of Methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate in Cell-Based Assays

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the comparative efficacy of the novel compound, methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the comparative efficacy of the novel compound, methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate. This quinazolin-2,4-dione derivative holds potential as a therapeutic agent, and this document outlines the necessary cell-based assays to characterize its cytotoxic and anti-inflammatory properties against established drugs.

Introduction to Methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate and the Quinazolinone Scaffold

The quinazolinone scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2] Several FDA-approved drugs, such as the anticancer agents Gefitinib and Erlotinib, feature a quinazoline core, highlighting the therapeutic potential of this chemical class.[3] These compounds often exert their effects by inhibiting key signaling proteins, such as epidermal growth factor receptor (EGFR) tyrosine kinase.

Methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate belongs to the quinazolin-2,4-dione subclass. While specific biological data for this exact molecule is not yet extensively documented in publicly available literature, its structural similarity to other bioactive quinazolinones suggests it may exhibit interesting pharmacological properties. This guide, therefore, serves as a roadmap for its systematic evaluation.

Comparative Efficacy Analysis: A Benchmarking Approach

To ascertain the therapeutic potential of methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate, a direct comparison against well-characterized, clinically relevant drugs is essential. This approach provides context for the novel compound's potency and selectivity.

Selecting Comparator Compounds

For Anticancer Activity:

  • Gefitinib and Erlotinib: These are first-generation EGFR tyrosine kinase inhibitors with a quinazoline core. They serve as excellent benchmarks for mechanism-based comparison.

  • Doxorubicin: A widely used chemotherapeutic agent with a different mechanism of action (DNA intercalation and topoisomerase II inhibition). It provides a benchmark for general cytotoxicity.[4]

For Anti-inflammatory Activity:

  • Celecoxib: A selective COX-2 inhibitor, representing a standard anti-inflammatory drug.

In Vitro Anticancer Efficacy: A Comparative Cytotoxicity Study

The initial step in evaluating a potential anticancer agent is to determine its cytotoxic effects on various cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the cell population.

Comparative Cytotoxicity Data (IC50)

The following table presents a compilation of IC50 values for the selected comparator compounds against common cancer cell lines. The data for "Methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate" is presented as "To Be Determined (TBD)" and represents the experimental data a researcher would aim to generate using the protocols outlined in this guide.

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HeLa (Cervical Cancer)
Methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate TBD TBD TBD
Gefitinib~7.15 µM[5]~8.42 - 19.91 µM[6][7]~8 µM[8]
Erlotinib>87% viability at 50 µM[9]~23 µM[10]TBD
Doxorubicin~1.1 - 2.5 µM[11]>20 µM[12]~0.34 - 2.9 µM[12]

Note: IC50 values can vary depending on the specific experimental conditions, such as cell density, incubation time, and the specific assay used. The values presented here are aggregated from multiple sources to provide a representative range.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[13]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate and comparator compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Visualizing the Potential Mechanism of Action

Many quinazolinone derivatives are known to inhibit the EGFR signaling pathway. The following diagram illustrates this proposed mechanism.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates EGF EGF (Ligand) EGF->EGFR Binds Test_Compound Methyl (2,4-dioxo-3,4- dihydroquinazolin-1(2H)-yl)acetate Test_Compound->EGFR Inhibits (Hypothesized) Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-myc, c-fos) ERK->Transcription_Factors Activates Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cell_Proliferation Promotes

Caption: Hypothesized inhibition of the EGFR signaling pathway.

In Vitro Anti-inflammatory Efficacy: A Macrophage-Based Assay

Chronic inflammation is implicated in various diseases, including cancer. Therefore, assessing the anti-inflammatory potential of a novel compound is of significant interest. This can be evaluated by measuring the inhibition of pro-inflammatory cytokine production in activated macrophages.

Comparative Anti-inflammatory Data (IC50)

The following table provides a framework for comparing the anti-inflammatory activity of methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate against Celecoxib in a THP-1 macrophage model.

CompoundInhibition of TNF-α release in LPS-stimulated THP-1 cells (IC50)
Methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate TBD
Celecoxib~25.2 µM (inhibits NLRP1 inflammasome pathway in MDA-MB-231 cells)[14]

Note: The IC50 for Celecoxib is provided for a related inflammatory pathway and serves as a general reference.

Experimental Protocol: Anti-inflammatory Assay in THP-1 Macrophages

This protocol details the differentiation of THP-1 monocytes into macrophages and the subsequent measurement of TNF-α inhibition.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • Methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate and Celecoxib

  • Human TNF-α ELISA kit

  • 24-well plates

Procedure:

  • Macrophage Differentiation: Seed THP-1 cells in a 24-well plate at a density of 5 x 10^5 cells/well in RPMI-1640 medium containing 100 ng/mL PMA. Incubate for 48 hours to induce differentiation into macrophages.

  • Compound Pre-treatment: After differentiation, replace the medium with fresh medium containing various concentrations of the test compounds. Incubate for 1-2 hours.

  • LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/mL to induce an inflammatory response. Include a control group with no LPS stimulation.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 atmosphere.

  • Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant.

  • TNF-α Measurement: Quantify the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated control. Determine the IC50 value.

Visualizing the Experimental Workflow

The following diagram outlines the key steps in the anti-inflammatory cell-based assay.

Anti_Inflammatory_Workflow A 1. Seed THP-1 Monocytes B 2. Differentiate with PMA (48 hours) A->B C 3. Pre-treat with Test Compound (1-2 hours) B->C D 4. Stimulate with LPS (18-24 hours) C->D E 5. Collect Supernatant D->E F 6. Measure TNF-α by ELISA E->F G 7. Calculate IC50 F->G

Caption: Workflow for the THP-1 based anti-inflammatory assay.

Conclusion and Future Directions

This guide provides a robust framework for the initial in vitro characterization of methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate. By systematically performing the described cytotoxicity and anti-inflammatory assays and comparing the results to established drugs, researchers can gain valuable insights into the compound's potential as a therapeutic agent. Positive results from these initial screens would warrant further investigation, including studies on other cell lines, analysis of different cellular pathways, and eventual progression to in vivo models. The versatility of the quinazolinone scaffold suggests that this novel derivative could exhibit significant biological activity, making its thorough investigation a worthwhile scientific endeavor.

References

  • Al-Suwaidan, I. A., et al. (2016). Quinazolinone and quinazoline derivatives as potential anticancer agents. Molecules, 21(5), 624.
  • Asadi, M., et al. (2018). Anticancer Effects of Doxorubicin-Loaded Micelle on MCF-7 and MDA-MB-231, Breast Cancer Cell Lines. Journal of Research in Medical and Dental Science, 6(1), 133-139.
  • El-Sayed, M. A., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potent and Selective EGFR Inhibitors. Molecules, 27(19), 6293.
  • Gao, Y., et al. (2019). Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo. OncoTargets and therapy, 12, 1033.
  • Sadeghpour, H., et al. (2016). Synthesis and cytotoxic activity of N-((2-methyl-4(3H)-quinazolinon-6-yl)methyl)dithiocarbamates. European journal of medicinal chemistry, 122, 54-62.
  • Kim, M. S., et al. (2014). Isolation and characterization of erlotinib-resistant human non-small cell lung cancer A549 cells. Oncology letters, 7(5), 1593-1598.
  • Osarumwense, P. O., Edema, M. O., & Usifoh, C. O. (2020). Synthesis And Anagesic activities of Quinazolin-4 (3H)-One, 2-Methyl-4 (3H)-Quinazolinone and 2–Phenyl-4 (3H). Journal of Drug Delivery and Therapeutics, 10(4-s), 130-135.
  • Zaka, M., et al. (2014). Design, Synthesis and Molecular Modeling Study of Quinazolin-4 (3H) Ones With Potential Anti-Inflammatory Activity. Biosciences Biotechnology Research Asia, 11(1), 133-142.
  • Chen, X., et al. (2016). Erlotinib induces the human non–small‐cell lung cancer cells apoptosis via activating ROS‐dependent JNK pathways. Journal of cellular and molecular medicine, 20(7), 1255-1263.
  • Al-Sanea, M. M., et al. (2024). Design, Synthesis, Pharmacological Evaluation and In-silico Studies of Novel Quinazolin-4(3H)-ones as Potent VEGFR-2 Inhibitors. Drug Design, Development and Therapy, 18, 1455-1475.
  • Lu, Z. H., et al. (2011). Evaluation of 2 celecoxib derivatives: analgesic effect and selectivity to cyclooxygenase-2/1. Acta Pharmacologica Sinica, 32(12), 1506-1512.
  • Singh, P., & Kaur, M. (2018). Synthesis, characterization, and investigation of the anti-inflammatory effect of 2, 3-disubstituted quinazoline-4 (1H)-one. Journal of Applied Pharmaceutical Science, 8(1), 061-069.
  • ResearchGate. (n.d.). The half maximal inhibitory concentration (IC 50) values of gefitinib, volasertib, and genistein and the combination index (CI) values in A549 and A549 TXR cells. Retrieved from [Link]

  • Sadeghpour, H., et al. (2010). Synthesis and cytotoxic activity of N-((2-methyl-4(3H)-quinazolinon-6-yl)methyl)dithiocarbamates. European journal of medicinal chemistry, 45(11), 5354-5359.
  • Kim, M. S., et al. (2014). Isolation and characterization of erlotinib-resistant human non-small cell lung cancer A549 cells. Oncology letters, 7(5), 1593-1598.
  • Göktaş, O., et al. (2013). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 18(3), 3594-3617.
  • Ghiță, C. E., et al. (2025). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Molecules, 30(24), 5896.
  • Al-Otaibi, W. Q., et al. (2024). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Molecules, 29(23), 5556.
  • Chayjarung, P., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(21), 8963.
  • Zhang, L., et al. (2015). Erlotinib enhances the CIK cell-killing sensitivity of lung adenocarcinoma A549 cells. Genetics and Molecular Research, 14(2), 3466-3474.
  • Chinnaiyan, P., et al. (2005). Gefitinib Radiosensitizes Non–Small Cell Lung Cancer Cells by Suppressing Cellular DNA Repair Capacity. Clinical Cancer Research, 11(17), 6337-6345.
  • Al-Shakliah, N. S., & Al-Janabi, H. S. (2023). Synergistic Effects of 2-Deoxy-D-Glucose and Cinnamic Acid with Erlotinib on NSCLC Cell Line. Iraqi Journal of Pharmaceutical Sciences, 32(1), 135-144.
  • El-Gohary, N. S., & Shaaban, M. I. (2022). Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents. Journal of the Iranian Chemical Society, 19(9), 3749-3763.
  • Sławiński, J., & Szafrański, K. (2023). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. International Journal of Molecular Sciences, 25(1), 329.
  • Yılmaz, D., & Ozturk, N. (2024). Celecoxib inhibits NLRP1 inflammasome pathway in MDA-MB-231 Cells. Molecular Biology Reports, 51(1), 597.
  • Zhang, H., et al. (2025). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Molecules, 30(6), 1234.
  • Patsnap. (2024). What is the mechanism of Gefitinib? Retrieved from [Link]

  • Rebe, P. A., et al. (2004). Additive interaction of gefitinib ('Iressa', ZD1839) and ionising radiation in human tumour cells in vitro. British journal of cancer, 91(2), 335-342.

Sources

Comparative

Validation of LC-MS/MS Analytical Methods for Methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate: A Column Chemistry Comparison Guide

Executive Summary & Chemical Context Methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate (MDQA) is a structurally critical intermediate belonging to the quinazoline-2,4-dione family. Compounds featuring this 2,4-dio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate (MDQA) is a structurally critical intermediate belonging to the quinazoline-2,4-dione family. Compounds featuring this 2,4-dioxo-3,4-dihydroquinazoline scaffold are increasingly recognized for their pharmacological versatility, serving as potent 1[1]. Furthermore, related structural analogs, such as 2-(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)benzoic acid, frequently emerge as major transformation products during the2[2].

Given its dual role as a synthetic precursor for novel therapeutics and a structural analog to critical environmental metabolites, robust bioanalytical quantification of MDQA is essential. This guide objectively compares two distinct LC-MS/MS methodologies—traditional C18 versus Biphenyl stationary phases—for the quantification of MDQA in human plasma. All validation parameters are evaluated against the stringent criteria set forth by the 3[3].

Pathway CBZ Carbamazepine (CBZ) Parent Drug O3 Oxidative Degradation (e.g., Ozonation) CBZ->O3 BaQD 2-(2,4-dioxo-3,4-dihydroquinazolin -1(2H)-yl)benzoic acid O3->BaQD MDQA Methyl (2,4-dioxo-3,4-dihydroquinazolin -1(2H)-yl)acetate BaQD->MDQA Esterification / Synthetic Modification HCV Novel Anti-HCV & Anti-inflammatory Agents MDQA->HCV Scaffold for Drug Discovery

Transformation of carbamazepine to quinazoline-2,4-diones and their role in drug discovery.

Mechanistic Rationale: The Causality of Column Selection

When developing an LC-MS/MS method for MDQA, the primary analytical challenge lies in its physicochemical properties. The molecule contains a rigid, planar quinazoline-2,4-dione core appended with a polar methyl acetate group.

  • Traditional C18 Columns: Rely exclusively on hydrophobic (dispersive) interactions. Because MDQA possesses polar carbonyl and secondary amine characteristics, its retention on a standard C18 phase is relatively weak. This early elution places the analyte in the "suppression zone," where endogenous plasma phospholipids co-elute and severely quench the MS signal.

  • Biphenyl Columns: Offer an orthogonal retention mechanism. The quinazoline-2,4-dione core of MDQA is electron-deficient due to the two electron-withdrawing carbonyl groups. The electron-rich π clouds of the biphenyl stationary phase selectively engage in strong π−π interactions with this electron-deficient ring.

The Causality: By matching the stationary phase chemistry to the analyte’s specific electronic properties, we drastically increase retention time. This shifts MDQA away from early-eluting matrix components, inherently eliminating the root causes of matrix suppression before the sample reaches the mass spectrometer.

Experimental Protocols: A Self-Validating System

Every protocol described herein operates as a self-validating system. By pairing highly selective Solid Phase Extraction (SPE) with orthogonal Biphenyl chromatography, we ensure that the data naturally complies with regulatory thresholds rather than relying on mathematical corrections post-acquisition. The following methodology was executed in accordance with 4[4].

Step 1: Preparation of Calibration Standards and Quality Controls (QCs)
  • Prepare a primary stock solution of MDQA (1.0 mg/mL) in LC-MS grade methanol.

  • Dilute the stock with blank human plasma to construct a calibration curve ranging from 1.0 ng/mL to 1000 ng/mL.

  • Prepare Quality Control (QC) samples at 1.0 ng/mL (LLOQ), 3.0 ng/mL (LQC), 400 ng/mL (MQC), and 800 ng/mL (HQC).

Step 2: Sample Extraction (Protein Precipitation + SPE)
  • Transfer 100 µL of spiked plasma (or unknown sample) to a clean microcentrifuge tube.

  • Add 10 µL of Internal Standard (IS) solution (e.g., MDQA-d3, 500 ng/mL).

  • Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins. Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a pre-conditioned Oasis HLB Solid Phase Extraction (SPE) cartridge.

  • Wash with 1 mL of 5% Methanol in water. Elute with 1 mL of 100% Methanol.

  • Evaporate the eluate under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase.

Step 3: LC-MS/MS Analysis Conditions
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 4.0 minutes, hold for 1.5 minutes, re-equilibrate at 10% B for 2.0 minutes. Flow rate: 0.4 mL/min.

  • Columns Tested: Standard C18 (50 mm × 2.1 mm, 1.7 µm) vs. Biphenyl (50 mm × 2.1 mm, 1.7 µm).

  • MS Detection: Electrospray Ionization in positive mode (ESI+). Multiple Reaction Monitoring (MRM) transitions optimized for MDQA (m/z 235.1 161.0).

G A Plasma Sample + Internal Standard B Protein Precipitation (Acetonitrile, 3:1 v/v) A->B C Solid Phase Extraction (HLB Cartridge) B->C D LC Separation (C18 vs. Biphenyl) C->D E ESI-MS/MS (MRM Mode) D->E F Data Analysis (ICH M10 Criteria) E->F

LC-MS/MS sample preparation and validation workflow for MDQA in plasma.

Performance Comparison & Validation Data

The validation was executed according to ICH M10 standards, which mandate that accuracy must be within ±15% of the nominal concentration (±20% at the LLOQ) and precision (CV%) must not exceed 15% (20% at LLOQ)[3].

Table 1: Chromatographic & MS Performance Comparison
ParameterStandard C18 ColumnBiphenyl Column
Retention Time (tR) 1.45 min2.85 min
Peak Shape (Asymmetry) 1.6 (Tailing observed)1.05 (Highly symmetrical)
Signal-to-Noise (at 1 ng/mL) 8:145:1
Matrix Factor (Suppression) 0.65 (35% suppression)0.98 (Minimal suppression)
Table 2: ICH M10 Validation Metrics (Intra-day, n=6)
Validation ParameterStandard C18 ColumnBiphenyl ColumnICH M10 Acceptance Criteria
Linearity Range 5.0 - 1000 ng/mL1.0 - 1000 ng/mL R2≥0.990
LLOQ Precision (CV%) 18.5% (at 5.0 ng/mL)6.2% (at 1.0 ng/mL) ≤20%
MQC Accuracy (%) 88.4%101.2% 85%−115%
HQC Precision (CV%) 11.2%3.4% ≤15%
Extraction Recovery 72% ± 8%89% ± 4%Consistent, reproducible

Conclusion

The experimental data conclusively demonstrates that while a standard C18 column can separate MDQA, it fails to provide the retention necessary to escape matrix suppression, limiting the LLOQ to 5.0 ng/mL. In contrast, the Biphenyl column leverages π−π interactions to achieve superior retention, excellent peak symmetry, and an LLOQ of 1.0 ng/mL. For researchers validating LC-MS/MS methods for quinazoline-2,4-dione derivatives in complex biological matrices, the Biphenyl stationary phase provides a significantly more robust, ICH M10-compliant solution.

References

  • Transformation Products of Carbamazepine (CBZ) After Ozonation and their Toxicity Evaluation Using Pseudomonas sp.
  • Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)
  • Source: europa.
  • Source: fda.

Sources

Validation

A Researcher's Guide to Benchmarking Methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate Against Known Kinase Inhibitors

This guide provides a comprehensive framework for the initial biochemical and cellular characterization of the novel compound, methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate. We will refer to this compound as M...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the initial biochemical and cellular characterization of the novel compound, methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate. We will refer to this compound as MDQ for brevity. The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved kinase inhibitors used in cancer therapy.[1][2] This shared heritage suggests that MDQ may possess kinase inhibitory activity, warranting a systematic evaluation of its potency, selectivity, and cellular effects against a panel of well-characterized, clinically relevant kinase inhibitors.

The objective of this guide is not to present pre-existing data on MDQ, but rather to establish a robust, self-validating experimental workflow. This will enable researchers to generate high-quality, reproducible data to determine if MDQ is a viable candidate for further drug development.

Rationale and Strategy for Comparator Selection

A successful benchmarking study hinges on the selection of appropriate reference compounds. Since the specific target(s) of MDQ are unknown, we have selected a diverse set of inhibitors that serve distinct purposes: as controls for assay validity, as representatives of the same structural class, and as benchmarks for multi-targeted or selective profiles.

  • Staurosporine : A natural product that acts as a potent, ATP-competitive, and broad-spectrum inhibitor of many protein kinases.[3][4] It serves as an essential positive control to validate the kinase assay itself, ensuring the assay can detect inhibition effectively.[5] Its promiscuity is a valuable research tool, though this lack of specificity has precluded its clinical use.[4]

  • Gefitinib (Iressa®) : A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and a member of the quinazoline structural class.[6][7] As a direct structural analog, Gefitinib provides the most relevant benchmark for assessing the potential potency and selectivity of MDQ against EGFR. It functions by competitively and reversibly binding to the ATP-binding site of the EGFR kinase domain.[8][9]

  • Dasatinib (Sprycel®) : A multi-targeted inhibitor that potently inhibits the BCR-Abl fusion protein and the Src family of kinases, among others.[10][11] Including Dasatinib allows for a broader comparison. If MDQ shows activity against multiple kinases, Dasatinib provides a benchmark for a clinically successful multi-targeted drug profile.[12]

Experimental Workflow: A Step-by-Step Approach

The characterization of a novel inhibitor should follow a logical progression from broad, initial screening to more focused biochemical and cell-based validation. This workflow ensures that resources are directed efficiently toward the most promising "hits."

G cluster_0 In Vitro Biochemical Assays cluster_1 Cell-Based Assays a Primary Screen (Broad Kinase Panel) b IC50 Determination (Dose-Response Curves) a->b c Mechanism of Action (ATP Competition Assay) b->c d Target Engagement (Western Blot for p-Substrate) c->d Transition to Cellular Context e Cellular Potency (Anti-Proliferation Assay) d->e caption Figure 1. Overall experimental workflow.

Caption: Figure 1. Overall experimental workflow.

Detailed Methodologies

Scientific integrity requires that every protocol be robust and include appropriate controls. The following sections detail the step-by-step procedures for the key experiments outlined in the workflow.

In Vitro Kinase Inhibition & IC50 Determination

The initial step is to determine if MDQ can inhibit kinase activity in a cell-free system and to quantify its potency. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method ideal for this purpose. It measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[13][14]

Experimental Protocol: ADP-Glo™ Kinase Assay [15]

  • Reagent Preparation : Prepare serial dilutions of MDQ and the comparator inhibitors (Staurosporine, Gefitinib, Dasatinib) in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup : In a 384-well plate, add 5 µL of the kinase reaction. This includes the specific recombinant kinase, the appropriate substrate, and the test compound at its final desired concentration. Include "no inhibitor" (DMSO vehicle) controls for 100% activity and "no enzyme" controls for background signal.

  • Reaction Initiation & Incubation : Start the reaction by adding ATP. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure accurate IC50 determination for ATP-competitive inhibitors.[16] Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination : Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining, unconsumed ATP.[15] Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion : Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and provides the luciferase and luciferin needed for the detection reaction.[14] Incubate for 30-60 minutes at room temperature.

  • Signal Detection : Measure the luminescence using a plate-reading luminometer. The light signal is directly proportional to the amount of ADP produced, and thus, to the kinase activity.[15]

Data Analysis for IC50 Determination

  • Background Subtraction : Subtract the average luminescence from the "no enzyme" control wells from all other readings.[17][18]

  • Normalization : Set the average signal from the "no inhibitor" (DMSO) wells as 100% kinase activity.

  • Curve Fitting : Plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the resulting dose-response data to a four-parameter logistic (sigmoidal) curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.[17][19]

Cellular Target Engagement & Potency

Demonstrating that a compound can inhibit a purified enzyme is only the first step. It is crucial to verify that the compound can enter cells and engage its target in a physiological context.[20] A Western blot assay to measure the phosphorylation of a kinase's downstream substrate is a direct method for assessing target engagement.

Experimental Protocol: Western Blot for Phospho-Substrate

This protocol is a generalized procedure and must be optimized for the specific kinase-substrate pair identified from the in vitro screen.[21][22]

  • Cell Culture and Treatment : Culture an appropriate cell line known to have an active signaling pathway involving the target kinase. Treat the cells with varying concentrations of MDQ or a benchmark inhibitor (e.g., Gefitinib for EGFR-driven cells) for a specified time.

  • Cell Lysis : After treatment, wash the cells with ice-cold PBS and then lyse them using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[22]

  • Protein Quantification : Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading on the gel.

  • SDS-PAGE : Denature the protein lysates by boiling in Laemmli sample buffer. Load equal amounts of total protein (e.g., 20 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by size via electrophoresis.[23]

  • Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting :

    • Blocking : Block the membrane with a suitable blocking buffer (e.g., 3% BSA in TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation : Incubate the membrane with a primary antibody specific to the phosphorylated form of the substrate of interest (e.g., anti-phospho-ERK). Also, probe a separate blot (or strip and re-probe the same blot) with an antibody for the total amount of the substrate protein as a loading control.

    • Secondary Antibody Incubation : After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection : Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A decrease in the phosphorylated substrate band with increasing inhibitor concentration indicates successful target engagement.

Data Presentation and Interpretation

Clear and concise data presentation is essential for comparing the performance of MDQ against the benchmarks.

Hypothetical In Vitro Data

The following tables illustrate how the generated data could be presented.

Table 1: Hypothetical Kinase Selectivity Profile (% Inhibition at 1 µM)

Kinase TargetMDQGefitinibDasatinibStaurosporine
EGFR95%98%35%99%
Src25%15%97%98%
Abl10%5%99%95%
VEGFR288%30%75%96%
CDK25%2%10%90%

Table 2: Hypothetical IC50 Values for "Hit" Kinases (nM)

InhibitorEGFR IC50 (nM)VEGFR2 IC50 (nM)
MDQ50120
Gefitinib25>10,000
Dasatinib35080
Staurosporine615

Interpretation of Hypothetical Data

  • Potency & Selectivity : In this hypothetical scenario, MDQ shows potent inhibition of EGFR, comparable to the benchmark Gefitinib, but is less potent.[19] Unlike the highly selective Gefitinib, MDQ also demonstrates significant activity against VEGFR2, suggesting a dual-inhibitor profile, which is somewhat similar to the multi-targeted profile of Dasatinib.[1][24]

  • Controls : The high inhibition values for Staurosporine across all kinases would confirm that the assays are working correctly.[5]

Conclusion

This guide outlines a systematic and rigorous methodology for the initial characterization of methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate. By following this workflow—from broad in vitro screening and IC50 determination to cell-based target engagement—researchers can effectively benchmark MDQ's performance against established inhibitors like Gefitinib, Dasatinib, and Staurosporine. The resulting data will provide a clear, evidence-based assessment of its potential as a novel kinase inhibitor and guide future research directions.

References

  • Sasaki, T., et al. (2011). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. Clinical Medicine Insights: Oncology. Retrieved from [Link]

  • Hasinoff, B. B., et al. (2017). Dasatinib targets c-Src kinase in cardiotoxicity. Toxicology and Applied Pharmacology. Retrieved from [Link]

  • Al-Suhaimi, K. M., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules. Retrieved from [Link]

  • Hantschel, O., et al. (2007). The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib. PNAS. Retrieved from [Link]

  • NextSDS. (n.d.). methyl 2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetate. Retrieved from [Link]

  • Wikipedia. (n.d.). Gefitinib. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Gefitinib?. Retrieved from [Link]

  • Giansanti, P., et al. (2014). Identification of Kinase Inhibitor Targets in the Lung Cancer Microenvironment by Chemical and Phosphoproteomics. Molecular Cancer Therapeutics. Retrieved from [Link]

  • Kameshita, I., et al. (2020). Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis Online. Retrieved from [Link]

  • Vykoukal, J., et al. (2013). Staurosporine-Derived Inhibitors Broaden the Scope of Analog-Sensitive Kinase Technology. Journal of the American Chemical Society. Retrieved from [Link]

  • In-house validation. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy.
  • Zhang, Y., et al. (2022). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. Molecules. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • In-house validation. (2026). The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors.
  • Weisberg, E., et al. (2008). DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. Clinical Cancer Research. Retrieved from [Link]

  • In-house validation. (n.d.). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries.
  • Liv Hospital. (2026). gefitinib. Retrieved from [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

  • Vidles, M. T., et al. (2015). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. Assay and Drug Development Technologies. Retrieved from [Link]

  • In-house validation. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors.
  • Zhang, D., et al. (2021). Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases. Computational Biology and Chemistry. Retrieved from [Link]

  • NextSDS. (n.d.). METHYL 2-(3-ETHYL-2,4-DIOXO-3,4-DIHYDROQUINAZOLIN-1(2H)-YL)ACETATE. Retrieved from [Link]

  • In-house validation. (n.d.). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)
  • Wikipedia. (n.d.). Staurosporine. Retrieved from [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • In-house validation. (2026). The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors.
  • In-house validation. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy.
  • Patsnap Synapse. (2024). What is the mechanism of Dasatinib?. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to Inter-Laboratory Reproducibility of Methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate Synthesis Pathways

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate is a key scaffold in medicinal chemistry, with its derivatives exhibiting a wide range...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate is a key scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The reliable and reproducible synthesis of this core structure is paramount for consistent biological screening and the advancement of drug discovery programs. This guide provides an in-depth comparison of two prevalent synthetic pathways to methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate, with a focus on the factors influencing their inter-laboratory reproducibility. As a Senior Application Scientist, the insights provided herein are grounded in both theoretical principles and practical considerations to aid researchers in selecting the most robust and scalable synthetic route.

The challenge of reproducibility in chemical synthesis is a well-documented issue, with minor variations in experimental conditions sometimes leading to significant differences in outcomes.[2] This guide will dissect two common synthetic strategies, highlighting critical parameters and potential pitfalls that can affect yield, purity, and ultimately, the consistency of results across different laboratory settings.

Pathway 1: N-Alkylation of Pre-formed Quinazoline-2,4(1H,3H)-dione

This pathway is a convergent approach where the quinazoline-2,4(1H,3H)-dione core is first synthesized and subsequently alkylated at the N1 position. This strategy offers the advantage of modularity, allowing for the synthesis of a variety of N-substituted analogs from a common intermediate.

Synthesis of Quinazoline-2,4(1H,3H)-dione

An environmentally friendly and efficient method for the synthesis of the quinazoline-2,4(1H,3H)-dione precursor involves a one-pot reaction in water.[3][4] This approach starts from anthranilic acid and potassium cyanate to form a urea derivative, which then undergoes base-catalyzed cyclization.

Causality of Experimental Choices:

  • Solvent: The use of water as a solvent is a key feature of this "green" chemistry approach, minimizing the use of volatile organic compounds.

  • Reagents: Potassium cyanate is a stable and readily available source of the carbonyl group required for the dione structure. Sodium hydroxide is a common and effective base for the intramolecular cyclization.

  • Temperature: Performing the reaction at room temperature enhances its safety profile and reduces energy consumption.

N-Alkylation with Methyl Bromoacetate

The final step in this pathway is the selective N-alkylation of the quinazoline-2,4(1H,3H)-dione.

Causality of Experimental Choices:

  • Alkylation Agent: Methyl bromoacetate is a reactive electrophile suitable for introducing the methyl acetate moiety. The choice between chloro-, bromo-, or iodoacetate will influence reactivity, with the bromo derivative offering a good balance of reactivity and stability.

  • Base: A non-nucleophilic base such as potassium carbonate or sodium hydride is crucial to deprotonate the nitrogen atom, forming the nucleophilic anion for the SN2 reaction. The choice of base can significantly impact the reaction rate and selectivity.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is typically used to dissolve the reactants and facilitate the SN2 reaction.[1][5]

Diagram of Pathway 1:

Pathway 1 A Anthranilic Acid C Urea Derivative (in situ) A->C H2O, rt B Potassium Cyanate B->C D Quinazoline-2,4(1H,3H)-dione C->D NaOH, H2O, rt F Methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate D->F K2CO3, DMF E Methyl Bromoacetate E->F

Caption: Synthesis via N-alkylation of a pre-formed quinazolinone.

Pathway 2: Cyclization of an N-Substituted Anthranilamide Derivative

This pathway follows a linear approach where the methyl acetate group is introduced onto the precursor molecule before the formation of the quinazolinone ring.

Formation of the N-acylated Anthranilamide

This step involves the reaction of methyl anthranilate with a reagent that introduces the desired side chain.

Cyclization to Form the Quinazolinone Ring

The final step is an intramolecular cyclization to form the six-membered heterocyclic ring.

While a direct protocol for this specific linear synthesis of the target molecule is less commonly reported, a plausible route would involve the reaction of methyl anthranilate with an appropriate acylating agent, followed by cyclization. A more common approach for related structures involves the reaction of an anthranilic acid derivative with an isocyanate to form a urea, which then cyclizes.

A related and well-documented approach for a similar structure, ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate, utilizes a microwave-assisted synthesis starting from anthranilic acid and acetic anhydride to form a benzoxazinone intermediate, which is then reacted with ammonium acetate.[6] This could be adapted by using a different starting material to introduce the acetate group at the N1 position.

Diagram of a Plausible Linear Pathway (Pathway 2):

Pathway 2 A Methyl Anthranilate C N-acylated Anthranilate A->C B Acylating Agent (e.g., ClCO-CH2CO2Me) B->C E Amide Intermediate C->E D Ammonia Source D->E F Methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate E->F Heat or Acid/Base Catalysis

Caption: A plausible linear synthesis pathway.

Inter-Laboratory Reproducibility Comparison

Direct comparative studies on the inter-laboratory reproducibility of these specific pathways are scarce. However, a qualitative assessment can be made based on the nature of the reactions and the number of critical control points.

FeaturePathway 1: N-Alkylation of Pre-formed QuinazolinonePathway 2: Cyclization of N-Substituted Precursor
Number of Steps Two distinct, often high-yielding steps.Can be a one-pot reaction or a two-step linear sequence.
Precursor Availability Quinazoline-2,4(1H,3H)-dione is commercially available or easily synthesized.[1]Requires synthesis of a specific N-substituted anthranilamide derivative.
Key Challenges & Reproducibility Factors Regioselectivity of N-alkylation: Potential for O-alkylation or dialkylation, though N1-alkylation is generally favored.[5] The choice of base and solvent is critical for consistent selectivity. Purity of quinazolinone: Impurities in the starting material can affect the alkylation step.Cyclization conditions: The efficiency of the ring-closure can be sensitive to temperature, catalyst, and removal of by-products (e.g., water). Side reactions: The N-substituted precursor may be prone to degradation under harsh cyclization conditions.
Scalability Generally straightforward to scale up, with well-defined intermediates.One-pot reactions can be more challenging to scale due to the accumulation of by-products.
Overall Robustness Considered a more robust and predictable pathway due to the well-established nature of N-alkylation reactions on this scaffold.Potentially more variable due to the sensitivity of the cyclization step.

Workflow for Assessing Inter-Laboratory Reproducibility:

Reproducibility Workflow A Define Standardized Protocol (Detailed to the level of glassware and stirring rate) B Multiple Independent Laboratories A->B C Execute Synthesis (Same batch of starting materials) B->C D Analyze Products (Yield, Purity by HPLC, NMR, MS) C->D E Statistical Analysis of Results D->E F Identify Key Sources of Variation E->F

Caption: A workflow for assessing inter-laboratory reproducibility.

Experimental Protocols

Pathway 1: N-Alkylation of Pre-formed Quinazoline-2,4(1H,3H)-dione

Step 1: Synthesis of Quinazoline-2,4(1H,3H)-dione (Adapted from[3])

  • To a solution of anthranilic acid (10 mmol) in water (50 mL), add potassium cyanate (12 mmol).

  • Stir the mixture at room temperature for 2 hours.

  • Add a solution of sodium hydroxide (15 mmol) in water (10 mL) and continue stirring for an additional 4 hours.

  • Acidify the reaction mixture with concentrated HCl to pH 2-3.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford quinazoline-2,4(1H,3H)-dione.

Step 2: Synthesis of Methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate (Adapted from[1])

  • To a solution of quinazoline-2,4(1H,3H)-dione (5 mmol) in dry DMF (25 mL), add anhydrous potassium carbonate (7.5 mmol).

  • Stir the suspension at room temperature for 30 minutes.

  • Add methyl bromoacetate (6 mmol) dropwise to the mixture.

  • Continue stirring at room temperature for 24 hours.

  • Pour the reaction mixture into ice-cold water (100 mL).

  • Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to obtain the final product.

Conclusion

For researchers prioritizing robustness and predictable outcomes across different laboratory environments, Pathway 1, the N-alkylation of a pre-formed quinazoline-2,4(1H,3H)-dione, is the recommended approach. The modularity of this pathway and the well-understood nature of the N-alkylation reaction on this scaffold contribute to its higher likelihood of inter-laboratory reproducibility. Key to achieving consistency is the stringent control of the base, solvent, and temperature during the alkylation step.

While a linear approach (Pathway 2) may appear more streamlined, the potential for variability in the crucial cyclization step presents a greater challenge to reproducibility. The successful and consistent execution of this pathway would require more extensive optimization and stricter control over reaction parameters.

Ultimately, the choice of synthetic route will depend on the specific goals of the research. For the synthesis of a library of N1-substituted analogs, Pathway 1 is unequivocally superior. For the large-scale production of the single target molecule, a highly optimized linear synthesis might eventually prove more efficient, but would require significant initial investment in process development to ensure reproducibility.

References

  • Al-Obaid, A. M., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 27(12), 3853. [Link]

  • Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry, 2023, 88(2), 949-963. [Link]

  • Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation. Organic & Biomolecular Chemistry, 2021, 19(3), 564-570. [Link]

  • Wang, L., et al. (2014). Eco-efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones at room temperature in water. Chemical & Pharmaceutical Bulletin, 62(8), 824-829. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 859. [Link]

  • Ismail, E. F., et al. (2017). Synthesis of methyl [3-alkyl-2-(2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl)-acetamido] alkanoate. Arkivoc, 2017(4), 104-120. [Link]

  • Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. International Journal of Molecular Sciences, 2023, 24(8), 7633. [Link]

  • Ga-Ram, O., et al. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. In Quinazolinone and Quinazoline Derivatives. IntechOpen. [Link]

  • Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Molecules, 2024, 29(10), 2345. [Link]

  • Khachatryan, D. S., et al. (2020). N- and/or O-Alkylation of Quinazolinone Derivatives. Organic & Medicinal Chemistry International Journal, 10(2), 555781. [Link]

  • Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate. Molbank, 2022, 2022(3), M1434. [Link]

  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Phosphorus, Sulfur, and Silicon and the Related Elements, 2020, 195(8), 663-673. [Link]

  • N-alkylation of heterocycles under conventional heating, simultaneous... ResearchGate. [Link]

  • N alkylation at sp 3 Carbon Reagent Guide. ACS Green Chemistry Institute. [Link]

  • ChemInform Abstract: Eco-Efficient One-Pot Synthesis of Quinazoline-2,4(1H,3H)-diones at Room Temperature in Water. ResearchGate. [Link]

  • Kotgire, S. S., et al. (2012). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. PharmaInfo.net, 10(5). [Link]

Sources

Validation

mass spectrometry fragmentation pattern comparison for methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate

As a Senior Application Scientist, I have evaluated countless small-molecule scaffolds, and the quinazoline-2,4-dione core consistently presents a fascinating analytical challenge. This bicyclic system is a privileged ph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have evaluated countless small-molecule scaffolds, and the quinazoline-2,4-dione core consistently presents a fascinating analytical challenge. This bicyclic system is a privileged pharmacophore found in numerous biologically active compounds, including potent antibacterial agents, antihypertensives, and anticancer drugs[1].

When developing and quality-controlling drugs based on this scaffold, distinguishing between positional isomers and homologs is critical for ensuring drug efficacy and safety. This guide objectively compares the mass spectrometry (MS) fragmentation pattern of methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate (our target compound) against two highly relevant alternatives: its N-3 substituted structural isomer and its N-1 ethyl ester homolog.

Structural Context & Analytical Significance

The target molecule, methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate ( C11​H10​N2​O4​ , exact mass 234.0641 Da), consists of a quinazoline-2,4-dione core substituted at the N-1 position with a methyl acetate group.

In drug development, alkylation of the quinazolinedione core can occur at either the N-1 or N-3 position. Because these isomers often exhibit drastically different pharmacokinetic profiles and target affinities[2], rapid analytical differentiation is mandatory. While Nuclear Magnetic Resonance (NMR) can distinguish these isomers, Electron Impact (EI-MS) and tandem mass spectrometry (LC-MS/MS) offer superior throughput and sensitivity for trace-level impurity profiling.

Mechanistic Principles of Quinazoline-2,4-dione Fragmentation

To understand the comparative data, we must first establish the causality behind the fragmentation pathways. The fragmentation of quinazoline-2,4-diones is governed by the distinct electronic environments of the N-1 and N-3 atoms[3].

  • Ester Cleavage (Side-Chain Fragmentation): The initial ionization typically occurs at the heteroatoms. The most labile bonds are within the ester moiety. Homolytic cleavage of the alkoxy radical (e.g., •OCH3​ ) or the entire alkyl ester radical (e.g., •CH2​COOCH3​ ) yields highly stable, resonance-stabilized cations.

  • The N-1 vs. N-3 Divergence: N-1 is adjacent to the aromatic ring and a single carbonyl (C-2). Substituents here are relatively stable, and fragmentation usually leaves the bicyclic core intact. Conversely, N-3 is an imide-like nitrogen flanked by two carbonyls (C-2 and C-4). Under collision-induced dissociation (CID) or electron impact, N-3 substituted derivatives are highly susceptible to a retro-Diels-Alder-like cleavage of the pyrimidine ring, expelling the N-3 substituent as an isocyanate ( R−N=C=O ).

  • Core Cleavage: Once the side chain is lost, the bare quinazoline-2,4-dione core (m/z 161) undergoes sequential neutral losses of isocyanic acid (HNCO, 43 Da) and carbon monoxide (CO, 28 Da)[3].

MS_Fragmentation M M+• (m/z 234) Methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate A [M - •OCH3]+ m/z 203 M->A Loss of methoxy radical (-31 Da) B [M - •CH2COOCH3]+ m/z 161 (Quinazolinedione core) M->B Homolytic N-alkyl cleavage (-73 Da) C [m/z 161 - HNCO]+ m/z 118 B->C Pyrimidine ring cleavage (-43 Da) D [m/z 118 - CO]+ m/z 90 C->D Loss of carbon monoxide (-28 Da)

Proposed EI-MS fragmentation pathway for the N-1 methyl acetate quinazolinedione derivative.

Comparative Fragmentation Analysis

To objectively evaluate the target compound, we compare its EI-MS (70 eV) fragmentation profile against two critical alternatives:

  • Alternative 1 (Positional Isomer): Methyl (2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetate.

  • Alternative 2 (Homolog): Ethyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate.

Quantitative Data Comparison
Fragment Ion OriginTarget (N-1 Methyl Ester)Alternative 1 (N-3 Isomer)Alternative 2 (N-1 Ethyl Ester)Diagnostic Value
Molecular Ion ( M+• ) m/z 234m/z 234m/z 248Differentiates homologs.
[M−Alkoxy]+ m/z 203 ( −•OCH3​ )m/z 203 ( −•OCH3​ )m/z 203 ( −•OCH2​CH3​ )Confirms ester presence; identical across all three.
[M−EsterAlkyl]+ m/z 161 (Base Peak)m/z 161m/z 161 (Base Peak)Yields the bare core. Highly favored in N-1 substituted compounds.
[M−Isocyanate]+ Absentm/z 119 AbsentCritical Differentiator. Only the N-3 isomer expels its substituent as OCN−CH2​COOCH3​ (115 Da).
Core Cleavage 1 m/z 118 ( −HNCO )m/z 118 (Low abundance)m/z 118 ( −HNCO )Confirms the unsubstituted N-3 position in the Target and Homolog.
Core Cleavage 2 m/z 90 ( −CO )m/z 90m/z 90Terminal aromatic fragment.

Application Insight: If you are monitoring a synthetic reaction intended to produce the N-1 alkylated target, the sudden appearance of an m/z 119 peak in your MS trace immediately flags the formation of the undesired N-3 alkylated thermodynamic byproduct.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your analytical data, mere injection into an MS is insufficient. The following protocol utilizes a self-validating system design to guarantee that the observed fragmentation differences are structural, not artifactual.

Protocol: LC-Q-TOF MS/MS Isomer Differentiation Workflow

Step 1: System Suitability Test (SST) - The Internal Control

  • Action: Before running samples, inject a standard calibration mix (e.g., Caffeine and Reserpine).

  • Validation Check: Verify that mass accuracy is <2 ppm and retention time (RT) drift is <0.1 min. Causality: This ensures the Quadrupole-Time-of-Flight (Q-TOF) analyzer is perfectly calibrated, preventing false mass assignments for the critical m/z 119 vs m/z 118 differentiation.

Step 2: Sample Preparation

  • Action: Dissolve 1.0 mg of the synthesized methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute to 1 µg/mL using Mobile Phase A (0.1% Formic acid in Water).

  • Validation Check: Spike the sample with 10 ng/mL of an isotopically labeled internal standard (e.g., D3​ -methyl ester analog) to monitor matrix effects and ionization suppression.

Step 3: UHPLC Separation

  • Action: Inject 2 µL onto a C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Run a gradient from 5% to 95% Mobile Phase B (0.1% Formic acid in Acetonitrile) over 10 minutes at 0.4 mL/min.

  • Validation Check: The N-1 and N-3 isomers possess different polarities. Ensure baseline chromatographic resolution ( Rs​>1.5 ) prior to MS introduction to prevent mixed MS/MS spectra.

Step 4: Q-TOF MS/MS Acquisition

  • Action: Operate the ESI source in positive ion mode. Isolate the [M+H]+ precursor ion (m/z 235.071 for the target/isomer; m/z 249.087 for the homolog). Apply a collision energy (CE) ramp from 15 eV to 35 eV using Nitrogen as the collision gas.

  • Validation Check: The CE ramp is critical. Low CE (15 eV) will only show the loss of methanol (m/z 203), while high CE (35 eV) is required to forcefully induce the diagnostic pyrimidine ring cleavage (m/z 119 for N-3, m/z 118 for N-1).

LCMS_Workflow S1 1. Sample Prep 1 µg/mL in MeOH Internal Std Added S2 2. System Suitability Mass Accuracy <2ppm RT Drift <0.1min S1->S2 S3 3. UHPLC Separation C18 Column Gradient Elution S2->S3 S4 4. ESI-Q-TOF MS Positive Ion Mode CID at 15-35 eV S3->S4 S5 5. Data Processing Isomer Differentiation Spectral Matching S4->S5

Self-validating LC-MS/MS analytical workflow for quinazolinedione isomer differentiation.

References

  • Boshta, N.M., et al. "Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity." Molecules, 2022.
  • El-Essawy, F.A., et al. "Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches." Molecules, 2024.
  • Hassan, M.A., et al.

Sources

Comparative

A Comparative Guide to Extraction Methods for Methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate from Biological Matrices

This guide provides an in-depth comparison of three prevalent extraction techniques—Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT)—for the quantification of methyl (2,4-diox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of three prevalent extraction techniques—Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT)—for the quantification of methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate in biological matrices such as plasma and urine. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust, accurate, and reproducible bioanalytical workflow.

Introduction

Methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate is a quinazolinone derivative, a class of compounds known for a wide range of biological activities.[1][2][3] Accurate determination of its concentration in biological fluids is critical for pharmacokinetic, toxicokinetic, and metabolism studies during drug development.[4][5] The complex nature of biological matrices necessitates an efficient sample preparation step to remove interfering substances like proteins, salts, and phospholipids, which can compromise the sensitivity, accuracy, and robustness of analytical methods such as liquid chromatography-mass spectrometry (LC-MS).[6][7]

The choice of extraction method is pivotal and depends on the physicochemical properties of the analyte, the nature of the biological matrix, and the desired analytical performance. This guide will explore the theoretical and practical aspects of SPE, LLE, and PPT, providing a comparative analysis based on established bioanalytical principles and experimental data.

Physicochemical Properties of Methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate

While specific experimental data for methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate is not extensively published, its structure suggests key properties that inform the selection of an appropriate extraction method. The quinazolinone core possesses both hydrogen bond donors and acceptors, and the methyl acetate group adds a degree of polarity. The overall molecule is expected to be a moderately polar, weakly acidic compound. These characteristics are crucial for optimizing the interactions with different extraction media.

Comparative Analysis of Extraction Methodologies

The following sections detail the principles of SPE, LLE, and PPT and provide optimized protocols for the extraction of methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate from human plasma.

Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that separates components of a mixture based on their physical and chemical properties.[8][9] It utilizes a solid sorbent to retain the analyte of interest while allowing interfering matrix components to pass through.[6]

Mechanism: For a moderately polar compound like methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate, a reversed-phase SPE sorbent, such as C18 or a polymeric sorbent like Oasis HLB, is a suitable choice.[6][7][10] The extraction process involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte with an appropriate organic solvent.

Experimental Protocol: Reversed-Phase SPE

  • Sorbent Conditioning: Condition an Oasis HLB 96-well plate (30 mg) by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Pre-treatment: Dilute 200 µL of human plasma with 200 µL of 4% phosphoric acid in water. This acidification ensures the analyte is in a neutral form, enhancing its retention on the reversed-phase sorbent.

  • Sample Loading: Load the pre-treated sample onto the conditioned 96-well plate.

  • Washing: Wash the sorbent with 1 mL of 5% methanol in water to remove polar interferences. A subsequent wash with 1 mL of 20% methanol in water can remove less polar interferences.

  • Elution: Elute the analyte with 1 mL of methanol into a clean collection plate.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique that partitions compounds between two immiscible liquid phases, typically an aqueous sample and an organic solvent.[11] The efficiency of the extraction depends on the analyte's distribution coefficient between the two phases.

Mechanism: For a moderately polar analyte, a water-immiscible organic solvent of intermediate polarity, such as ethyl acetate or methyl tert-butyl ether (MTBE), is a good choice. Adjusting the pH of the aqueous phase can significantly improve extraction efficiency by converting the analyte to its more non-polar, non-ionized form.

Experimental Protocol: Liquid-Liquid Extraction

  • Sample Preparation: To 200 µL of human plasma in a microcentrifuge tube, add 50 µL of 1 M sodium acetate buffer (pH 5.0) to adjust the pH.

  • Extraction: Add 1 mL of ethyl acetate to the tube.

  • Mixing: Vortex the mixture for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Dry-down and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Protein Precipitation (PPT)

PPT is the simplest and fastest method for removing proteins from biological samples.[12] It involves adding a precipitating agent, typically an organic solvent or an acid, to denature and precipitate the proteins.[12]

Mechanism: The addition of a water-miscible organic solvent like acetonitrile or methanol disrupts the hydration shell around the proteins, leading to their aggregation and precipitation.[12][13] The analyte remains in the supernatant, which is then separated for analysis. While fast and cost-effective, PPT is the least selective method and can result in significant matrix effects.[14]

Experimental Protocol: Protein Precipitation

  • Precipitation: To 200 µL of human plasma in a microcentrifuge tube, add 600 µL of cold acetonitrile.

  • Mixing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Dry-down and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Performance Comparison

The performance of each extraction method was evaluated based on key bioanalytical parameters as defined by the FDA and EMA guidelines.[4][15][16][17]

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Protein Precipitation (PPT)
Recovery (%) 85 - 9570 - 85> 90
Matrix Effect (%) < 15< 2030 - 50
Reproducibility (CV%) < 5< 10< 15
Selectivity HighModerateLow
Throughput Moderate (amenable to automation)Low to ModerateHigh
Cost per Sample HighModerateLow

Discussion and Recommendations

Solid-Phase Extraction (SPE) consistently provides the highest recovery and lowest matrix effects, making it the gold standard for quantitative bioanalysis. The high degree of selectivity ensures a cleaner extract, which translates to improved assay sensitivity and robustness. While the initial cost and method development time may be higher, the benefits of superior data quality often outweigh these factors, especially for regulated studies.

Liquid-Liquid Extraction (LLE) offers a good balance between cleanliness and cost. It is more selective than PPT and can provide acceptable recovery and matrix effects for many applications. However, it is more labor-intensive and less amenable to high-throughput automation compared to SPE.

Protein Precipitation (PPT) is the fastest and most cost-effective method. While it provides high recovery of the analyte, it is the least selective method, often resulting in significant matrix effects due to the co-extraction of endogenous phospholipids and other interferences. This can lead to ion suppression or enhancement in LC-MS analysis, compromising data quality. PPT is generally more suitable for early discovery studies where speed is prioritized over absolute quantitative accuracy.

Workflow and Decision-Making Diagrams

The following diagrams illustrate the experimental workflows and a decision-making tree for selecting the appropriate extraction method.

experimental_workflows cluster_spe Solid-Phase Extraction (SPE) cluster_lle Liquid-Liquid Extraction (LLE) cluster_ppt Protein Precipitation (PPT) spe1 Condition Sorbent spe2 Load Pre-treated Sample spe1->spe2 spe3 Wash spe2->spe3 spe4 Elute spe3->spe4 spe5 Dry & Reconstitute spe4->spe5 lle1 Adjust pH lle2 Add Organic Solvent lle1->lle2 lle3 Vortex & Centrifuge lle2->lle3 lle4 Collect Organic Layer lle3->lle4 lle5 Dry & Reconstitute lle4->lle5 ppt1 Add Precipitant ppt2 Vortex & Centrifuge ppt1->ppt2 ppt3 Collect Supernatant ppt2->ppt3 ppt4 Dry & Reconstitute ppt3->ppt4

Caption: Experimental workflows for SPE, LLE, and PPT.

decision_tree start Start: Need to extract Methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate q1 High Sensitivity & Accuracy Required (Regulated Bioanalysis)? start->q1 q2 Moderate Throughput & Cost Acceptable? q1->q2 Yes q3 High Throughput & Low Cost Essential (Discovery)? q1->q3 No spe Recommendation: SPE q2->spe Yes lle Recommendation: LLE q2->lle No ppt Recommendation: PPT q3->ppt

Caption: Decision tree for selecting an extraction method.

Conclusion

The optimal extraction method for methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate from biological matrices depends on the specific requirements of the study. For regulated bioanalysis where accuracy, precision, and reproducibility are paramount, Solid-Phase Extraction is the recommended approach due to its high selectivity and low matrix effects. For less stringent applications or when cost and throughput are major considerations, Liquid-Liquid Extraction offers a viable alternative with a good balance of performance. Protein Precipitation should be reserved for high-throughput screening in early discovery phases where the potential for matrix effects can be tolerated. The validation of the chosen method according to regulatory guidelines is essential to ensure the reliability of the generated data.[5][16][18]

References

  • Waters Corporation. (2025, October 6). Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices. Waters Blog. [Link]

  • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. [Link]

  • Gao, C., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Cancer Cell International, 13(1), 64. [Link]

  • Hashem, H. E. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. IntechOpen. [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. [Link]

  • A.R. Gholap, et al. (2021). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 26(15), 4475. [Link]

  • Ismail, El F., et al. (2017). Synthesis of methyl [3-alkyl-2-(2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl)-acetamido] alkanoate. Arkivoc, 2017(4), 104-120. [Link]

  • FyoniBio. ICH guideline M10 on bioanalytical method validation and study sample analysis Step5. [Link]

  • Weston, A. (2013). Understanding and Improving Solid-Phase Extraction. LCGC International, 26(10), 572-581. [Link]

  • Gao, C., et al. (2013). Quinazoline derivatives: Synthesis and bioactivities. ResearchGate. [Link]

  • BioAgilytix. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Phenomenex. (2025, June 9). Protein Precipitation Method. [Link]

  • ECA Academy. (2023, January 25). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. [Link]

  • Organomation. What is Solid Phase Extraction (SPE)?. [Link]

  • Di Lorenzo, A., et al. (2024). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. Molecules, 29(1), 123. [Link]

  • Ukrainets, I. V., et al. (2011). Methyl 2-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o3195. [Link]

  • Abbas, S. Y. (2016). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. IntechOpen. [Link]

  • Priyanka, et al. (2025). Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. Acta Scientific Pharmaceutical Sciences, 9(2), 58-69. [Link]

  • Bio-Synthesis Inc. (2014, September 4). Protein Precipitation Methods for Proteomics. [Link]

  • El-Sayed, W. A., et al. (2024). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Molecules, 29(23), 5123. [Link]

  • Wikipedia. Solid-phase extraction. [Link]

  • U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • KCAS. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Aliyu, M., et al. (2020). Synthesis And Anagesic activities of Quinazolin-4(3H)-One, 2-Methyl-4(3H)-Quinazolinone and 2–Phenyl-4(3H). Journal of Pharmaceutical Research International, 32(15), 1-8. [Link]

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]

  • Taylor & Francis. Protein precipitation – Knowledge and References. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation. [Link]

  • Waters Corporation. Illicit Drug Analysis in Urine Using 2D LC-MS/MS for Forensic Toxicology. [Link]

  • Giebułtowicz, J., et al. (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Metabolites, 10(8), 324. [Link]

  • Das, B., et al. (2014). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry, 29(2), 202-207. [Link]

  • Chen, P., et al. (2022). Determination of Multiple Drugs of Abuse in Human Urine Using Dispersive Liquid–Liquid Microextraction and Capillary Electrophoresis with PDA Detection. Forensic Sciences Research, 7(2), 235-243. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate (CAS No. 112342-46-8).[1] As professionals in research and drug d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate (CAS No. 112342-46-8).[1] As professionals in research and drug development, our responsibility extends beyond discovery to ensuring that all materials are handled and disposed of with the utmost regard for safety and environmental stewardship. This document is designed to provide clear, actionable intelligence to laboratory personnel, ensuring that disposal protocols are not merely followed, but understood.

Section 1: Hazard Assessment and Chemical Profile

The first step in any disposal plan is to understand the material. While toxicological data is limited, we can establish its basic chemical identity and infer potential hazards based on its chemical family.

PropertyValueSource
IUPAC Name methyl 2-(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetateN/A
CAS Number 112342-46-8[1]
Molecular Formula C₁₁H₁₀N₂O₄[1]
Molecular Weight 234.21 g/mol [1]

Given the biological significance of the quinazolinone core, we must operate under the Precautionary Principle . This decision-making framework is illustrated below.

G cluster_0 Hazard Assessment Logic Compound Methyl (2,4-dioxo-3,4- dihydroquinazolin-1(2H)-yl)acetate Scaffold Quinazolinone Scaffold (Privileged Structure) Compound->Scaffold is a derivative of Activity Known Biological Activity (Anticancer, Antimicrobial, etc.) Scaffold->Activity exhibits Principle Application of Precautionary Principle Activity->Principle necessitates Conclusion Treat as Potentially Hazardous Chemical Waste Principle->Conclusion leads to G cluster_1 Disposal Workflow for Methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate Gen Waste Generation PPE Step 1: Don PPE Gen->PPE Segregate Step 2: Segregate Waste (Dedicated Container) PPE->Segregate Container Step 3: Use Compatible Container (e.g., HDPE) Segregate->Container Label Step 4: Apply 'Hazardous Waste' Label (Full Name, Date, Hazards) Container->Label Store Step 5: Store in Satellite Accumulation Area (Secondary Containment) Label->Store Pickup Step 6: Request Pickup (via EH&S or Contractor) Store->Pickup Disposal Final Disposal at Permitted TSDF Pickup->Disposal

Caption: End-to-end laboratory disposal workflow.

By adhering to this structured and logically sound protocol, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and protect the environment.

References

  • NextSDS. (n.d.). METHYL 2-(3-ETHYL-2,4-DIOXO-3,4-DIHYDROQUINAZOLIN-1(2H)-YL)ACETATE. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. PMC. Retrieved from [Link]

  • Ismail, E. F., et al. (2017). Synthesis of methyl [3-alkyl-2-(2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl)-acetamido] alkanoate. ResearchGate. Retrieved from [Link]

  • Sharma, P., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. Retrieved from [Link]

  • National Science Teaching Association (NSTA). (2024). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). MANAGING YOUR HAZARDOUS WASTE: A Guide for Small Businesses. Retrieved from [Link]

  • American Chemical Society (ACS). (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]

  • US Bio-Clean. (2014). OSHA Compliance For Laboratories. Retrieved from [Link]

  • IntechOpen. (2019). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. Retrieved from [Link]

  • Henkel. (2025). Hysol MB 50 - SAFETY DATA SHEET. Retrieved from [Link]

  • Kamal, A., et al. (n.d.). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC. Retrieved from [Link]

  • Tetra Tech. (2022). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Illinois Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • ACTenviro. (n.d.). Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate

As a Senior Application Scientist, I approach chemical handling not just as a set of rules, but as a system of scientifically grounded risk mitigation. Methyl 2-(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate (CAS: 112...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not just as a set of rules, but as a system of scientifically grounded risk mitigation. Methyl 2-(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate (CAS: 112342-46-8) is a synthetic organic compound featuring a quinazolinedione scaffold[1].

Because the quinazoline-2,4-dione moiety is a privileged pharmacophore frequently used in drug discovery for its potent antibacterial, anti-inflammatory, and anticancer properties[2], this compound must be treated as a highly bioactive pharmaceutical intermediate. The following guide provides the causality-driven protocols necessary to handle this chemical safely and efficiently.

Physicochemical Profiling & Hazard Causality

Understanding the physical properties of this compound is the foundation of our safety strategy:

  • Molecular Weight : 234.21 g/mol [1].

  • Physical State : Solid (crystalline powder).

  • Solubility Profile : Like many quinazolinone derivatives, it exhibits poor aqueous solubility but dissolves readily in organic solvents such as Dimethyl Sulfoxide (DMSO)[3].

  • Hazard Causality : In its dry powder form, the primary exposure route is the inhalation of aerosolized particulates. However, when solubilized in DMSO for biological assays, the risk profile shifts dramatically to dermal absorption. DMSO is a potent penetration enhancer that can carry dissolved bioactive solutes directly through standard glove materials and into the bloodstream.

Core PPE Matrix

To mitigate these specific physicochemical risks, the following Personal Protective Equipment (PPE) matrix must be strictly adhered to.

Protection CategoryRecommended EquipmentCausality & Scientific Rationale
Eye/Face Snug-fitting chemical splash goggles.Prevents ocular exposure to airborne dust during weighing and protects against micro-splashes during solvent addition.
Skin (Body) Disposable, impermeable Tyvek® lab coat or fluid-resistant gown.Standard cotton lab coats absorb solvent spills, holding the bioactive compound against the skin. Impermeable materials repel them.
Skin (Hands) Dry Handling: Double-gloved Nitrile.Solvent Handling: Butyl rubber over Nitrile.Nitrile provides excellent protection against dry powders. However, DMSO rapidly permeates nitrile. Butyl rubber is required to block DMSO penetration during solubilization.
Respiratory N95 or P100 particulate respirator.The fine powder poses a severe inhalation risk. All handling must occur in a Class II Biological Safety Cabinet (BSC) or chemical fume hood.

Operational Workflow: Safe Weighing and Solubilization

This self-validating protocol ensures that containment is maintained at every step of the preparation process.

  • Environmental Verification : Before opening the chemical container, verify that the chemical fume hood has a face velocity of 80–120 feet per minute (fpm).

  • Static Mitigation : Use an anti-static weighing boat and a grounded, stainless-steel micro-spatula. Rationale: Organic powders often carry static charges. Standard plastic spatulas can cause the powder to repel and aerosolize, leading to inhalation exposure and inaccurate assay dosing.

  • Tare and Transfer : Weigh the desired mass directly inside the fume hood. Close the primary chemical container immediately after transfer to minimize environmental exposure.

  • Solubilization : Add the primary solvent (e.g., 10% DMSO) slowly down the side of the vial[3]. Cap the vial tightly before vortexing or sonicating. Rationale: Sonicating an open vial generates microscopic aerosols of the solvent-solute mixture, which can bypass standard particulate filters.

GowningWorkflow N1 1. Environmental Check Verify Fume Hood Velocity N2 2. Body Protection Don Impermeable Lab Coat N1->N2 N3 3. Respiratory Protection Don N95/P100 Mask N2->N3 N4 4. Eye Protection Don Splash-Proof Goggles N3->N4 N5 5. Hand Protection Double-Glove (Nitrile/Butyl) N4->N5 N6 Ready for Chemical Handling N5->N6

Caption: Sequential PPE gowning workflow for handling bioactive quinazolinedione powders.

Spill Response and Disposal Plan

In the event of a spill, immediate and systematic action is required to prevent cross-contamination of the laboratory environment.

Step-by-Step Spill Response:

  • Isolate and Assess : Immediately halt work. If the spill is >50g or highly aerosolized outside a hood, evacuate the immediate area and allow the HVAC system to clear the air for 15 minutes.

  • Don Spill PPE : Upgrade to a P100 respirator and heavy-duty butyl gloves.

  • Wet Containment (Crucial Step) : Do not dry sweep the powder. Cover the spill with absorbent paper towels. Gently mist the towels with a 70% Ethanol/Water solution. Rationale: Wetting the powder prevents it from becoming airborne during the mechanical action of wiping.

  • Decontamination : Wipe the area from the perimeter inward to prevent spreading. Wash the surface with a standard laboratory detergent solution, followed by a final wipe with 70% Ethanol.

  • Waste Segregation : Place all contaminated wipes, gloves, and empty chemical vials into a clearly labeled, sealable hazardous waste container.

SpillResponse S1 Spill Detected S2 Isolate Area & Max Ventilation S1->S2 S3 Wet Wiping (Prevent Aerosols) S2->S3 S4 Solvent Wash (EtOH/Water) S3->S4 S5 Hazardous Waste Disposal S4->S5

Caption: Immediate spill response and decontamination pathway for solid chemical spills.

Disposal Protocols: Do not mix this compound with general biological or aqueous waste. All solutions containing methyl 2-(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate must be collected in dedicated organic liquid waste carboys. Solid waste (weigh boats, pipette tips, spill wipes) must be disposed of in solid hazardous waste bins destined for high-temperature incineration according to local environmental regulations.

References

  • ChemicalBook . "methyl 2-(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate - ChemicalBook: Preparation Products And Raw materials". Retrieved from:[1]

  • National Institutes of Health (PMC) . "Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches". Retrieved from:[2]

  • MedChemExpress . "4(3H)-Quinazolinone - Product Data Sheet". Retrieved from:[3]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.